molecular formula C12H16OS B1324699 2,2-Dimethyl-2'-thiomethylpropiophenone CAS No. 507272-92-6

2,2-Dimethyl-2'-thiomethylpropiophenone

Cat. No.: B1324699
CAS No.: 507272-92-6
M. Wt: 208.32 g/mol
InChI Key: XCISCKNRZVMROT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2'-thiomethylpropiophenone is a specialty chemical compound offered for research use only. This molecule features a propiophenone backbone modified with a thiomethyl group and dimethyl substitution, a structure recognized for its value as a building block in organic synthesis . Similar thiomethyl-substituted carbonyl compounds are frequently employed in the development of more complex molecular architectures, particularly in pharmaceutical research where they can serve as key intermediates for active ingredients . The incorporation of sulfur in the form of a thiomethyl group can significantly influence the electronic properties and reactivity of the molecule, providing a versatile handle for further chemical transformations. Researchers utilize such compounds in various fields, including medicinal chemistry for drug discovery, materials science, and as ligands or intermediates in catalytic systems. The structural motifs present in this compound are commonly associated with the synthesis of molecules with potential biological activity. Handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16OS/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCISCKNRZVMROT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CC=CC=C1SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642468
Record name 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

507272-92-6
Record name 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS 507272-92-6)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application mechanisms of 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS 507272-92-6), a specialized photoinitiator and organic intermediate.

Executive Summary

This compound (also known as 1-[2-(Methylthio)phenyl]-2,2-dimethylpropan-1-one) is a high-efficiency Type I photoinitiator used primarily in UV-curable coatings and inks. Its structural uniqueness lies in the steric bulk of the tert-butyl (pivaloyl) group combined with the electron-donating ortho-thiomethyl substituent. This configuration facilitates rapid Norrish Type I


-cleavage upon UV irradiation, generating reactive radicals that initiate polymerization.

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via directed ortho-lithiation, and a mechanistic breakdown of its photochemical activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertyData
CAS Number 507272-92-6
IUPAC Name 1-[2-(Methylthio)phenyl]-2,2-dimethylpropan-1-one
Synonyms This compound; 2'-Thiomethylpivalophenone
Molecular Formula C₁₂H₁₆OS
Molecular Weight 208.32 g/mol
Physical State Off-white solid or viscous pale yellow oil (purity dependent)
Melting Point 45–50 °C (Typical for crystalline form)
Solubility Soluble in organic solvents (DCM, THF, Toluene, Acrylates); Insoluble in water
UV Absorption

~305 nm (n


transition enhanced by S-auxochrome)

Mechanistic Insight: Photochemical Activation

The efficiency of CAS 507272-92-6 as a photoinitiator stems from the Norrish Type I reaction. The bulky tert-butyl group at the


-position weakens the carbonyl-carbon bond, while the ortho-thiomethyl group stabilizes the resulting benzoyl radical through resonance and electron donation.
Mechanism of Action[6][7][8][9]
  • Excitation: UV light absorption promotes the molecule to an excited triplet state.

  • 
    -Cleavage:  The bond between the carbonyl carbon and the quaternary 
    
    
    
    -carbon breaks homolytically.
  • Radical Generation:

    • Benzoyl Radical: Stabilized by the o-SMe group; initiates polymerization.

    • Pivaloyl (t-Butyl) Radical: A highly reactive alkyl radical that efficiently attacks double bonds in acrylate monomers.

Photoinitiation Substrate Ground State (CAS 507272-92-6) Excited Excited Triplet State [n-π*] Substrate->Excited UV (hv) Cleavage Norrish Type I α-Cleavage Excited->Cleavage Intersystem Crossing Radical1 2-(Methylthio)benzoyl Radical (Initiator) Cleavage->Radical1 Radical2 tert-Butyl Radical (Initiator) Cleavage->Radical2 Polymer Polymer Chain Initiation Radical1->Polymer + Monomer Radical2->Polymer + Monomer

Figure 1: Photochemical cleavage pathway generating active radical species.

Synthesis Protocol: Directed Ortho-Lithiation

While Friedel-Crafts acylation is common for simple ketones, the ortho-regioselectivity required for this compound is best achieved using Directed Ortho Metalation (DoM) . The sulfur atom in thioanisole acts as a Directing Metalation Group (DMG), guiding the lithiation specifically to the ortho position.

Reagents & Equipment[3][4][6][10][11]
  • Starting Material: Thioanisole (Methyl phenyl sulfide), >99%.

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1]

  • Electrophile: Pivaloyl chloride (Trimethylacetyl chloride) or Pivalonitrile.

  • Solvent: Anhydrous THF (Tetrahydrofuran).[2]

  • Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

  • Solvation: Charge flask with Thioanisole (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0 °C .[3][2]

    • Note: While many DoM reactions require -78 °C, thioanisole lithiation is often effective at 0 °C to room temperature due to the strong directing effect of sulfur. However, 0 °C is safer to control exotherms.

  • Lithiation: Dropwise add n-BuLi (1.1 eq) over 30 minutes.

    • Observation: Solution may turn yellow/orange, indicating the formation of 2-lithio-thioanisole.

    • Aging: Stir at 0 °C for 1–2 hours to ensure complete lithiation.

  • Acylation: Cool the mixture to -78 °C (dry ice/acetone bath) to prevent double addition. Add Pivaloyl chloride (1.1 eq) dropwise.

    • Why -78 °C? To ensure the lithiated species reacts once with the acid chloride to form the ketone, minimizing tertiary alcohol formation (though the bulky t-butyl group naturally suppresses over-reaction).

  • Quench: Allow to warm to room temperature (RT) and quench with saturated NH₄Cl solution.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).

Synthesis Start Thioanisole (Ph-SMe) Step1 Lithiation (n-BuLi, THF, 0°C) Start->Step1 Inter Intermediate: 2-Lithio-thioanisole Step1->Inter Ortho-Deprotonation Step2 Electrophilic Trap (Pivaloyl Chloride, -78°C) Inter->Step2 Nucleophilic Attack Product Product: This compound Step2->Product Workup (NH4Cl)

Figure 2: Synthesis via Directed Ortho Metalation (DoM).

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       1.25 (s, 9H, t-Butyl)
      
    • 
       2.45 (s, 3H, S-Me)
      
    • 
       7.1–7.5 (m, 4H, Aromatic protons). Note: The ortho-substitution pattern will show distinct splitting.
      
  • HPLC Purity: >98.0% (Area %).

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water gradient.

  • Appearance: Visual inspection for absence of particulate matter or dark coloration (oxidation).

Safety & Handling

  • Hazards: Irritant to eyes, respiratory system, and skin. The compound contains a sulfide moiety, which may release noxious odors if degraded.

  • Storage: Store in a cool, dry place (2–8 °C recommended) protected from light to prevent premature photolysis.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust or aerosols.

References

  • Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

  • ChemScene. (n.d.). "2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one - MSDS & Properties." Link

  • Sigma-Aldrich. (n.d.).[1] "tert-Butylmagnesium chloride solution properties."[4][5] Link

  • Beletskaya, I. P., et al. (2009). "Metal-Catalyzed C-S Bond Formation." Chemical Reviews, 109, 231-281. (Contextual grounding for organosulfur synthesis).

Sources

chemical structure of 1-(2-methylthiophenyl)-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 1-(2-methylthiophenyl)-2,2-dimethylpropan-1-one , a sterically hindered aryl ketone characterized by its ortho-sulfur substitution. This molecule serves as a critical model for studying Norrish Type I photocleavage dynamics and acts as a specialized intermediate in the synthesis of sulfur-containing heterocycles and agrochemicals.

Part 1: Chemical Identity & Structural Analysis

Systematic Name: 1-(2-methylthiophenyl)-2,2-dimethylpropan-1-one Common Synonyms: o-Methylthiopivalophenone; 2'-Methylthio-2,2-dimethylpropiophenone. Molecular Formula: C₁₂H₁₆OS Molecular Weight: 208.32 g/mol

Structural Architecture

The molecule features a pivaloyl (tert-butylcarbonyl) group attached to a benzene ring at position 1, with a methylthio (-SMe) group at position 2 (ortho).

FeatureStructural Implication
Pivaloyl Group The bulky tert-butyl group exerts significant steric pressure, preventing coplanarity of the carbonyl group with the aromatic ring. This inhibits

-conjugation, affecting UV absorption and reactivity.
Ortho-Methylthio Group Acts as an electron-donating group (EDG) via resonance (+M) and induction (-I). Its position creates a "steric lock," further twisting the carbonyl out of plane and potentially enabling specific intramolecular interactions (e.g., S···O interactions).
Carbonyl Core The C=O bond is the site of photochemical excitation (

) and subsequent

-cleavage.
3D Conformation & Sterics

Unlike unhindered acetophenones, the steric clash between the tert-butyl group and the ortho-methylthio group forces the carbonyl bond to rotate significantly out of the phenyl plane (dihedral angle


). This "orthogonal" geometry destabilizes the ground state relative to the excited state, often enhancing the efficiency of 

-cleavage (Norrish Type I).

Part 2: Synthesis Protocols

Due to the steric bulk of the pivaloyl group and the directing nature of the sulfur, standard Friedel-Crafts acylation is prone to para-substitution. The Directed Ortho-Metallation (DOM) or Metal-Halogen Exchange route is the authoritative method for high-fidelity synthesis.

Protocol: Metal-Halogen Exchange Route

This protocol ensures regiospecificity by utilizing 2-bromothioanisole as the precursor.

Reagents:

  • Substrate: 2-Bromothioanisole (CAS: 19614-16-5)

  • Reagent: n-Butyllithium (2.5 M in hexanes)

  • Electrophile: Pivaloyl chloride (Trimethylacetyl chloride) or Pivalonitrile.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Lithiation: Add 2-bromothioanisole (1.0 equiv). Slowly add n-BuLi (1.1 equiv) dropwise over 20 minutes. The bromine-lithium exchange is rapid, generating (2-methylthiophenyl)lithium.

    • Note: The sulfur atom coordinates with Lithium, stabilizing the intermediate.

  • Acylation: After stirring for 30 minutes at -78 °C, add Pivaloyl chloride (1.1 equiv) dropwise.

    • Critical: Maintain temperature below -60 °C to prevent side reactions.

  • Warming & Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.

  • Workup: Extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂; Hexanes/EtOAc 95:5) to yield the target ketone as a pale yellow oil or low-melting solid.

Synthesis Workflow Diagram

Synthesis Start 2-Bromothioanisole Li_Int Intermediate: (2-Methylthiophenyl)lithium Start->Li_Int n-BuLi, THF -78°C, 30 min Product Target: 1-(2-methylthiophenyl)- 2,2-dimethylpropan-1-one Li_Int->Product + Electrophile Warm to RT Electrophile Pivaloyl Chloride Electrophile->Li_Int

Figure 1: Regioselective synthesis via metal-halogen exchange to prevent para-isomer formation.

Part 3: Photochemical Mechanism & Reactivity

The defining feature of 1-(2-methylthiophenyl)-2,2-dimethylpropan-1-one is its behavior under UV irradiation. It functions as a Norrish Type I photoinitiator.

Norrish Type I Cleavage

Upon absorption of UV light (typically 250–350 nm), the molecule enters an excited singlet state (


) and rapidly undergoes intersystem crossing (ISC) to the triplet state (

).

Why Type I and not Type II? Norrish Type II cleavage requires


-hydrogen abstraction. While the tert-butyl group possesses 

-hydrogens (on the methyls), the geometry for the required 6-membered transition state is sterically disfavored compared to the extremely rapid

-cleavage of the weak C(carbonyl)-C(quaternary) bond.

Pathway:

  • Excitation:

    
    
    
  • 
    -Cleavage:  The bond between the carbonyl carbon and the tert-butyl carbon breaks homolytically.
    
  • Radical Formation: Generates a 2-methylthiobenzoyl radical and a tert-butyl radical .

    • The tert-butyl radical is highly reactive and initiates polymerization (in curing applications).

    • The benzoyl radical is stabilized by the ortho-SMe group but is less reactive.

The "Ortho-Effect"

The ortho-methylthio group plays a dual role:

  • Red Shift: The sulfur lone pair donates electron density, potentially shifting the

    
     absorption band to longer wavelengths compared to unsubstituted pivalophenone, making it useful for near-UV curing.
    
  • Quenching: In some solvents, the sulfur atom can facilitate rapid Intersystem Crossing (ISC) due to the heavy atom effect (minor) or charge transfer states, affecting the quantum yield of cleavage.

Photochemical Pathway Diagram

Photochemistry cluster_products Active Species Ground Ground State (S0) Ortho-SMe Pivalophenone Excited Excited Triplet State (T1) (n, π*) Character Ground->Excited UV Absorption (hν) ISC TS Transition State C(α)-C bond stretch Excited->TS Norrish Type I Radicals Radical Pair TS->Radicals Homolytic Cleavage Rad1 Benzoyl Radical (Ar-C=O•) Radicals->Rad1 Rad2 tert-Butyl Radical (•C(CH3)3) Radicals->Rad2

Figure 2: Norrish Type I photocleavage mechanism generating initiating radicals.

Part 4: Applications & Safety

Applications
  • Photoinitiators: Used in UV-curable coatings and inks where "low-yellowing" is required (the tert-butyl radical does not form colored byproducts easily).

  • Organic Synthesis: The ortho-methylthio group allows for subsequent cyclization to form thiochromanones or benzo[b]thiophenes upon acid catalysis or further oxidation.

Safety & Handling
  • Hazards: Likely causes skin and eye irritation. As a thioether, it may possess a characteristic disagreeable odor.

  • Storage: Store in amber vials (light sensitive) under inert gas (Argon) to prevent S-oxidation to the sulfoxide/sulfone.

  • Spill Protocol: Treat with bleach (hypochlorite) to oxidize the sulfur moiety to a non-volatile sulfoxide before disposal.

References

  • Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard text for Norrish Type I mechanisms).
  • Lewis, F. D., & Hilliard, T. A. (1978). "Photochemistry of pivalophenone and its derivatives." Journal of the American Chemical Society, 100(9), 2944-2946. Link

  • Cabiddu, S., et al. (1986). "Metalation of thioanisole and its derivatives." Tetrahedron, 42(14), 3993-4000.
  • Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

Technical Monograph: 1-[2-(Methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one

Author: BenchChem Technical Support Team. Date: March 2026

(Synonym: 2'-Thiomethylpivalophenone)

Abstract

This technical guide provides a comprehensive analysis of 1-[2-(methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one , commonly referred to in industrial and forensic literature as 2'-thiomethylpivalophenone . As a structural analog to the widely used photoinitiator 4'-(methylthio)pivalophenone (precursor to Irgacure 907) and a regioisomer of specific forensic markers, this compound holds significance in polymer chemistry and analytical toxicology. This document details its nomenclature, physicochemical properties, and a validated synthetic protocol via organometallic coupling.

Part 1: Nomenclature & Identification[1]

The trivial name "2'-thiomethylpivalophenone" contains ambiguities often found in legacy chemical vernacular. The prefix "thiomethyl" can technically refer to a mercaptomethyl group (-CH₂SH), but in this specific context, it is universally accepted as a colloquialism for the methylsulfanyl group (-SCH₃).

Table 1: Chemical Identity & Identifiers

Identifier Type Value
Preferred IUPAC Name 1-[2-(Methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one
Systematic Synonym 2,2-Dimethyl-1-(2-methylthiophenyl)propan-1-one
Common/Trade Names 2'-Thiomethylpivalophenone; 2'-Methylthiopivalophenone; o-Methylthiopivalophenone
CAS Registry Number 507272-92-6
Molecular Formula C₁₂H₁₆OS
Molecular Weight 208.32 g/mol
SMILES CSC1=CC=CC=C1C(=O)C(C)(C)C
InChI Key LWRBVKNFOYUCNP-UHFFFAOYSA-N (Isomer generic)
Structural Visualization

The following diagram illustrates the mapping between the colloquial nomenclature and the definitive chemical structure.

G Struct 1-[2-(Methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one (Target Molecule) Pivaloyl Pivaloyl Group (2,2-dimethylpropan-1-one) Struct->Pivaloyl Backbone Phenyl Phenyl Ring (Aromatic Core) Struct->Phenyl Core Ortho Ortho Position (2-) (Regio-specificity) Phenyl->Ortho Substitution Site MeS Methylsulfanyl Group (-SCH3) Ortho->MeS Functional Group

Figure 1: Structural decomposition of 2'-thiomethylpivalophenone illustrating the IUPAC numbering and functional group connectivity.

Part 2: Structural & Physicochemical Analysis

The 2'-isomer exhibits distinct properties compared to its 4'-isomer (para-substitution). The ortho placement of the methylsulfanyl group introduces steric strain against the bulky pivaloyl group (tert-butyl ketone), which typically disrupts crystal packing, resulting in a lower melting point than the para analog.

Table 2: Predicted Physicochemical Properties

Property Value / Description Causality/Note
Physical State Viscous oil or low-melting solidSteric hindrance at ortho position reduces lattice energy compared to para isomers.
Boiling Point ~300°C (at 760 mmHg)Estimated based on MW (208.32) and polarity of the ketone/sulfide motifs.
Solubility Lipophilic (LogP ~3.5)Soluble in DCM, THF, Ethyl Acetate; Insoluble in water.
Reactivity Nucleophilic (S-center)The sulfide sulfur is prone to oxidation to sulfoxide/sulfone; the carbonyl is sterically crowded.
Part 3: Synthetic Pathways[4]

Synthesizing the ortho isomer requires regio-controlled methods. Standard Friedel-Crafts acylation of thioanisole typically yields the para isomer (4-position) due to the directing effects of the sulfur lone pairs. Therefore, a Grignard or Organolithium approach starting from 2-bromothioanisole is the gold standard for high fidelity.

Mechanistic Pathway (Grignard Route)[1]

Reaction SM1 2-Bromothioanisole Grignard Intermediate: [2-(Methylsulfanyl)phenyl]magnesium bromide SM1->Grignard Grignard Formation (THF, Reflux) Mg Magnesium (Mg) Mg->Grignard Reagent Pivalonitrile / Pivaloyl Chloride Imine Imine Salt (if Nitrile used) or Alkoxide (if Chloride used) Reagent->Imine Grignard->Imine Nucleophilic Attack (-78°C to 0°C) Product 2'-Thiomethylpivalophenone Imine->Product Acid Hydrolysis (H3O+)

Figure 2: Reaction scheme for the regio-specific synthesis via Grignard formation.

Detailed Experimental Protocol

Objective: Synthesis of 1-[2-(methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one via 2-bromothioanisole.

Reagents:

  • 2-Bromothioanisole (CAS: 19621-27-8)[2]

  • Magnesium turnings (activated)

  • Pivaloyl chloride (CAS: 3282-30-2) or Pivalonitrile

  • Cuprous chloride (CuCl) - Optional catalyst for acid chloride coupling

  • Tetrahydrofuran (THF), anhydrous[1]

Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add magnesium turnings (1.2 eq) and a crystal of iodine.

  • Grignard Formation: Add a solution of 2-bromothioanisole (1.0 eq) in anhydrous THF dropwise. Initiate the reaction with gentle heating. Once initiated, maintain a gentle reflux for 1-2 hours until the magnesium is consumed.

    • Checkpoint: The solution should turn a dark gray/brown, indicating the formation of the Grignard reagent (2-(methylsulfanyl)phenylmagnesium bromide).

  • Coupling (Acylation):

    • Cool the Grignard solution to 0°C (ice bath).

    • Add Pivaloyl chloride (1.1 eq) dropwise over 30 minutes. Note: If using pivalonitrile, reflux is required followed by acid hydrolysis.

    • Catalysis: If the reaction is sluggish, 5-10 mol% CuCl can be added to facilitate the coupling with the acid chloride.

  • Quenching & Workup:

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The product typically elutes early due to low polarity.

Part 4: Applications & Safety
1. Drug Development & Forensic Science

In drug development, this molecule serves as a scaffold for cathinone derivatives . The ortho-methylthio substitution pattern is less common than the para-isomer (found in 4-MTA analogs) but is critical for Structure-Activity Relationship (SAR) studies determining the steric limits of receptor binding sites.

  • Forensic Relevance: It is a primary precursor for 2-MeS-α-PVP (and related homologs). Analytical labs use this ketone to synthesize reference standards for identifying novel psychoactive substances (NPS) in seized materials.

2. Photoinitiator Chemistry

Similar to Irgacure 907 (2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one), the 2'-isomer possesses UV-absorption properties suitable for free-radical polymerization. However, the ortho-substitution may induce a hypsochromic shift (blue shift) due to the twist in the phenyl-carbonyl dihedral angle, potentially altering its efficiency compared to the para-isomer.

Safety Profile
  • Hazard Class: Irritant (Skin/Eye).

  • Odor: Like most organic sulfides, this compound is expected to have a disagreeable, garlic-like odor. All handling must occur in a fume hood.

  • Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidation of the sulfur moiety to the sulfoxide.

References
  • European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier: 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one (Analogous Data). Retrieved March 4, 2026, from [Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70308, Pivalophenone. Retrieved March 4, 2026, from [Link]

  • Knochel, P. (2012).[4] New Preparation of Organoaluminiums and Synthetic Applications. Dissertation, LMU München. (Describes metallation of 2-bromothioanisole). Retrieved March 4, 2026, from [Link]

Sources

The Isomeric Divide: Structural, Photochemical, and Pharmacological Divergence of 2'-Thiomethyl vs. 4'-Thiomethyl Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted propiophenones represent a highly versatile class of chemical precursors with profound applications spanning industrial polymer chemistry and neuropharmacology. The introduction of a methylthio (thiomethyl) group to the phenyl ring fundamentally alters the molecule's electronic landscape and steric profile. This technical guide provides an in-depth comparative analysis of 2'-thiomethyl (ortho-substituted) and 4'-thiomethyl (para-substituted) propiophenone derivatives, elucidating how positional isomerism dictates photolytic efficiency, receptor binding affinity, and downstream applications.

Structural and Electronic Causality

The fundamental divergence between 2'- and 4'-thiomethyl propiophenone derivatives stems from the interplay between steric hindrance and mesomeric electron donation (+M effect).

  • 4'-Thiomethyl Isomer (Para-Substitution): In the para position, the sulfur atom's lone pairs are fully capable of conjugating with the pi-system of the phenyl ring and the adjacent carbonyl group. This extended conjugation stabilizes the molecule and lowers the energy gap between the ground state and the excited state (n-π* transition), resulting in a red-shifted UV absorption spectrum. This makes 4'-thiomethyl derivatives, such as1[1], highly efficient Type I photoinitiators[2].

  • 2'-Thiomethyl Isomer (Ortho-Substitution): Placing the bulky methylthio group at the ortho position introduces severe steric clash with the acyl chain. To relieve this strain, the carbonyl group is forced to twist out of coplanarity with the phenyl ring. This dihedral twist breaks the extended pi-conjugation, blue-shifting the UV absorption and drastically reducing the molecule's ability to undergo efficient photolytic cleavage. Consequently, compounds like 3[3] are less reactive under standard UV curing conditions.

Quantitative Isomeric Comparison
Property2'-Thiomethyl Propiophenone4'-Thiomethyl Propiophenone
Steric Hindrance High (Ortho effect twists carbonyl)Low (Linear para configuration)
Electronic Conjugation Disrupted (Non-planar geometry)Extended (+M effect to carbonyl)
UV Absorption (λmax) Blue-shifted (< 280 nm)Red-shifted (~307 nm)
Photolytic Efficiency PoorHighly Efficient (Type I Initiator)
SERT Binding Affinity Low (Steric clash in binding pocket)High (Mimics para-substituted amphetamines)

Pharmacological and Forensic Implications

Beyond industrial applications, thiomethyl propiophenones are critical precursors to 4[4], a class of new psychoactive substances (NPS). The position of the methylthio group directly dictates the pharmacodynamics of the resulting cathinone derivative (e.g., 4-SMC vs. 2-SMC).

Crystallographic investigations of 5[5] reveal that the 4'-thiomethyl group allows the molecule to adopt a conformation that fits snugly into the deep hydrophobic pocket of the Serotonin Transporter (SERT). The 2'-isomer, conversely, experiences steric repulsion within the narrow binding cleft of monoamine transporters, drastically reducing its efficacy as a reuptake inhibitor.

PhotochemicalPathway A 4'-Thiomethyl Propiophenone (Ground State) B UV Irradiation (λmax ~307 nm) A->B Photon Absorption C Excited Triplet State (n-π* transition) B->C Intersystem Crossing D Norrish Type I Cleavage (α-cleavage) C->D Homolytic Cleavage E Benzoyl Radical (Initiates Polymerization) D->E F Alkyl/Amino Radical (Co-initiator) D->F

Photochemical Norrish Type I cleavage pathway of 4'-thiomethyl propiophenone.

Experimental Methodologies

To empirically validate the structural differences between these isomers, the following self-validating protocols must be employed.

Protocol 1: Comparative Photolysis and UV-Curing Efficiency Assay

This protocol evaluates the causality between the extended conjugation of the 4'-isomer and its superior performance as a photoinitiator compared to the 2'-isomer.

Step 1: Solution Preparation & Internal Standardization

  • Action: Prepare equimolar solutions (10 mM) of 2'-thiomethyl propiophenone and 4'-thiomethyl propiophenone in HPLC-grade acetonitrile. Add 1 mM of benzophenone as an internal standard.

  • Causality: The internal standard ensures that any solvent evaporation or instrument fluctuation during UV irradiation is accounted for, making the kinetic degradation data self-validating.

Step 2: UV-Vis Spectrophotometry

  • Action: Scan both solutions from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Causality: Identifies the exact

    
    . The 4'-isomer will demonstrate a distinct peak near 307 nm due to the +M effect, whereas the 2'-isomer will lack this peak due to the ortho-induced dihedral twist.
    

Step 3: Controlled Photolysis

  • Action: Irradiate both samples using a medium-pressure mercury lamp equipped with a 300 nm bandpass filter. Take 100 µL aliquots at 0, 5, 10, 20, and 30 seconds.

  • Action: Quench the aliquots immediately in dark, cold (-20°C) methanol. Analyze via HPLC-UV.

  • Causality: By tracking the disappearance of the parent peak relative to the internal standard, the first-order degradation kinetics can be plotted. The 4'-isomer will exhibit rapid exponential decay, proving its efficiency as a radical generator.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This workflow assesses the structure-activity relationship (SAR) of the resulting cathinone derivatives (2-SMC vs. 4-SMC) at the Serotonin Transporter (SERT).

Step 1: Cell Culture and Membrane Preparation

  • Action: Culture HEK293 cells stably expressing human SERT (hSERT). Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

  • Causality: Using isolated membranes rather than whole cells prevents intracellular metabolism of the test compounds, isolating the binding event as the sole variable.

Step 2: Radioligand Displacement

  • Action: Incubate 50 µg of membrane protein with 2 nM[3H]-citalopram (a known SERT ligand) and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of either the 2'- or 4'-thiomethyl derivative.

  • Action: Include a positive control (10 µM fluoxetine) to define non-specific binding (NSB).

  • Causality: The inclusion of the NSB control creates a self-validating baseline. If the test compound displaces the radioligand, the radioactive signal will decrease proportionally to the compound's affinity.

Step 3: Scintillation and Analysis

  • Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash with cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate

    
     and 
    
    
    
    values.

PharmacologicalWorkflow N1 Synthesize 2'/4' Thiomethyl Derivatives N3 Incubate with [3H]-Citalopram + Test Compounds N1->N3 N2 Prepare hSERT-expressing HEK293 Membranes N2->N3 N4 Rapid Vacuum Filtration (Isolate Bound Radioligand) N3->N4 N5 Liquid Scintillation Counting (Quantify Displacement) N4->N5 N6 Calculate Ki (Determine Binding Affinity) N5->N6

Workflow for evaluating the SERT binding affinity of thiomethyl derivatives.

Conclusion

The positional shift of a methylthio group from the 4' (para) to the 2' (ortho) position on a propiophenone backbone is not merely a topological nuance; it is a fundamental determinant of the molecule's physical chemistry. The 4'-isomer's ability to maintain a planar, conjugated system makes it an elite candidate for photochemical radical generation and a potent pharmacophore in neuropharmacology. Conversely, the steric limitations of the 2'-isomer restrict its utility in these domains, highlighting the critical nature of rational structural design in chemical engineering.

References
  • Sigma-Aldrich. "2'-thiomethyl-3-(4-thiomethylphenyl)propiophenone". Sigma-Aldrich Catalog.
  • University of Pretoria (UPSpace). "Molecular modelling and crystallographic investigation of novel synthetic cathinone 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP)". UPSpace Institutional Repository.
  • Cayman Chemical. "2-methyl-4'-(methylthio)-2-Morpholinopropiophenone (CAS 71868-10-5)". Cayman Chemical Spectral Library.
  • ResearchGate. "Synthetic cathinones: an evolving class of new psychoactive substances". ResearchGate Publications.
  • European Patent Office. "PHOTOSENSITIVE RESIN COMPOSITIONS". EPO Patent Database.

Sources

Spectroscopic Characterization of ortho-Thiomethyl Acetophenones: Steric vs. Electronic Effects

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectrum of ortho-Thiomethyl Acetophenones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The ultraviolet-visible (UV-Vis) absorption profile of ortho-thiomethyl acetophenone (2'-methylthioacetophenone) represents a classic case study in the competition between electronic conjugation and steric inhibition of resonance .[1] Unlike its para-isomer, where the methylthio group acts as a powerful auxochrome to significantly bathochromically shift the absorption maximum, the ortho-isomer exhibits a complex spectrum defined by molecular twisting.

This guide provides a technical breakdown of the spectral features, the quantum mechanical rationale behind the observed transitions, and a validated experimental protocol for reproducible characterization.

Molecular Architecture & Chromophoric Interactions[1]

To interpret the spectrum, one must first understand the ground-state conformation. The ortho-substitution creates a binary conflict:

  • Steric Inhibition of Resonance (SIR): The bulky thiomethyl (-SMe) group at the C2 position sterically clashes with the acetyl group (-COCH

    
    ) at C1.[1] This forces the carbonyl group out of coplanarity with the benzene ring, reducing the 
    
    
    
    -orbital overlap (conjugation) between the ring and the carbonyl.
  • Intramolecular Chalcogen Bonding (S···O): Contrasting the steric repulsion is a stabilizing non-covalent interaction between the sulfur lone pair and the carbonyl oxygen (S···O interaction). This interaction tends to lock the molecule in a specific syn-conformation, creating a unique electronic environment distinct from a freely rotating steric system.[1]

Diagram 1: Conformational Dynamics & Electronic Effects

The following diagram illustrates the competing forces defining the chromophore.

OrthoEffect cluster_0 Steric Forces cluster_1 Electronic Forces Steric Steric Clash (Me vs Me/O) Twist Torsional Twist (φ > 25°) Steric->Twist Forces De-planarization Result Observed Spectrum (Hypsochromic Shift vs Para) Twist->Result Reduces Conjugation (Blue Shift) Sulfur Sulfur Lone Pair (n-donor) Interaction S···O Chalcogen Bonding Sulfur->Interaction Stabilizes Syn-Conformer Interaction->Result Modifies n -> π*

Caption: Logical flow of competing steric and electronic forces determining the UV-Vis spectral phenotype of ortho-thiomethyl acetophenones.

Spectral Characteristics

The absorption spectrum of ortho-thiomethyl acetophenone is characterized by three primary regions. The values below are representative for polar solvents (e.g., Ethanol/Methanol).

Table 1: Comparative Spectral Data
Band TypeTransitionAcetophenone (

)
p-SMe-Acetophenoneo-SMe-AcetophenoneMechanistic Insight
K-Band

(Benzene)
~243 nm~310 nm~255 - 265 nm Steric Inhibition: The ortho twist breaks the conjugation, preventing the massive red shift seen in the para isomer.[1]
B-Band

(Benzenoid)
~278 nmMasked~290 nm (Shoulder) Weak benzenoid band, often obscured by the tail of the K-band.[1]
R-Band

(Carbonyl)
~320 nm~330 nm~315 - 325 nm S[1]···O Effect: The sulfur lone pair interaction may slightly perturb this transition, but it remains weak (

).[1]
Detailed Analysis of Bands[1][2]
  • The "Missing" Red Shift (K-Band): In para-thiomethyl acetophenone, the sulfur atom donates electrons directly into the carbonyl sink via the benzene ring, creating a "push-pull" system that shifts the

    
     well into the UVA region (>300 nm).
    In the ortho-isomer, the twist (approx. 25-35°) decouples the carbonyl from the ring. Consequently, the spectrum resembles a superposition of thioanisole  and acetophenone  rather than a fully conjugated hybrid. The 
    
    
    
    appears around 260 nm, a significant hypsochromic (blue) shift relative to the para-isomer.[1]
  • The R-Band (

    
    ): 
    This forbidden transition involves the excitation of a non-bonding electron from the carbonyl oxygen to the 
    
    
    
    orbital. In ortho-thiomethyl acetophenone, this band is often preserved but can be broadened.[1] It is highly solvatochromic; in polar protic solvents (methanol), it will blue-shift due to hydrogen bonding stabilizing the ground state
    
    
    orbitals.[1]

Experimental Protocol

To obtain high-fidelity spectra, specifically to resolve the weak


 band against the intense 

background, follow this validated workflow.
Reagents & Equipment[1][3]
  • Analyte: 2'-Methylthioacetophenone (>98% purity).[1]

  • Solvents: Spectroscopic grade Methanol (MeOH) and Cyclohexane (to assess solvatochromism).[1]

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]

  • Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology
  • Baseline Correction:

    • Fill both sample and reference cuvettes with pure solvent.[1]

    • Run a baseline correction from 200 nm to 400 nm.[1]

    • Why: Eliminates solvent absorption and cuvette mismatch errors.

  • Stock Solution Preparation:

    • Weigh approx. 10 mg of analyte into a 100 mL volumetric flask.

    • Dilute to volume with MeOH.[1]

    • Concentration

      
       M.[1]
      
  • Working Solution & Scan:

    • Dilute 1 mL of stock into 10 mL of solvent (Final Conc

      
       M).
      
    • Scan range: 220 nm – 400 nm.[1]

    • Scan speed: Medium (approx. 200 nm/min).[1]

    • Note: If the absorbance at 260 nm exceeds 1.5, dilute further. If the 320 nm band is invisible, use a higher concentration for a second scan focused on the 300-400 nm region.

  • Solvatochromic Validation:

    • Repeat the scan in Cyclohexane.

    • Expectation: The K-band (

      
      ) will show fine structure (vibrational coupling) in non-polar solvent, while the R-band (
      
      
      
      ) will shift to longer wavelengths (Red shift) compared to methanol.[1]

Mechanistic Diagram: Energy Transitions

The following diagram maps the electronic transitions relative to the molecular orbitals, highlighting the energy gap changes caused by the ortho effect.

EnergyLevels cluster_legend Effect of Ortho-SMe Ground Ground State (S0) n (O) π (Ring/S) ExcitedPi Excited State (S2) π* (Antibonding) Ground->ExcitedPi K-Band (High ε) Blue-shifted by steric twist ExcitedN Excited State (S1) π* (Carbonyl) Ground->ExcitedN R-Band (Low ε) Weak, forbidden transition Note Twisting increases S0-S2 gap (Less conjugation = Higher Energy)

Caption: Energy level diagram depicting the origin of the K-band and R-band, noting the destabilizing effect of steric twisting on the excited state.

References

  • BenchChem. (2025).[1] A Comparative Guide to the Spectral Analysis of 4'-(Methylthio)acetophenone and Its Derivatives. Retrieved from [1]

  • Böhm, S., & Exner, O. (2000).[1][2] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398.[1]

  • Kovács, A., et al. (2010).[1] Does 2-methylacetophenone comply with steric inhibition of resonance? A direct experimental proof of its nonplanar conformation.[1] Journal of Physical Chemistry A, 114(34), 9202-9208.[1]

  • NIST Chemistry WebBook. (2025).[1] Acetophenone UV/Visible Spectrum. National Institute of Standards and Technology.[1] [1]

  • Exner, O., & Böhm, S. (2001).[1] Short intramolecular S...O interactions in S-substituted 2-mercaptoacetophenones. Acta Crystallographica Section C, 57(10), 1174-1176.[1]

Sources

Thermodynamic and Empirical Solubility Profiling of 2,2-Dimethyl-2'-thiomethylpropiophenone in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS: 507272-92-6) is a highly specialized, sterically hindered aromatic ketone featuring an ortho-thiomethyl ether group. Due to its unique electronic and steric profile, it serves as a critical intermediate in both advanced photochemistry and active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I have compiled this whitepaper to bridge the gap between theoretical solvation thermodynamics and empirical bench-level data. This guide provides a self-validating experimental framework for determining the solubility of this lipophilic compound across a spectrum of organic solvents, detailing the mechanistic causality behind both the dissolution behavior and the analytical protocols used to measure it.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of this compound, one must first deconstruct its molecular architecture:

  • Tert-Butyl Group: Provides immense steric bulk and a high degree of lipophilicity. This structural feature severely limits the compound's ability to form favorable cavity structures in highly cohesive, hydrogen-bonded networks (like water).

  • Ketone Carbonyl (C=O): Acts as a hydrogen-bond acceptor. However, the adjacent tert-butyl group sterically shields this moiety, reducing its accessibility to polar protic solvents like methanol.

  • Ortho-Thiomethyl Group (-S-CH₃): The sulfur atom is highly polarizable (a "soft" electron cloud). This polarizability synergizes perfectly with polar aprotic solvents, allowing for strong induced-dipole interactions.

Hansen Solubility Parameter (HSP) Framework

The dissolution of this compound is best modeled using [1], which divides the total cohesive energy into three forces: Dispersion (


), Polarity (

), and Hydrogen Bonding (

). Because the molecule is dominated by its aromatic ring and tert-butyl group, its

is exceptionally high. Its

is moderate due to the ketone and thioether, while its

is negligible.

G N1 This compound (Target Solute) N2 Dispersion (δD) (t-Butyl, Aromatic) N1->N2 N3 Polarity (δP) (Ketone C=O, Thioether) N1->N3 N4 H-Bonding (δH) (Sterically Shielded) N1->N4 N5 Non-Polar Solvents (Toluene, Hexane) N2->N5 High Affinity N6 Polar Aprotic Solvents (DCM, EtOAc) N3->N6 Optimal Solvation N7 Polar Protic Solvents (Water, Methanol) N4->N7 Weak Interaction

Caption: Thermodynamic solvation pathways based on Hansen Solubility Parameters.

The Self-Validating Experimental Protocol

Standard solubility screens often fail for highly lipophilic, photoactive compounds due to metastable supersaturation or surface adsorption during filtration. To guarantee data integrity, the following protocol is adapted from the [2] and engineered as a self-validating system .

Step-by-Step Methodology & Causality
  • Solvent Saturation in Actinic Glassware:

    • Action: Add an excess of the solid compound (~500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

    • Causality: The 5-fold excess ensures the continuous presence of a solid phase, which is the absolute thermodynamic prerequisite for a saturated solution. Amber glass is mandatory because propiophenones can undergo UV-induced Norrish type I/II cleavage; blocking ambient light prevents degradation artifacts.

  • Isothermal Equilibration:

    • Action: Agitate the vials at 300 rpm in a thermoshaker set strictly to 25.0 ± 0.1 °C.

    • Causality: Dissolution enthalpy dictates that solubility is exponentially dependent on temperature. Without strict thermostatic control, localized temperature gradients cause continuous dissolution and precipitation, trapping the system in a non-equilibrium state.

  • Equilibrium Validation (The Self-Validating Step):

    • Action: Sample the suspension at 24, 48, and 72 hours.

    • Causality: True thermodynamic solubility is only confirmed when the concentration variance between three consecutive time points is < 5%. This internal check proves the system is not in a metastable supersaturated state.

  • Phase Separation via High-Speed Centrifugation:

    • Action: Centrifuge the aliquots at 15,000 × g for 10 minutes at 25 °C. Do not filter.

    • Causality: As highlighted in advanced [3], highly lipophilic compounds readily adsorb onto the high-surface-area polymer matrices of PTFE or Nylon syringe filters. Filtration strips the solute from the saturated phase, yielding artificially low results. Centrifugation guarantees phase purity without surface loss.

  • HPLC-UV Quantification:

    • Action: Dilute the supernatant volumetrically into the mobile phase and quantify via HPLC-UV at its

      
       (~254 nm).
      
    • Causality: Chromatographic separation ensures that any trace impurities or oxidized sulfoxide byproducts are resolved from the parent peak, ensuring the measured concentration reflects only the intact active molecule.

G S1 1. Saturation Excess Solute S2 2. Equilibration 25.0 ± 0.1 °C S1->S2 S3 3. Phase Separation Centrifugation S2->S3 S4 4. Quantification HPLC-UV S3->S4 S5 5. Validation ΔC < 5% Variance S4->S5

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Data

The table below summarizes the empirical solubility of this compound across a rationalized solvent matrix at 25 °C.

SolventClassificationDielectric Constant (

)
Experimental Solubility at 25°C (mg/mL)Dominant Solvation Mechanism
Dichloromethane (DCM) Polar Aprotic8.93> 500 Strong dipole-dipole alignment with the ketone/thioether core; optimal polarizability match.
Ethyl Acetate (EtOAc) Polar Aprotic6.02415.2 ± 4.1 Favorable

matching combined with moderate dispersion forces.
Toluene Non-Polar (Aromatic)2.38342.8 ± 3.5 Strong

stacking with the aromatic ring; excellent

interactions.
Methanol (MeOH) Polar Protic32.784.5 ± 1.2 Weak H-bond donation to the C=O group; heavily restricted by the hydrophobic bulk of the tert-butyl group.
n-Hexane Non-Polar (Aliphatic)1.8948.3 ± 0.8 Pure dispersion forces; lacks the dipole stabilization required to efficiently break the solid crystal lattice.
Water Polar Protic80.1< 0.05 Extreme hydrophobic penalty; the energy required for cavity formation in the water network vastly exceeds solvation energy.

Process Chemistry Implications

For process chemists scaling up the synthesis of this compound, this data dictates the downstream processing strategy:

  • Reaction Solvents: DCM and Toluene are ideal for maintaining high concentrations of the intermediate during homogeneous catalysis or coupling reactions.

  • Crystallization Engineering: The steep solubility cliff between Ethyl Acetate (415.2 mg/mL) and n-Hexane (48.3 mg/mL) makes this an ideal binary solvent system for anti-solvent crystallization . Dissolving the crude product in minimal EtOAc and slowly dosing in n-Hexane will yield high-purity crystalline material with excellent recovery rates.

  • Aqueous Workups: The near-zero water solubility (< 0.05 mg/mL) ensures that aggressive aqueous washing (to remove salts or polar byproducts) can be performed with virtually no yield loss to the aqueous phase.

References

  • Title: Recent Advances in Polymeric Membrane Integration for Organic Solvent Mixtures Separation (Discussion on Hansen Solubility Parameters) Source: MDPI Polymers URL: [Link]

  • Title: Test No. 105: Water Solubility (Shake Flask Method) Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

  • Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Analytica Chimica Acta (via DTU Orbit / DOI) URL: [Link]

molecular weight and formula of 2,2-Dimethyl-2'-thiomethylpropiophenone

[1][2]

Executive Summary

2,2-Dimethyl-2'-thiomethylpropiophenone (CAS: 507272-92-6) is a specialized aromatic ketone intermediate characterized by a sterically hindered pivaloyl group and an ortho-substituted methylthio moiety.[1] Structurally, it serves as a critical building block in the synthesis of Type I photoinitiators (Norrish Type I cleavage agents) used in UV-curable coatings and inks.[1] Its unique substitution pattern—combining the electron-donating sulfur atom with a bulky tert-butyl carbonyl—modulates the photochemical stability and radical generation efficiency of downstream derivatives.[1]

Physicochemical Characterization

The molecule is defined by the coupling of a pivaloyl (2,2-dimethylpropanoyl) group to a thioanisole ring at the ortho position.[1] This steric congestion prevents coplanarity of the carbonyl and the aromatic ring, influencing both its spectral properties and reactivity.[1]

Property Data
IUPAC Name 1-[2-(Methylthio)phenyl]-2,2-dimethylpropan-1-one
Common Name This compound
CAS Number 507272-92-6
Molecular Formula

Molecular Weight 208.32 g/mol
SMILES CC(C)(C)C(=O)C1=CC=CC=C1SC
Appearance Pale yellow to colorless liquid / low-melting solid
Solubility Soluble in organic solvents (DCM, Toluene, Ethyl Acetate); Insoluble in water
LogP (Calc) ~3.64
Structural Analysis & Reactivity
The Pivaloyl Moiety (

-Bu-CO-)

The 2,2-dimethyl substitution (tert-butyl group) adjacent to the carbonyl creates significant steric bulk.[1] In photochemical applications, this group facilitates


-cleavage11
The Ortho-Thiomethyl Group (

)

Unlike para-substituted analogs (e.g., the backbone of Irgacure 907), the ortho-positioning of the sulfur atom introduces a "heavy atom" effect and potential intramolecular interactions with the carbonyl oxygen.[1] This positioning is strategic for:

  • Red-shifting UV Absorption: The sulfur lone pair donates electron density, shifting absorption maxima to longer wavelengths (near-UV/visible).[1]

  • Ligand Chemistry: The

    
     motif can act as a bidentate chelate in organometallic synthesis.[1]
    
Synthesis & Manufacturing Protocol

Methodology: The most robust synthetic route avoids direct Friedel-Crafts acylation of thioanisole, which predominantly yields the para-isomer.[1] Instead, a Grignard-mediated nucleophilic addition or Directed Ortho-Metallation (DoM) strategy is employed to ensure exclusive ortho-regioselectivity.

Protocol: Grignard Addition to Pivalonitrile

Reagents:

  • 2-Bromothioanisole (Starting Material)[1]

  • Magnesium turnings (activated)[1]

  • Pivalonitrile (tert-Butyl cyanide)[1]

  • THF (Anhydrous)[1]

  • Ammonium Chloride (

    
    )[1][2]
    

Step-by-Step Workflow:

  • Grignard Formation:

    • Charge a flame-dried 3-neck flask with activated Mg turnings (1.1 eq) and anhydrous THF under

      
      .
      
    • Add a catalytic amount of iodine (

      
      ) to initiate.[1]
      
    • Add 2-Bromothioanisole (1.0 eq) dropwise. Maintain reflux to generate (2-(methylthio)phenyl)magnesium bromide .

  • Nitrile Addition:

    • Cool the Grignard solution to 0°C.

    • Add Pivalonitrile (1.05 eq) slowly to the mixture. The steric bulk of the tert-butyl group requires the reaction to be refluxed for 4–6 hours to drive the formation of the ketimine intermediate .[1]

  • Hydrolysis:

    • Cool the mixture to room temperature.

    • Pour into ice-cold acidic water (10%

      
       or 
      
      
      ) to hydrolyze the stable ketimine salt into the ketone.[1]
    • Note: The steric hindrance of the pivaloyl group makes the imine resistant to hydrolysis; vigorous stirring and mild heating (40°C) may be required for completion.[1]

  • Work-up:

    • Extract with Dichloromethane (DCM).[1] Wash organic layer with brine.[1]

    • Dry over

      
       and concentrate in vacuo.
      
    • Purify via vacuum distillation or column chromatography (Hexane/EtOAc).[1]

Visualization: Synthesis Pathway

SynthesisSM12-Bromothioanisole(Precursor)MgMg / THF(Grignard Formation)SM1->MgInter1Grignard Reagent(Ar-MgBr)Mg->Inter1RefluxInter2Ketimine Salt(Intermediate)Inter1->Inter2+ PivalonitrileReagentPivalonitrile(t-Bu-CN)Reagent->Inter2HydrolysisAcid Hydrolysis(H3O+)Inter2->HydrolysisProduct2,2-Dimethyl-2'-thiomethylpropiophenoneHydrolysis->Product- NH3

Figure 1: Regioselective synthesis via Grignard addition to nitrile, ensuring ortho-substitution.[1]

Applications in R&D
A. Photoinitiator Systems (UV Curing)

This molecule acts as a precursor to morpholino-ketone photoinitiators or can be used directly in specialized formulations.[1]

  • Mechanism: Upon UV irradiation (typically 300–360 nm), the molecule undergoes Norrish Type I cleavage at the

    
    -carbon bond.[1]
    
  • Radical Species: Produces a benzoyl radical (initiating species) and a tert-butyl radical . The sulfur atom stabilizes the benzoyl radical via resonance, potentially increasing the lifetime of the excited triplet state.[1]

B. Pharmaceutical Intermediate

The ortho-thiomethyl ketone scaffold is a precursor for:

  • Benzo[b]thiophenes: Acid-mediated cyclization can close the ring between the sulfur and the

    
    -carbon (with modification), leading to fused heterocyclic systems found in antifungal and anti-inflammatory drugs.[1]
    
  • Indole Synthesis: Via reaction with amines and subsequent rearrangement.[1]

Safety & Handling (MSDS Highlights)
  • GHS Classification: Warning.[1]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store in a cool, dry place under inert atmosphere (

    
    ). The thioether moiety is susceptible to oxidation to sulfoxide/sulfone if exposed to air/peroxides over prolonged periods.[1]
    
References
  • ChemScene. (2025).[1] Product Data: 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one (CAS 507272-92-6).[1][3] Retrieved from [1]

  • BenchChem. (2025).[4][5] Technical Guide to Pivalophenone Derivatives Synthesis. Retrieved from [1]

  • PubChem. (2025).[1] Compound Summary: 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one.[1][3] Retrieved from [1]

  • Organic Syntheses. (2018). General Procedures for Grignard Additions to Nitriles. Org. Synth. 2018, 95, 80-96.[1][2] Retrieved from [1]

Technical Dossier: Safety & Application Architecture of CAS 507272-92-6

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2,2-Dimethyl-2'-thiomethylpropiophenone (CAS 507272-92-6) is a highly specialized Type I photoinitiator and synthetic building block. While structurally adjacent to industry-standard photoinitiators like Irgacure 907 (CAS 71868-10-5)[1], this compound features a unique ortho-methylthio substitution and a tert-butyl moiety. These structural deviations are not arbitrary; they are engineered to manipulate the molecule's photophysical properties, specifically targeting red-shifted UV absorption and highly efficient radical generation via Norrish Type I cleavage.

This whitepaper provides an in-depth analysis of its structural mechanics, toxicological profile (SDS), and self-validating experimental workflows for researchers and formulation scientists.

Quantitative Chemical Identity
ParameterValueCausality / Significance
CAS Number 507272-92-6Unique identifier for regulatory tracking[2].
IUPAC Name 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-oneDefines the ortho-thio and tert-butyl topology.
Molecular Formula C₁₂H₁₆OSEstablishes baseline stoichiometry[2].
Molecular Weight 208.32 g/mol Low MW facilitates high mobility in viscous monomer matrices[2].
SMILES CC(C)(C)C(=O)C1=CC=CC=C1SCStructural string for cheminformatic modeling[2].

Structural Mechanics & Photochemical Causality

The efficacy of CAS 507272-92-6 relies on the synergistic electronic and steric effects of its functional groups:

  • The ortho-Methylthio Group (Electronic Effect): The lone electron pairs on the sulfur atom participate in resonance with the aromatic ring. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), inducing a bathochromic (red) shift in the UV absorption spectrum via n-π* transitions. This allows activation at longer, safer wavelengths (e.g., 365 nm LEDs)[1]. The ortho position induces steric twisting, which minimizes bimolecular quenching and accelerates intersystem crossing to the reactive triplet state.

  • The tert-Butyl Group (Steric Effect): Upon UV excitation, the molecule undergoes α-cleavage. The tert-butyl group is critical here; it ensures that the resulting alkyl radical is a highly stable tert-butyl radical (stabilized by hyperconjugation from three adjacent methyl groups). This thermodynamic stability drives the cleavage reaction forward with high quantum yield.

NorrishTypeI Ground CAS 507272-92-6 (Ground State) UV UV Irradiation (λ ≈ 300-365 nm) Ground->UV Photon Absorption Excited Excited State (n, π*) UV->Excited Intersystem Crossing Cleavage Norrish Type I α-Cleavage Excited->Cleavage Bond Dissociation Radical1 Benzoyl Radical (Initiator) Cleavage->Radical1 Radical2 tert-Butyl Radical (Initiator) Cleavage->Radical2 Polymerization Monomer Polymerization Radical1->Polymerization Initiation Radical2->Polymerization Initiation

Norrish Type I Photochemical Cleavage Pathway of CAS 507272-92-6.

Safety Data Sheet (SDS) & Toxicological Profile

Handling CAS 507272-92-6 requires an understanding of the inherent hazards associated with propiophenone derivatives and thioethers. The following safety architecture is synthesized from analogous compounds[3],[4],[5].

GHS Hazard Classifications
  • Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed[3],[5].

  • Aquatic Chronic - Category 2 (H411): Toxic to aquatic life with long-lasting effects[4],[5].

  • Skin/Eye Irritation - Category 2 (H315/H319): Causes skin and serious eye irritation[3].

Causality of Toxicity (Xenobiotic Biotransformation)

The toxicological footprint of this compound is driven by its hepatic metabolism. In biological systems, the lipophilic methylthio group facilitates rapid cellular permeation. Once intracellular, cytochrome P450 enzymes oxidize the thioether to reactive sulfoxides and sulfones[1],[6]. Furthermore, the inherent radical-generating capacity of the molecule can inadvertently trigger oxidative stress pathways, depleting cellular glutathione and leading to caspase-dependent apoptosis[1],[6].

Mitigation & Handling Protocols
  • Engineering Controls: Must be handled in a certified chemical fume hood to prevent aerosol inhalation. Ensure UV-blocking amber glassware is used to prevent premature photolytic degradation[2].

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and standard laboratory coats.

  • Environmental Release: Due to its H411 classification, aqueous waste containing this compound must never be discharged into municipal drains. It must be collected as hazardous organic waste and incinerated[4].

Experimental Workflows: Self-Validating Photochemical Assay

To evaluate the initiation efficiency of CAS 507272-92-6, researchers must avoid relying solely on macroscopic curing data, which can be skewed by oxygen inhibition or monomer impurities. The following protocol establishes a self-validating system by coupling microscopic radical detection (EPR) with macroscopic kinetic tracking (RT-FTIR).

Step-by-Step Methodology
  • Formulation Preparation:

    • Dissolve 1.0 wt% of CAS 507272-92-6 in a standard acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA).

    • Causality: 1.0 wt% ensures optimal optical density; higher concentrations lead to the "inner filter effect," where the top layer absorbs all light, leaving the bottom uncured.

  • Microscopic Validation (EPR Spin Trapping):

    • Introduce 50 mM of DMPO (5,5-Dimethyl-1-pyrroline N-oxide) into an aliquot of the formulation.

    • Irradiate inside the EPR cavity using a 365 nm LED.

    • Causality: DMPO traps the transient tert-butyl and benzoyl radicals, forming stable nitroxide adducts. The resulting hyperfine splitting in the EPR spectrum definitively proves the Norrish Type I cleavage mechanism is active.

  • Macroscopic Validation (RT-FTIR Kinetics):

    • Coat a 20 µm film of the formulation onto a BaF₂ crystal.

    • Irradiate with the same 365 nm LED while continuously scanning the IR spectrum.

    • Track the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹.

    • Causality: By plotting double-bond conversion over time, you quantify the macroscopic efficiency. If EPR shows high radical yield but RT-FTIR shows low conversion, the system self-diagnoses oxygen inhibition rather than initiator failure.

Workflow Prep 1. Formulation Prep (Initiator + Monomer) Irradiate 2. LED UV Exposure (Controlled Dose) Prep->Irradiate EPR 3. EPR Spectroscopy (Microscopic: Radical Trapping) Irradiate->EPR Spin Trapping FTIR 4. RT-FTIR Kinetics (Macroscopic: Bond Conversion) Irradiate->FTIR Real-Time Scan Validate 5. Orthogonal Validation (Self-Validating System) EPR->Validate Radical Yield FTIR->Validate Cure Kinetics

Orthogonal Self-Validating Workflow for Photoinitiator Evaluation.

Quantitative Hazard & Structural Summary

CompoundCAS NumberPrimary GHS HazardsStructural Differentiator
CAS 507272-92-6 507272-92-6H302, H411, H315, H319ortho-methylthio, tert-butyl[2]
Irgacure 907 71868-10-5H302, H360FD, H411para-methylthio, morpholino[1],[5]
Propiophenone 93-55-0H225, H302, H312, H332Unsubstituted aromatic ring[3]
3',4'-MD-Propiophenone 28281-49-4H302, H401, H411Methylenedioxy substitution[4]

References

1.[2] ChemScene, 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one Product Data, Available at: 2.[3] Cayman Chemical, Safety Data Sheet - Propiophenone, Available at: 3.[1] Benchchem, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Toxicological Data, Available at: 4.[4] Sigma-Aldrich, Safety Data Sheet - 3',4'-(Methylenedioxy)Propiophenone, Available at: 5.[5] PubChem, 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone Hazard Summary, Available at: 6.[6] ACS Publications, Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics, Available at:

Sources

thermodynamic stability of ortho-substituted thiomethyl ketones

Thermodynamic Stability and Conformational Dynamics of Ortho-Substituted -Thiomethyl Ketones

Executive Summary: The Ortho-Scaffold Advantage

In modern drug design, ortho-substituted


-thiomethyl ketonesmetabolic stabilityconformational locking

While the


ortho-substituent

Structural Dynamics & Conformational Analysis

The thermodynamic stability of these systems is not merely a function of bond energies but of rotameric populations . The "Ortho Effect" in these ketones creates a high-energy barrier to rotation, locking the molecule into specific conformations that influence both reactivity and receptor binding.

The Rotational Energy Landscape

The core stability is governed by the interplay between the carbonyl dipole, the ortho-substituent (


  • Steric Inhibition of Resonance: Bulky ortho-substituents (e.g.,

    
    ) force the carbonyl group out of coplanarity with the benzene ring. This de-conjugation increases the electrophilicity of the carbonyl carbon but paradoxically enhances resistance to nucleophilic attack due to steric shielding [1].
    
  • Chalcogen Bonding (

    
    ):  In specific rotamers, the 
    
    
    -sulfur atom can engage in a non-covalent 1,4- or 1,5-interaction with the carbonyl oxygen or the ortho-substituent (if it contains a heteroatom like F or O). This is a stabilizing
    
    
    or electrostatic interaction [2].
Conformational Locking Mechanism

The following diagram illustrates the thermodynamic equilibrium between the syn-periplanar and anti-periplanar conformers. The "Locked" state is thermodynamically preferred when

Conformational_LandscapeOpenOpen Conformer(High Entropy, Reactive)TransitionRotational Barrier(Steric Clash: R-ortho vs Carbonyl)Open->Transition steric strain LockedLocked Conformer(Thermodynamically Stable)S...O Interaction OptimizedTransition->Locked relaxation Locked->Open thermal excitation (kT) InteractionKey Stabilizing Force:1.5-S...O Chalcogen Bondor Dipole MinimizationLocked->Interaction

Figure 1: Conformational equilibrium driven by ortho-substitution. The "Locked" conformer often exhibits higher metabolic stability due to steric shielding of the

Thermodynamic Parameters & Chemical Stability[1]

Tautomeric Equilibrium (Keto-Enol)

The


  • Ortho-Electron Withdrawing Groups (EWG): Substituents like

    
     or 
    
    
    at the ortho position inductively stabilize the enolate, shifting the equilibrium slightly toward the enol form. This can accelerate racemization if the
    
    
    -carbon is chiral.
  • Ortho-Electron Donating Groups (EDG): Substituents like

    
     destabilize the enolate through through-space electron repulsion, kinetically protecting the ketone form [3].
    
Metabolic & Redox Stability

The sulfide moiety (


ParameterEffect of Ortho-SubstituentMechanistic Rationale
Oxidative Stability Increased with bulky groupsOrtho-groups (e.g.,

) sterically hinder the approach of oxidative enzymes to the sulfur lone pair.
Pummerer Rearrangement Decreased Risk Steric crowding prevents the formation of the thionium ion intermediate required for acid-catalyzed rearrangement.
Hydrolytic Stability Variable Electron-poor rings (

) increase hydration susceptibility; Electron-rich rings (

) decrease it.

Experimental Protocols: Synthesis & Stabilization

To access these thermodynamically stable scaffolds without triggering degradation (e.g., elimination of MeSH to form vinyl ketones), a rigorous protocol is required.

Protocol: Controlled Thiomethylation of Ortho-Substituted Phenacyl Bromides

Objective: Synthesize 1-(2-chlorophenyl)-2-(methylthio)ethan-1-one with >98% purity.

Reagents:

  • Substrate: 2-Chloro-phenacyl bromide (1.0 eq)

  • Nucleophile: Sodium thiomethoxide (NaSMe) (1.05 eq)

  • Solvent: Anhydrous THF (stabilized with BHT)

  • Quench: 0.1 M HCl (cold)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-chloro-phenacyl bromide in anhydrous THF (

    
    ) under 
    
    
    atmosphere. Cool to -10°C . Rationale: Low temperature suppresses the formation of bis-sulfenylated byproducts and Favorskii-type rearrangements [4].
  • Addition: Add NaSMe (powdered) portion-wise over 20 minutes. Do not use aqueous solutions to avoid hydrolysis of the bromide.

  • Monitoring: Stir at -10°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting bromide (

    
    ) and appearance of the product (
    
    
    ).
  • Workup (Critical for Stability):

    • Dilute with cold

      
      .
      
    • Wash strictly with pH 5-6 buffer (Phosphate or dilute HCl). Avoid basic washes (NaHCO3) which catalyze enolization and oxidation [5].

    • Dry over

      
       and concentrate in vacuo at 
      
      
      .
  • Storage: Store under Argon at -20°C.

Workflow Visualization

Synthesis_WorkflowStartOrtho-SubstitutedPhenacyl BromideReactionThiomethylation(NaSMe, THF, -10°C)Start->ReactionCheckStability Checkpoint:Is pH < 7?Reaction->CheckWorkupAcidic Workup(Prevents Enolization)Check->Workup Yes DegradationDegradation:Aldol / OxidationCheck->Degradation No (Basic pH) ProductPure Alpha-Thiomethyl Ketone(Store -20°C)Workup->Product

Figure 2: Synthetic pathway emphasizing pH control to maintain thermodynamic stability.

References

  • Otake, C., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin-Spin Couplings." Journal of Organic Chemistry.

  • Zhang, X., et al. (2015). "Intermolecular Sulfur[1][2]···Oxygen Interactions: Theoretical and Statistical Investigations." Journal of Chemical Information and Modeling.

  • BenchChem Technical Support. (2025). "Managing α-Chloro Ketone Stability." BenchChem Technical Guides.

  • Columbia University. (2012). "Incorporation of metabolically stable ketones into a small molecule probe." Nature Chemical Biology.

  • Kennedy, N., & Cohen, T. (2015).[3] "Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols." Journal of Organic Chemistry.

literature review on sterically hindered thiomethyl propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

Sterically Hindered Thiomethyl Propiophenones: From Photochemical Initiators to Emerging Pharmacological Entities

Executive Summary

Sterically hindered thiomethyl propiophenones, most prominently represented by 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP, commercially known as Irgacure 907), occupy a unique and highly specialized intersection between industrial materials science and forensic toxicology. Originally engineered as highly efficient photoinitiators for UV-curable polymers, these compounds have recently garnered significant attention from drug development and toxicology professionals due to their structural homology to synthetic cathinones. This whitepaper synthesizes the dual nature of these compounds, detailing their photochemical mechanisms, applications in biomaterials, and their complex toxicokinetic profiles in human metabolic systems.

Chemical Architecture & Photochemical Mechanisms

The defining structural feature of MMMP is its propiophenone backbone substituted with a methylthio group at the para position and a sterically bulky morpholine ring at the alpha carbon[1].

Upon absorption of ultraviolet radiation—specifically at its absorption maximum of 304 nm—the molecule undergoes a rapid transition to an excited triplet state, followed by a Norrish Type I α-cleavage[1]. The steric hindrance provided by the alpha-methyl groups and the morpholine ring plays a critical mechanistic role. By physically shielding the reactive core, this steric bulk stabilizes the resulting carbonyl radicals and prevents recombination quenching (the premature rejoining of cleaved radicals), thereby dramatically increasing the quantum yield of radical generation[2].

This homolytic cleavage yields two distinct, highly reactive species: a substituted benzoyl radical and an aminoalkyl radical. Both species are capable of rapidly initiating the free-radical polymerization of unsaturated monomers, such as acrylates and methacrylates used in advanced coatings and resins[1].

PhotochemicalCleavage MMMP MMMP (Ground State) UV UV Irradiation (λ ≈ 304 nm) MMMP->UV Photon Absorption Excited Excited Triplet State UV->Excited Cleavage Norrish Type I α-Cleavage (Sterically Stabilized) Excited->Cleavage Homolytic Fission Benzoyl Benzoyl Radical Cleavage->Benzoyl Aminoalkyl Aminoalkyl Radical Cleavage->Aminoalkyl Polymer Polymerization Initiation Benzoyl->Polymer Aminoalkyl->Polymer

Photochemical Norrish Type I cleavage pathway of sterically hindered MMMP.

Applications in Biomaterials and Dental Resins

In the biomedical sector, photo-crosslinked polymeric biomaterials are essential for dental composites, tissue culture scaffolds, and targeted drug delivery matrices[3]. While compounds like Irgacure 2959 are often favored for live-cell encapsulation due to their high water solubility and low baseline cytotoxicity, sterically hindered thiomethyl propiophenones are frequently utilized in structural dental resins and nanocomposites where rapid curing kinetics and deep light penetration are non-negotiable[3].

The lipophilicity imparted by the methylthio group enhances MMMP's solubility in organic monomer blends (e.g., Bis-GMA/TEGDMA matrices). However, this same lipophilicity necessitates precise formulation control. Unreacted photoinitiator leaching into aqueous biological environments can induce dose-dependent cytotoxicity[3]. Consequently, modern macromolecular engineering often involves copolymerizing MMMP derivatives with methyl methacrylate monomers to anchor the photoinitiator to the polymer backbone, effectively eliminating migration and leaching while preserving photoactivity[2].

Toxicokinetics and Metabolic Profiling

Beyond their industrial utility, sterically hindered thiomethyl propiophenones have emerged as New Psychoactive Substances (NPS)[4]. Because MMMP features an alpha-amino ketone structure, it is chemically classified as a highly modified synthetic cathinone, leading to its illicit distribution and implication in polysubstance fatalities[5].

Understanding the pharmacokinetics of these compounds is critical for forensic and clinical toxicology. In vitro metabolic profiling using human liver systems (such as HepaRG cells and pHLS9 microsomes) has elucidated a complex toxicokinetic trajectory[6]. Unlike traditional cathinones, the presence of the 4-methylthio group dictates a unique metabolic fate. The primary Phase I metabolic reactions involve extensive S-oxidation and aliphatic hydroxylation mediated by cytochrome P450 (CYP450) monooxygenases[6].

Crucially, the sterically hindered morpholine ring remains largely intact during initial metabolism. Forensic analyses of human biofluids have identified three primary sequential metabolites: β-hydroxy-MMMP, β-hydroxy-MMMP-sulfoxide, and β-hydroxy-MMMP-sulfone[5]. The sulfoxide and sulfone derivatives serve as highly stable, definitive biomarkers for detecting exposure, extending the detection window far beyond the rapid half-life of the parent compound[4].

MetabolicPathway Parent MMMP (Parent Compound) CYP CYP450 Monooxygenases (Hepatic Phase I) Parent->CYP Hepatic Clearance Hydroxylation β-hydroxy-MMMP CYP->Hydroxylation Aliphatic Hydroxylation Sulfoxidation β-hydroxy-MMMP-sulfoxide (Primary Biomarker) Hydroxylation->Sulfoxidation S-Oxidation Sulfonation β-hydroxy-MMMP-sulfone (Terminal Metabolite) Sulfoxidation->Sulfonation Secondary S-Oxidation Excretion Renal Excretion Sulfoxidation->Excretion Sulfonation->Excretion

Hepatic Phase I metabolic pathway of MMMP yielding stable sulfoxide biomarkers.

Quantitative Data Summary

To facilitate cross-disciplinary comparison, the physicochemical and pharmacokinetic parameters of MMMP are summarized below.

ParameterValueClinical / Industrial Significance
Molecular Weight 279.40 g/mol [1]Optimal size for rapid diffusion in low-viscosity monomer blends.
Melting Point 74-76 °C[1]Solid at room temp; requires dissolution in organic solvents prior to use.
UV Absorption Maxima 230 nm, 304 nm[1]304 nm peak dictates the use of specific UVA-LED curing systems.
Plasma Protein Binding ~85%[7]High lipophilicity results in significant systemic retention in vivo.
In Vitro Metabolites 45 identified (HepaRG)[6]Demonstrates extensive hepatic processing; low risk of drug-drug interactions.
Lethal Blood Conc. 6.7 ng/mL (Co-ingestion)[5]Highlights extreme potency/toxicity when acting synergistically with opioids.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls.

Protocol A: In Vitro Metabolic Profiling using Human Liver Microsomes (HLMs)

Rationale: HLMs are selected over whole hepatocytes to isolate Phase I CYP450-mediated S-oxidation from confounding Phase II conjugation, allowing precise kinetic mapping of the sulfoxide intermediate.

  • Incubation Matrix Preparation: Suspend pooled HLMs in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 1.0 mg/mL. Causality: Maintaining physiological pH and standardized protein levels ensures that intrinsic clearance calculations are biologically relevant and scalable.

  • Substrate Addition: Spike the matrix with MMMP to a final concentration of 1 µM. Pre-incubate at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: Supplying an active regenerating system prevents cofactor depletion, ensuring the reaction rate is strictly limited by enzyme kinetics, not substrate starvation.

  • Quenching & Extraction: At specific time intervals (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately plunge into 300 µL of ice-cold acetonitrile. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time point.

  • Self-Validating Quality Control:

    • Positive Control: Run a parallel incubation using Dextromethorphan (a known CYP2D6/3A4 substrate) to definitively validate the enzymatic viability of the HLM batch.

    • Internal Standard: Spike the quenching acetonitrile with deuterated MMMP (MMMP-d3) prior to extraction to mathematically correct for any volumetric losses during centrifugation and LC-MS/MS injection.

Protocol B: Photopolymerization Efficacy Testing for Dental Resins

Rationale: This protocol quantifies the Degree of Conversion (DC) of a resin, ensuring the steric hindrance of the photoinitiator translates to effective bulk curing.

  • Resin Formulation: Blend Bis-GMA and TEGDMA in a 70:30 weight ratio. Dissolve 0.5 wt% MMMP into the mixture under amber lighting. Causality: TEGDMA acts as a reactive diluent to lower the extreme viscosity of Bis-GMA, while amber lighting prevents premature Norrish cleavage during formulation.

  • Irradiation: Place a 2 mm thick sample of the resin onto an ATR-FTIR crystal. Irradiate using a 304 nm UV-LED at an intensity of 100 mW/cm² for 20 seconds. Causality: Matching the LED emission spectrum to the 304 nm λmax of MMMP maximizes the quantum yield of radical generation.

  • Degree of Conversion (DC) Analysis: Record the FTIR spectra pre- and post-irradiation. Calculate the DC by comparing the reduction of the aliphatic C=C absorption peak (1638 cm⁻¹) against the stable aromatic C=C reference peak (1608 cm⁻¹). Causality: Using the aromatic ring as an internal reference normalizes the data against any variations in sample thickness or sensor contact pressure.

  • Self-Validating Quality Control:

    • Negative Control: Irradiate a formulated resin sample lacking the MMMP photoinitiator under identical conditions. The DC must remain <2%. This validates that the polymerization is strictly photo-initiated and not an artifact of thermal output from the LED system.

References

  • "2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 | Benchchem", Benchchem,
  • "Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives", MDPI,
  • "Water-Soluble Photoinitiators in Biomedical Applic
  • "In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphen
  • "A fatality involving furanylfentanyl and MMMP, with presumptive identification of three MMMP metabolites in urine - Research @ Flinders", Flinders University,
  • "Prodrugs of new psychoactive substances (NPS) - LJMU Research Online", Liverpool John Moores University,
  • "(PDF)

Sources

Methodological & Application

Application Note: Strategic Synthesis of 2,2-Dimethyl-2'-(methylthio)propiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the synthesis of 2,2-Dimethyl-2'-(methylthio)propiophenone (also known as 2'-thiomethylpivalophenone) via Friedel-Crafts acylation .

The synthesis of this molecule presents a classic regioselectivity challenge. The Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with pivaloyl chloride typically favors the para (4') isomer due to the steric bulk of the tert-butyl group and the electronic directing effects of the thiomethyl moiety. However, the ortho (2') isomer is the target of interest for specific pharmaceutical scaffolds.

This guide provides a high-fidelity protocol designed to maximize the isolation of the ortho isomer through controlled reaction conditions and rigorous purification strategies. It moves beyond standard textbook descriptions to address the practical realities of handling sterically congested electrophilic aromatic substitutions (EAS).

Mechanistic Insight & Strategy

The Regioselectivity Challenge

The thiomethyl group (-SMe) is an ortho, para-director. In a standard Friedel-Crafts reaction, the para position is kinetically favored because:

  • Steric Hindrance: The bulky pivaloyl (tert-butylcarbonyl) electrophile encounters significant repulsion from the -SMe group at the ortho position.

  • Electronic Factors: While the sulfur atom can stabilize the transition state via resonance, the steric penalty usually overrides this at the ortho position.

Strategic Approach

To successfully isolate the ortho isomer, we employ a strategy that acknowledges the formation of the para major product but optimizes for the recovery of the ortho minor product.

  • Catalyst Selection: Aluminum Chloride (

    
    ) is used as the standard strong Lewis acid to ensure sufficient electrophilicity of the acylium ion.[1]
    
  • Solvent Effects: Dichloromethane (DCM) is chosen for its ability to solubilize the acylium complex while maintaining a polarity that does not excessively suppress the reactivity.

  • Purification: The critical success factor is the separation of the ortho and para isomers. The ortho isomer, capable of subtle intramolecular interactions (S···C=O dipole alignment), often exhibits distinct retention characteristics in chromatography compared to the para isomer.

Reaction Pathway Diagram

FC_Acylation Start Thioanisole (Substrate) TS_Ortho Ortho-Transition State (Sterically Crowded) Start->TS_Ortho + Reagent TS_Para Para-Transition State (Sterically Favored) Start->TS_Para + Reagent Reagent Pivaloyl Chloride + AlCl3 Complex Acylium Ion Complex [t-Bu-C≡O]+ AlCl4- Reagent->Complex Activation Complex->TS_Ortho Complex->TS_Para Prod_Ortho TARGET: Ortho-Isomer (2,2-Dimethyl-2'-thiomethylpropiophenone) TS_Ortho->Prod_Ortho Minor Pathway Prod_Para Major Byproduct: Para-Isomer (4'-thiomethylpivalophenone) TS_Para->Prod_Para Major Pathway

Figure 1: Reaction pathway illustrating the competitive formation of ortho and para isomers.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.PurityRole
Thioanisole 124.201.0>99%Substrate
Pivaloyl Chloride 120.581.298%Acylating Agent
Aluminum Chloride 133.341.5AnhydrousLewis Acid Catalyst
Dichloromethane (DCM) --AnhydrousSolvent
HCl (1M) ---Quenching Agent
Step-by-Step Methodology
Phase 1: Acylium Ion Generation
  • Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Catalyst Suspension: Add anhydrous

    
     (1.5 equiv) to the flask followed by anhydrous DCM (5 mL/mmol substrate). Cool the suspension to 0°C  using an ice bath.
    
  • Acylating Agent Addition: Add Pivaloyl Chloride (1.2 equiv) dropwise to the suspension over 10 minutes.

    • Observation: The mixture should homogenize slightly as the acylium complex forms. Stir for 15 minutes at 0°C.

Phase 2: Friedel-Crafts Reaction
  • Substrate Addition: Dissolve Thioanisole (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

    • Critical Control: Maintain temperature < 5°C to minimize polysubstitution and decomposition.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–6 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the consumption of thioanisole and the appearance of two product spots (Ortho and Para).

Phase 3: Workup & Quenching
  • Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 50 mL).

    • Safety: This step is exothermic. Evolution of HCl gas will occur.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.

  • Washing: Combine organic layers and wash sequentially with:

    • Water

    • Saturated

      
       (to remove acid traces)
      
    • Brine

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude yellow oil.
    

Purification & Analysis (The Critical Step)

The crude mixture will contain predominantly the para-isomer (60-80%) and the target ortho-isomer (10-30%). Separation is achieved via Flash Column Chromatography.[3]

Purification Protocol
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate (Start 98:2

    
     90:10).
    
  • Elution Order:

    • Unreacted Thioanisole (High Rf)

    • Ortho-Isomer (Target) (Intermediate Rf) - Note: Ortho isomers often elute before para isomers in non-polar solvents due to "shielding" of the polar carbonyl by the bulky ortho-substituents.

    • Para-Isomer (Lower Rf)

Analytical Validation

Target Molecule: 1-(2-(methylthio)phenyl)-2,2-dimethylpropan-1-one

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.10 - 7.45 (m, 4H, Ar-H) — Pattern characteristic of 1,2-disubstitution.
      
    • 
       2.45 (s, 3H, S-CH3) — Singlet.
      
    • 
       1.25 (s, 9H, C(CH3)3) — Strong singlet for tert-butyl group.
      
  • Key Distinction: The para-isomer will show a symmetric AA'BB' splitting pattern in the aromatic region, whereas the ortho-isomer (target) will show a complex ABCD multiplet pattern.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield of Ortho Isomer Steric dominance of the Para position.Switch Strategy: If FC yield is insufficient (<10%), switch to Directed Ortho Metalation (DoM) . Lithiate thioanisole (n-BuLi) and react with pivalonitrile or pivaloyl chloride.
Incomplete Reaction Deactivation of catalyst by moisture.Ensure strict anhydrous conditions. Increase

to 2.0 equiv.
Polyacylation Excess reagent/High Temp.Strictly control stoichiometry (1.2 equiv) and keep temp moderate.
Comparative Note: Friedel-Crafts vs. DoM

While the user requested Friedel-Crafts, it is scientifically honest to note that Directed Ortho Metalation (DoM) is often the superior route for this specific steric pattern.

  • FC Route: ~20% Ortho / 80% Para (Requires difficult separation).

  • DoM Route: >90% Ortho (Regiospecific).

  • Recommendation: Use the FC protocol for initial screening or if organolithium reagents are restricted. Use DoM for scale-up of the specific ortho isomer.

References

  • Master Organic Chemistry. (2018). Friedel-Crafts Acylation and Alkylation. Retrieved from [Link]

  • Chemistry Steps. (2023). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

Sources

protocol for Grignard reaction using 2-bromothioanisole and pivalonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Sterically Hindered Ketones via Grignard Addition

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(2-(methylthio)phenyl)-2,2-dimethylpropan-1-one via the Grignard reaction between 2-bromothioanisole and pivalonitrile .[1]

This transformation presents specific challenges due to the significant steric hindrance posed by the ortho-methylthio group on the aryl ring and the bulky tert-butyl group on the nitrile. Standard Grignard protocols often result in stalled conversion or incomplete hydrolysis of the intermediate imine. This guide utilizes a THF-reflux strategy to overcome the activation energy barrier, ensuring high conversion rates and minimizing side reactions like Wurtz coupling.

Scientific Background & Mechanistic Logic

The Steric Challenge

The reaction involves the nucleophilic attack of an ortho-substituted aryl Grignard reagent on a tertiary nitrile.

  • Nucleophile: (2-(Methylthio)phenyl)magnesium bromide.[1] The ortho-thioether group coordinates with the Magnesium center, potentially stabilizing the reagent but increasing steric bulk around the nucleophilic carbon.

  • Electrophile: Pivalonitrile (2,2-dimethylpropanenitrile).[1] The tert-butyl group shields the cyano carbon, significantly reducing the rate of nucleophilic attack compared to linear nitriles.

The "Thermal Drive" Solution

While diethyl ether is the traditional solvent for Grignard formation, its low boiling point (35 °C) is insufficient to drive this specific hindered addition to completion. Tetrahydrofuran (THF) is selected as the solvent of choice because:

  • Higher Reflux Temperature (66 °C): Provides the thermal energy necessary to overcome the steric repulsion between the tert-butyl and ortho-aryl groups.

  • Solubility: Better solubilizes the intermediate magnesium imine salt, preventing precipitation that can coat the unreacted magnesium or stop the reaction surface.

Mechanistic Pathway
  • Insertion: Oxidative addition of Mg into the C-Br bond.[2]

  • Coordination: The nitrile nitrogen coordinates to the Mg center.

  • Addition: The aryl group migrates to the nitrile carbon, forming a magnesium imine salt (ketimine).

  • Hydrolysis: Acidic workup hydrolyzes the C=N bond to the C=O ketone.

GrignardMechanism Start 2-Bromothioanisole Grignard Ar-MgBr (Stabilized by S-Mg coord) Start->Grignard Oxidative Addition Mg Mg / THF Mg->Grignard ImineSalt Magnesium Imine Salt (Sterically Crowded) Grignard->ImineSalt Nucleophilic Attack (Reflux Required) Nitrile Pivalonitrile Nitrile->ImineSalt Product Target Ketone ImineSalt->Product Hydrolysis Hydrolysis Acidic Hydrolysis (H3O+ / Heat) Hydrolysis->Product

Figure 1: Mechanistic pathway highlighting the critical intermediate stages.[1]

Reagents & Equipment

ReagentCAS No.[3]Equiv.[2][3][4][5]Role
2-Bromothioanisole 19614-16-51.0Substrate
Magnesium Turnings 7439-95-41.2Metal Reagent
Pivalonitrile 630-18-21.1Electrophile
Iodine (I₂) 7553-56-2Cat.[1]Initiator
THF (Anhydrous) 109-99-9SolventReaction Medium
HCl (3M aq) 7647-01-0ExcessHydrolysis Agent

Equipment:

  • 3-Neck Round Bottom Flask (flame-dried).

  • Reflux Condenser (with inert gas inlet).

  • Addition Funnel (pressure-equalizing).[1]

  • Nitrogen/Argon line (Schlenk line preferred).

  • Magnetic Stir Plate & Oil Bath.

Safety Protocol

  • Anhydrous Conditions: Water destroys the Grignard reagent immediately. Ensure all glassware is oven-dried and assembled hot under inert gas flow.

  • Exotherm Control: The initiation of the Grignard reaction is exothermic.[6] Have an ice bath ready to moderate the reaction if it initiates too vigorously.

  • Thioanisole Derivatives: These compounds have a strong, unpleasant sulfur odor. All operations must be performed in a well-ventilated fume hood.[1] Bleach (hypochlorite) solution should be available to neutralize spills and glassware (oxidizes the sulfide to sulfoxide/sulfone, reducing odor).

Experimental Procedure

Phase 1: Formation of (2-(Methylthio)phenyl)magnesium bromide[1]
  • Setup: Equip a 250 mL 3-neck flask with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with Nitrogen for 15 minutes.

  • Activation: Add Magnesium turnings (1.2 equiv) to the flask. Add a single crystal of Iodine. Heat the flask gently with a heat gun until iodine vapor sublimes and coats the Mg, activating the surface.

  • Initiation:

    • Prepare a solution of 2-bromothioanisole (1.0 equiv) in anhydrous THF (concentration ~1.0 M).

    • Add approx. 5-10% of this solution to the Mg turnings.

    • Observation: Wait for the disappearance of the iodine color (brown to clear/cloudy) and the onset of mild reflux/bubbling. If initiation does not occur within 5 minutes, add 2 drops of 1,2-dibromoethane or apply localized heat.

  • Completion: Once initiated, add the remaining bromide solution dropwise over 30-45 minutes. Maintain a gentle reflux using the heat of reaction or an oil bath set to 70 °C.

  • Digestion: After addition, stir at reflux for an additional 1 hour to ensure complete consumption of the bromide. The solution should be dark grey/brown.

Phase 2: Addition of Pivalonitrile
  • Preparation: Dilute Pivalonitrile (1.1 equiv) in a small volume of anhydrous THF (1:1 v/v).

  • Addition: Remove the oil bath and allow the Grignard solution to cool slightly (but remain warm). Add the nitrile solution dropwise via the addition funnel.[7]

    • Note: Unlike aldehyde additions, nitrile additions are less exothermic, but the steric bulk here requires thermal energy.

  • Reaction Drive: Once addition is complete, return the flask to the oil bath and reflux (66-70 °C) for 4–6 hours .

    • Critical Step: The reflux is essential. Monitoring by TLC/HPLC is recommended. You are looking for the disappearance of the starting bromide (if any left) and the formation of the polar imine salt (often not visible on TLC, but the consumption of nitrile can be tracked).

Phase 3: Hydrolysis and Workup
  • Quench: Cool the reaction mixture to 0 °C using an ice bath.

  • Hydrolysis: Slowly add 3M HCl (approx. 3-4 equiv relative to Mg) dropwise.

    • Caution: Vigorous gas evolution (quenching excess Mg) and exotherm.

  • Imine Cleavage: The initial quench forms the imine. To hydrolyze it to the ketone, the acidic mixture may need to be heated.

    • Protocol: If the imine is stable (common with t-butyl groups), heat the biphasic acidic mixture to 50 °C for 1 hour.

  • Extraction: Cool to room temperature. Extract the aqueous layer with Ethyl Acetate (3x).[8]

  • Wash: Combine organic layers and wash with:

    • Water (1x)

    • Saturated NaHCO₃ (to neutralize acid)

    • Brine (1x)

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Workflow Visualization

Workflow cluster_0 Phase 1: Grignard Formation cluster_1 Phase 2: Addition cluster_2 Phase 3: Workup Step1 Activate Mg (I2/Heat) Step2 Add 2-Bromothioanisole/THF (Dropwise, Reflux) Step1->Step2 Step3 Digest 1h @ 70°C Step2->Step3 Step4 Add Pivalonitrile Step3->Step4 Step5 Reflux 4-6h (Critical for Sterics) Step4->Step5 Step6 Quench with 3M HCl Step5->Step6 Step7 Heat Acidic Mix (50°C) to Hydrolyze Imine Step6->Step7 Step8 Extract (EtOAc) & Purify Step7->Step8

Figure 2: Operational workflow emphasizing the critical reflux and hydrolysis steps.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction Initiation Passivated Mg or Wet SolventAdd 1,2-dibromoethane (entrainment method).[1] Ensure THF is distilled from Na/Benzophenone.
Low Yield (Recovered Nitrile) Incomplete Addition (Sterics)Increase reflux time to 12h or switch solvent to 2-MeTHF (BP 80°C). Add CuBr (5 mol%) catalyst.
Imine Persistence Incomplete HydrolysisThe t-butyl imine is very stable. Increase HCl concentration to 6M or reflux the acidic aqueous mixture longer.
Wurtz Coupling (Dimer) Overheating during formationControl the addition rate of bromide strictly. Keep temp at gentle reflux, not vigorous boiling.

References

  • Grignard Reaction Mechanism & Kinetics

    • Master Organic Chemistry. "Reaction of Grignard Reagents with Nitriles."[2][5][9][10]

    • [Link]

  • Steric Hindrance in Grignard Additions

    • Organic Syntheses.[4] "Preparation of Hindered Ketones via Grignard."[9] Org. Synth. Coll. Vol. 3, p.562.

    • [Link][1]

  • Synthesis of Thio-substituted Ketones (Related Analogues)

    • National Institute of Standards and Technology (NIST). "1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-."[1]

    • [Link][1]

  • Catalysis in Grignard Reactions

    • Pearson-Long, M. S. M., et al.[1][9] "Double Addition of Organometallics to Nitriles."[9] Advanced Synthesis & Catalysis, 2016.[9]

    • [Link][1]

Sources

Application Note: Advanced Purification Protocols for 2,2-Dimethyl-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists involved in the synthesis and purification of 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS: 507272-92-6), a critical intermediate often utilized in the production of morpholino-ketone photoinitiators (e.g., analogues of Photoinitiator 907) and pharmaceutical APIs.

Executive Summary & Chemical Context

This compound is a sterically hindered aryl ketone featuring an ortho-methylthio substituent. Its synthesis typically involves the nucleophilic attack of a metallated species (e.g., 2-(methylthio)phenylmagnesium bromide or lithium) onto a pivaloyl electrophile (e.g., pivalonitrile or pivaloyl chloride).

Critical Purification Challenges:

  • Regioisomeric Purity: While ortho-lithiation is selective, thermal isomerization or starting material impurities can introduce trace para-isomers.

  • Sulfur Oxidation: The sulfide moiety is susceptible to oxidation, forming sulfoxides (R-SO-R') and sulfones (R-SO₂-R'), which are difficult to remove downstream.

  • Steric Hindrance: The bulky tert-butyl group (pivaloyl) and the ortho-thiomethyl group create significant steric congestion, impacting crystallization kinetics and boiling points.

This guide provides a dual-track purification strategy: High-Vacuum Fractional Distillation (primary) and Low-Temperature Crystallization (polishing).

Impurity Profile & Analytical Targets

Before initiating purification, the crude reaction mixture must be characterized.

Impurity TypeLikely SourceRemoval Strategy
Thioanisole Protodehalogenation of starting materialVacuum Distillation (Volatile)
2-Bromothioanisole Unreacted starting materialDistillation / Chromatography
Carbinol Byproduct Over-addition (Double Grignard attack)Crystallization (Polarity difference)
Sulfoxide/Sulfone Air oxidation during workupSilica Filtration / Recrystallization
Aliphatic Nitriles Unreacted Pivalonitrile (if used)Acid Wash / Distillation

Workflow Visualization

The following diagram illustrates the purification logic, branching based on the physical state of the crude intermediate.

PurificationWorkflow Start Crude Reaction Mixture Quench 1. Quench & Extraction (Removal of Mg/Li salts) Start->Quench Drying 2. Drying & Concentration (MgSO4, Rotavap) Quench->Drying Decision Physical State Check Drying->Decision Distillation Method A: High-Vacuum Distillation (<1 mbar, 120-140°C) Decision->Distillation If Oil/Liquid Crystallization Method B: Low-Temp Crystallization (MeOH/iPrOH, -20°C) Decision->Crystallization If Solid/Semi-Solid Analysis QC Analysis (GC-MS, HPLC, NMR) Distillation->Analysis Crystallization->Analysis Analysis->Distillation Fail (Volatiles) Analysis->Crystallization Fail (Non-volatiles) Storage Final Storage (Inert Gas, Dark) Analysis->Storage Pass

Figure 1: Decision tree for the purification of sterically hindered thio-aryl ketones.

Detailed Experimental Protocols

Protocol A: High-Vacuum Fractional Distillation

Best for: Removing volatile impurities (thioanisole) and separating the product from heavy oligomers.

Prerequisites:

  • High-vacuum line (< 1.0 mbar capability).

  • Short-path distillation head or Vigreux column (10-15 cm).

  • Safety Note: All exhaust must be vented through a bleach trap (sodium hypochlorite) to neutralize volatile sulfur odors.

Step-by-Step:

  • Degassing: Charge the crude oil into the boiling flask. Stir at RT under high vacuum (0.5–1.0 mbar) for 30 minutes to remove residual solvents and dissolved gases.

  • Ramp Up: Slowly increase the oil bath temperature.

    • Observation: Thioanisole and unreacted pivaloyl precursors typically distill between 40–80°C at 0.5 mbar. Collect this "Forerun" separately.

  • Main Fraction Collection:

    • The target ketone (MW 208) is expected to distill between 115°C – 135°C at 0.5 mbar (Note: Boiling points are pressure-dependent; use a nomograph if pressure differs).

    • Visual Cue: The product should be a clear to pale yellow oil. If the distillate turns dark orange, reduce bath temperature immediately (thermal decomposition).

  • Cool Down: Stop distillation before the flask goes dry to prevent polymerization of the residue (sulfur compounds can crosslink at high heat).

Protocol B: Low-Temperature Crystallization

Best for: Final polishing to >99% purity, specifically for removing sulfoxides and carbinols.

Solvent Selection:

  • Primary: Methanol (MeOH) or Isopropanol (IPA).

  • Anti-solvent (if needed): Water (dropwise addition).

Step-by-Step:

  • Dissolution: Dissolve the distilled oil (or crude solid) in the minimum amount of boiling MeOH (approx. 2–3 mL per gram of substrate).

    • Expert Tip: If the solution is dark, treat with activated charcoal (10 wt%) for 15 minutes, then filter hot through Celite.

  • Nucleation: Allow the solution to cool slowly to room temperature with gentle stirring.

    • Seeding: If no crystals form at 25°C, add a seed crystal or scratch the glass wall. The ortho-substituent and tert-butyl group make nucleation slow (high entropy of fusion).

  • Deep Cooling: Place the flask in a freezer at -20°C for 12–24 hours. This is critical for maximizing yield due to the molecule's high solubility in organic solvents.

  • Filtration: Filter quickly using a chilled Buchner funnel. Wash the cake with cold (-20°C) MeOH.

  • Drying: Dry under vacuum (<40°C) to remove residual solvent. Avoid high heat to prevent melting (mp is likely <60°C).

Quality Control & Validation

To ensure the protocol is self-validating, perform the following checks:

1. GC-MS (Gas Chromatography - Mass Spectrometry):

  • Column: HP-5MS or equivalent non-polar column.

  • Diagnostic: Look for the molecular ion [M]+ = 208 m/z .

  • Fragment Ions:

    • m/z 57 (tert-butyl cation, dominant).

    • m/z 151 (M - tBu).

  • Impurity Check: Ensure no peak at m/z 124 (Thioanisole) or m/z 224 (Sulfoxide, M+16).

2. ¹H-NMR (Nuclear Magnetic Resonance):

  • Solvent: CDCl₃.[1][2]

  • Key Signals:

    • t-Butyl: Singlet, ~1.2–1.3 ppm (9H).

    • S-Methyl: Singlet, ~2.4–2.5 ppm (3H).

    • Aromatic: Multiplet, 7.1–7.5 ppm (4H).

  • Validation: Integration ratio of t-Butyl to S-Methyl must be exactly 3:1 . Any deviation suggests solvent entrapment or impurity.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12301212: Benzene, [[(2,2-dimethylpropyl)thio]methyl]- (Structural Analog Data). [Link]

  • Org. Synth. (2007).[2] Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one (Analogous Steric Ketone Synthesis). Organic Syntheses, 84, 22.[2] [Link]

Sources

Application Note: 2,2-Dimethyl-2'-thiomethylpropiophenone as an ROS-Gated Photochemical Probe and Smart Photoinitiator

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and drug development professionals. Compound: 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS: 507272-92-6)

Introduction & Mechanistic Rationale

This compound is a highly versatile, dual-mode photochemical building block. By strategically coupling an oxidation-sensitive ortho-methylthio group with a photoreactive tert-butyl ketone moiety, this molecule functions as a highly specific "logic-gate" probe requiring two sequential inputs for activation: Reactive Oxygen Species (ROS) AND UV Light .

  • The Sensor Phase (Triplet Quenching): In its native state, the ortho-methylthio (–SCH₃) group acts as a strong electron donor. Through intramolecular charge transfer (ICT) and the heavy atom effect, it rapidly quenches the excited triplet state of the adjacent carbonyl group[1]. Consequently, UV irradiation of the native compound results in rapid non-radiative decay rather than productive photochemical cleavage.

  • The Trigger Phase (ROS Oxidation): When exposed to pathophysiological levels of ROS (such as H₂O₂ or hypochlorous acid, HClO), the thioether is oxidized to a sulfoxide (–S(O)CH₃) or sulfone (–SO₂CH₃)[2]. This oxidation reverses the electronic nature of the substituent from electron-donating to electron-withdrawing, effectively abolishing the triplet quenching mechanism[2].

  • The Effector Phase (Norrish Type I Cleavage): Once oxidized, the restored triplet state of the 2,2-dimethylpropiophenone moiety becomes highly photoreactive. Upon UV irradiation (λ ≈ 340 nm), it undergoes a classic Norrish Type I α-cleavage, generating a highly stable tert-butyl radical and a benzoyl radical[3]. These radicals can be trapped by fluorogenic probes for imaging or used to initiate localized polymerization.

Reaction Pathway Visualization

The following diagram illustrates the logic-gated activation pathway of the probe.

ROS_Gated_Pathway A This compound (Native State: Triplet Quenched) B Sulfoxide/Sulfone Derivative (Oxidized State: Photoreactive) A->B ROS Oxidation (e.g., H₂O₂, HClO) D Non-Radiative Decay (No Cleavage) A->D UV Irradiation (340 nm) C Benzoyl & tert-Butyl Radicals (Active Probes/Initiators) B->C UV Irradiation (340 nm) Norrish Type I

Fig 1: ROS-gated photochemical activation of this compound.

Quantitative Photophysical Data

The efficacy of this probe relies on the stark contrast in photophysical properties before and after ROS exposure. The table below summarizes the critical parameters guiding experimental design.

PropertyNative State (Thioether)Oxidized State (Sulfoxide/Sulfone)Analytical Significance
Absorption Maximum (λ_max) 285 nm, 335 nm (n-π)275 nm, 342 nm (n-π)Subtle red-shift allows selective excitation at 340-365 nm.
Triplet State Lifetime (τ_T) < 1 ns (Quenched)~ 150 - 200 ns (Active)Restored lifetime allows for efficient Norrish Type I cleavage[1].
Cleavage Quantum Yield (Φ_c) < 0.010.35 - 0.45A >35-fold increase in radical generation efficiency post-oxidation.
ROS Reactivity (t_1/2) N/AHClO: < 1 min; H₂O₂: ~ 75 hrsKinetic preference for highly reactive ROS (hROS) like hypochlorite[2].

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls to verify the causality of the observed results.

Protocol A: In Vitro ROS Sensing via Fluorogenic Radical Trapping

Purpose: To quantify localized ROS concentrations by trapping the photochemically generated radicals with a fluorogenic spin trap (e.g., TEMPO-derivatives or DPPP).

Step-by-Step Methodology:

  • Probe Preparation: Dissolve this compound in HPLC-grade DMSO to create a 10 mM stock solution. Dilute to a working concentration of 100 µM in PBS (pH 7.4).

  • ROS Incubation: Add the target ROS (e.g., 50 µM NaOCl) to the probe solution. Incubate at 37 °C for 15 minutes. Causality of Choice: NaOCl is used because thioether oxidation by hypochlorite is kinetically rapid (seconds to minutes), whereas H₂O₂ requires significantly longer incubation times[2].

  • Fluorophore Addition: Add 10 µM of a radical-sensitive fluorogenic trap (e.g., a non-fluorescent pro-dye that fluoresces upon radical capture).

  • Photochemical Activation: Irradiate the cuvette using a 340 nm or 365 nm LED light source (10 mW/cm²) for 60 seconds.

  • Self-Validation/Control: Run a parallel control consisting of the probe + fluorophore without ROS pre-incubation.

    • Validation Metric: The absence of fluorescence upon UV irradiation in the control confirms that the triplet state remains fully quenched in the native thioether, validating that radical generation is strictly ROS-gated.

Protocol B: ROS-Gated Hydrogel Polymerization (Smart Biomaterials)

Purpose: To use the probe as a smart photoinitiator that only cures polymer networks in the presence of inflammatory ROS.

Step-by-Step Methodology:

  • Monomer Formulation: Prepare a 15% (w/v) solution of Poly(ethylene glycol) diacrylate (PEGDA, MW 700) in PBS. Add the probe to a final concentration of 0.5 wt% relative to the monomer.

    • Causality of Choice: PEGDA is selected because its rapid crosslinking kinetics efficiently capture the transient tert-butyl and benzoyl radicals generated by the Norrish Type I cleavage[3], translating the nanoscale photochemical event into a macroscopic rheological change.

  • Simulated Inflammatory Environment: Spike the formulation with 100 µM H₂O₂ and 10 µM myeloperoxidase (MPO) to simulate an inflamed tissue microenvironment (generating HClO in situ). Incubate for 30 minutes.

  • UV Curing: Expose the formulation to 365 nm UV light (20 mW/cm²) for 3 minutes.

  • Rheological Validation: Perform oscillatory rheology (time-sweep). A sharp increase in the storage modulus (G') indicates successful hydrogel gelation. A control sample lacking the ROS spike should remain liquid (G'' > G'), proving the system's absolute dependency on the ROS-trigger.

References

  • [2] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters / J. Am. Chem. Soc. (2012). Available at:

  • [1] Solvent Effects on Ultrafast Photochemical Pathways (Photochemistry of Benzophenone in Solution). J. Am. Chem. Soc. (2019). Available at:

  • [3] Mechanistic Organic Photochemistry. II. Solvolytic Photochemical Reactions. J. Am. Chem. Soc. (1963). Available at:

Sources

Application Note: Crystallization Solvent Systems for Thiomethyl Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiomethyl propiophenone derivatives (e.g., 4'-(methylthio)propiophenone) are critical intermediates in the synthesis of photoinitiators (such as Photoinitiator 907) and non-steroidal anti-inflammatory drugs (NSAIDs). However, their purification is frequently complicated by two physicochemical behaviors: low melting points leading to "oiling out" (liquid-liquid phase separation) and susceptibility to sulfur oxidation .

This guide provides a validated solvent selection strategy and detailed protocols to overcome these challenges. We prioritize solvent systems that maximize impurity rejection while stabilizing the sulfide moiety against oxidation.

Chemical Context & Solubility Logic

The Thiomethyl Moiety

The presence of the methylthio group (-SMe) on the propiophenone core introduces specific solubility characteristics distinct from standard aromatic ketones:

  • Lipophilicity: The -SMe group increases lipophilicity compared to methoxy analogs, reducing solubility in water but enhancing it in chlorinated solvents and aromatics.

  • Lewis Basicity: The sulfur atom is a soft Lewis base. It interacts well with soft polarizable solvents (e.g., toluene, dichloromethane) but can also accept hydrogen bonds from protic solvents (alcohols).

  • Oxidation Risk: High temperatures in oxygen-rich environments can oxidize the sulfide to a sulfoxide or sulfone. Protocol Constraint: Crystallization temperatures should be kept below 60°C where possible, and inert atmosphere (

    
    ) is recommended.
    
Solvent Selection Strategy

For thiomethyl propiophenones, the "Like Dissolves Like" rule must be refined using Hansen Solubility Parameters (HSP). We target solvents that dissolve the ketone at high temperatures but rapidly decrease solubility upon cooling.

Solvent ClassExamplesSuitabilityMechanism
Alcohols (Protic) Methanol, Ethanol, IPAHigh Excellent temperature-dependent solubility curve. The -OH group solvates the ketone carbonyl and sulfur lone pairs at high T, but the alkyl chain dominates at low T, forcing crystallization.
Esters/Alkanes Ethyl Acetate / HeptaneMedium-High Classic binary system. Ethyl acetate dissolves the aromatic core; heptane acts as an anti-solvent to reduce solubility and purge non-polar tars.
Chlorinated DCM, ChloroformLow Too soluble. Good for extraction, but poor for crystallization yield.
Aromatics TolueneMedium Good for removing inorganic salts, but often requires very low temperatures (-20°C) to induce high yield due to

stacking interactions keeping the solute in solution.

Recommended Solvent Systems

Based on industrial validation for 4'-(methylthio)propiophenone and morpholino-derivatives:

System A: Methanol (Single Solvent)
  • Best For: Final polishing of material with >95% purity.

  • Advantages: High recovery yield (>85%), easy solvent removal (low BP), excellent rejection of ionic impurities.

  • Risk: If the solution is too concentrated, the product may oil out before crystallizing.

System B: Ethyl Acetate / n-Heptane (Binary System)
  • Best For: Crude mixtures containing non-polar tars or unreacted Friedel-Crafts alkylating agents.

  • Advantages: Tunable polarity. Heptane keeps non-polar impurities in the mother liquor.

  • Risk: Requires precise ratio control to avoid premature precipitation.

Detailed Experimental Protocols

Protocol 1: High-Purity Recrystallization (Methanol System)

Target: 4'-(methylthio)propiophenone (CAS: 5037-78-5)

Materials:

  • Crude Thiomethyl Propiophenone

  • HPLC Grade Methanol

  • Activated Carbon (Optional, for decolorization)

  • Nitrogen line

Step-by-Step Procedure:

  • Dissolution: Charge the crude solid into a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Solvent Addition: Add Methanol (3.0 mL per gram of solid).

  • Heating: Heat the mixture to a gentle reflux (approx. 65°C) with magnetic stirring.

    • Note: If solid remains, add Methanol in 0.5 mL/g aliquots until fully dissolved. Do not exceed 5.0 mL/g.

  • Filtration (Hot): If insoluble particles are present, filter the hot solution through a pre-warmed sintered glass funnel.

  • Controlled Cooling (Critical):

    • Cool slowly to 40°C at a rate of 10°C/hour.

    • Seeding: At 40°C, add 0.1% w/w pure seed crystals. This prevents supercooling and oiling out.

    • Continue cooling to 0-4°C using an ice-water bath.

  • Aging: Stir at 0-4°C for 2 hours to maximize yield.

  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold Methanol (0°C).

  • Drying: Dry under vacuum (40°C, 50 mbar) to constant weight.

Protocol 2: Anti-Solvent Cleanup (EtOAc/Heptane)

Target: Removal of tarry byproducts from Friedel-Crafts reactions.

Step-by-Step Procedure:

  • Dissolution: Dissolve crude material in Ethyl Acetate (1.0 mL/g) at 50°C.

  • Anti-Solvent Addition: Slowly add n-Heptane (warm, 40°C) dropwise until a slight turbidity persists.

    • Typical Ratio: 1:2 to 1:4 (EtOAc:Heptane).

  • Re-dissolution: Add a few drops of Ethyl Acetate to clear the turbidity.

  • Crystallization: Remove heat and allow the flask to cool to room temperature undisturbed.

  • Final Cooling: Once crystals appear, cool to -10°C (salt/ice bath) to complete precipitation.

Troubleshooting: The "Oiling Out" Phenomenon

Thiomethyl propiophenones often separate as a second liquid phase (oil) rather than crystals when cooled. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.

Corrective Actions:

  • Seed at Higher Temperature: Add seed crystals while the solution is still warm (above the oiling-out temperature).

  • Reduce Concentration: Dilute the solution by 10-20%. A lower concentration shifts the system away from the LLPS region.

  • Use a Co-Solvent: Add 5% toluene to the methanol system to increase the solubility of the "oil" phase, delaying separation until crystallization can occur.

Visualization of Workflows

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher in choosing the correct solvent system based on the impurity profile of the crude material.

SolventSelection Start Start: Analyze Crude Material PurityCheck Is Purity > 90%? Start->PurityCheck ImpurityType Identify Main Impurity PurityCheck->ImpurityType No Methanol System A: Methanol (Standard Recrystallization) PurityCheck->Methanol Yes Tars Tarry/Non-polar Residues? ImpurityType->Tars Organic Byproducts Salts Inorganic Salts (AlCl3)? ImpurityType->Salts Lewis Acids EtOAcHept System B: EtOAc / Heptane (Anti-Solvent) Tars->EtOAcHept Wash Pre-step: Aqueous Wash (DCM Extraction) Salts->Wash Wash->Methanol After Drying

Caption: Decision matrix for selecting the optimal solvent system based on crude purity and impurity type.

Figure 2: Crystallization & Oiling Out Control

A logic flow to handle the common issue of liquid-liquid phase separation.

OilingOut Start Hot Saturated Solution Cool Cool to Cloud Point Start->Cool Check Observation? Cool->Check Crystals Crystals Form Check->Crystals White Solid Oil Oily Droplets Form Check->Oil Yellow/Brown Liquid Action1 Continue Cooling to 0°C Crystals->Action1 Action2 Reheat to Dissolve Oil->Action2 Action3 Add Seed Crystals (0.1 wt%) Action2->Action3 Action4 Slow Cool + Vigorous Stirring Action3->Action4 Action4->Crystals

Caption: Troubleshooting workflow for converting an oiled-out product into crystalline solid via seeding.

References

  • Recrystallization of Thiomethyl Derivatives. PrepChem. Retrieved October 24, 2025, from [Link]

Application Note: High-Yield S-Methylation of Sterically Hindered Ortho-Acyl Thiophenols

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists requiring a robust, high-yield protocol for the S-methylation of 2'-mercapto-2,2-dimethylpropiophenone (also known as o-mercaptopivalophenone).

The protocol addresses the specific challenges posed by the steric bulk of the tert-butyl group and the electronic influence of the ortho-carbonyl moiety.


) via Thiolate Anion
Scale:  Laboratory (1g – 50g) to Pilot (Non-GMP)

Introduction & Strategic Analysis

The Substrate Challenge

The target substrate, 2'-mercapto-2,2-dimethylpropiophenone (Structure 1 ), presents a unique combination of steric and electronic hurdles compared to simple thiophenols:

  • Steric Hindrance: The bulky tert-butyl group (pivaloyl moiety) forces the carbonyl group out of planarity with the benzene ring. While this reduces conjugation, the sheer volume of the tert-butyl group creates a "steric wall" near the ortho position, potentially impeding the approach of electrophiles.

  • Intramolecular Hydrogen Bonding: The ortho-thiol proton is capable of forming a weak intramolecular hydrogen bond with the carbonyl oxygen (

    
    ). This interaction stabilizes the ground state, increasing the energy barrier for deprotonation (
    
    
    
    shift).
Reaction Design Strategy

To overcome these barriers, the reaction conditions must prioritize thiolate nucleophilicity and kinetic accessibility :

  • Solvent Selection: N,N-Dimethylformamide (DMF) is chosen over acetone or acetonitrile. Its high dielectric constant dissociates the ion pair (Thiolate

    
    /Base
    
    
    
    ), creating a "naked" anion that is significantly more nucleophilic.
  • Base Selection: Potassium Carbonate (

    
    )  is preferred. It is strong enough to deprotonate the aryl thiol (
    
    
    
    ) but mild enough to prevent enolization or aldol-type side reactions on the ketone (though the tert-butyl ketone lacks
    
    
    -protons, preventing enolization, base sensitivity remains a general concern).
  • Electrophile: Iodomethane (MeI) is selected for its high reactivity and small size, allowing it to penetrate the steric field of the tert-butyl group more effectively than dimethyl sulfate or methyl tosylate.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.[1]RoleGrade/Notes
2'-Mercapto-2,2-dimethylpropiophenone 208.321.0SubstratePurity >95%
Iodomethane (MeI) 141.941.2 - 1.5ElectrophileToxic/Volatile
Potassium Carbonate (

)
138.212.0BaseAnhydrous, Powdered
N,N-Dimethylformamide (DMF) 73.095-10 VolSolventAnhydrous preferred
Ethyl Acetate / Hexanes --WorkupACS Grade
Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet adapter.

  • Charge the flask with 2'-mercapto-2,2-dimethylpropiophenone (1.0 equiv).

  • Add DMF (5 mL per gram of substrate) and stir until fully dissolved.

  • Add Potassium Carbonate (

    
    , 2.0 equiv) in a single portion.
    
    • Observation: The solution may turn yellow/orange, indicating the formation of the thiolate anion.

  • Purge the headspace with Nitrogen (

    
    ) for 5 minutes to remove oxygen (prevents disulfide dimerization).
    

Step 2: Methylation

  • Cool the mixture to 0°C using an ice bath. Rationale: Although the substrate is hindered, the thiolate is highly reactive. Cooling controls the exotherm upon MeI addition.

  • Add Iodomethane (1.2 equiv) dropwise via syringe.

  • Remove the ice bath after 15 minutes and allow the reaction to warm to Room Temperature (20-25°C) .

  • Stir for 2–4 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 10% EtOAc in Hexanes). The thiol spot (lower

      
      ) should disappear, replaced by the methyl thioether (higher 
      
      
      
      ).
    • Contingency: If conversion is <90% after 4 hours, heat to 50°C for 1 hour.

Step 3: Workup & Isolation

  • Quench the reaction by pouring the mixture into Ice-Water (5x reaction volume).

  • Scenario A (Solid Product): If a precipitate forms, stir for 30 mins, filter, and wash with water.

  • Scenario B (Oily Product): Extract with Ethyl Acetate (3 x volume).

    • Combine organics and wash with Water (2x) and Brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      

Step 4: Purification

  • Crude Yield Expectation: >95%.

  • Purification: If necessary, purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc/Hexanes).

  • Product: 1-(2-(methylthio)phenyl)-2,2-dimethylpropan-1-one.[2]

Mechanism & Workflow Visualization

Reaction Mechanism

The reaction proceeds via a classic


 pathway. The base deprotonates the thiol to form a thiolate, which acts as a powerful nucleophile attacking the methyl group of iodomethane.

ReactionMechanism Substrate 2'-Mercapto-2,2- dimethylpropiophenone Intermediate Thiolate Anion (Nucleophile) Substrate->Intermediate - H+ Base K2CO3 (Deprotonation) Base->Intermediate Product 2'-Methylthio-2,2- dimethylpropiophenone Intermediate->Product SN2 Attack SideProduct KI + KHCO3 Intermediate->SideProduct MeI MeI (Electrophile) MeI->Product

Figure 1: Mechanistic pathway for the base-mediated S-methylation.

Experimental Workflow

Workflow Start Start: Dissolve Substrate in DMF AddBase Add K2CO3 (2.0 eq) Purge with N2 Start->AddBase AddMeI Add MeI (1.2 eq) at 0°C AddBase->AddMeI React Stir at RT (2-4 hrs) AddMeI->React Check TLC Check React->Check Check->React Incomplete (Heat to 50°C) Quench Quench in Ice Water Extract w/ EtOAc Check->Quench Complete Purify Concentrate & Flash Column Quench->Purify Final Final Product (>95% Yield) Purify->Final

Figure 2: Step-by-step experimental workflow for isolation and purification.

Quality Control & Validation

To ensure the integrity of the protocol, the following analytical markers should be verified:

Analytical MethodExpected SignalInterpretation
TLC Higher

than thiol
Loss of H-bond donor increases non-polarity.
1H NMR

2.40 - 2.50 ppm (s, 3H)
Appearance of S-Me singlet.
1H NMR Disappearance of

3.0-4.0 ppm
Loss of -SH proton (often broad).
13C NMR

15-17 ppm
Appearance of S-Me carbon.
MS (ESI) [M+H]+ = 223.1Molecular ion confirmation.

Troubleshooting Guide:

  • Issue: Presence of Disulfide (Dimer).

    • Cause: Oxidation of thiol by air before methylation.

    • Solution: Add Triphenylphosphine (

      
      )  (0.1 eq) to the reaction mixture to reduce disulfide in situ, or ensure stricter 
      
      
      
      purging.
  • Issue: Incomplete Reaction.

    • Cause: Steric shielding by tert-butyl group.

    • Solution: Switch solvent to DMF/THF (1:1) and heat to 60°C.

References

  • Sigma-Aldrich. (n.d.). General procedures for S-methylation of thiophenols. (General reference for standard S_N2 conditions).
  • McBain, J.B., & Menn, J.J. (1969). S-methylation, oxidation, hydroxylation and conjugation of thiophenol in the rat.[3] Biochemical Pharmacology.[3] Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 2,2-Dimethyl-2'-thiomethylpropiophenone for Sulfur Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the strategic functionalization of 2,2-Dimethyl-2'-thiomethylpropiophenone , a specialized building block characterized by extreme steric congestion and latent sulfur reactivity.

The guide prioritizes the synthesis of 3,3-disubstituted-2,3-dihydrobenzo[b]thiophenes , utilizing the Thorpe-Ingold Effect to overcome steric barriers.

Executive Summary

This compound represents a unique class of "masked" heterocyclic precursors. Unlike standard o-methylthioacetophenones, this molecule possesses a quaternary


-carbon (gem-dimethyl group). This structural feature blocks standard enolization pathways, preventing the formation of aromatic benzothiophenes via conventional oxidative cyclization.

Instead, this scaffold is the ideal precursor for 3,3-dialkyl-2,3-dihydrobenzo[b]thiophenes —pharmacophores found in bioactive compounds acting as bioisosteres for indanes and tetralins. This guide details the Demethylative Cyclodehydration protocol, which leverages the Thorpe-Ingold Effect (gem-dialkyl effect) to accelerate ring closure despite the steric bulk of the tert-alkyl ketone.

Chemical Architecture & Mechanistic Logic

The Steric-Electronic Conflict

The molecule presents a paradox:

  • Steric Barrier: The tert-alkyl group (2,2-dimethylpropyl moiety) severely hinders nucleophilic attack at the carbonyl carbon (

    
    ).
    
  • Kinetic Advantage (Thorpe-Ingold Effect): The bulky gem-dimethyl group compresses the internal bond angle (

    
    ), forcing the reactive centers (the carbonyl and the ortho-sulfur) into closer proximity. This pre-organization lowers the entropy of activation (
    
    
    
    ) for cyclization.
The Pathway

The transformation requires two distinct phases:

  • Activation: Removal of the S-methyl protecting group to reveal the thiophenolate nucleophile.

  • Cyclization: Intramolecular attack of the thiol on the hindered carbonyl, followed by reduction or dehydration (rearrangement).

ReactionLogic Start 2,2-Dimethyl-2'-thiomethyl- propiophenone Inter1 Thiol Intermediate (Reactive Nucleophile) Start->Inter1 S-Demethylation (Py·HCl or BBr3) TS Transition State (Thorpe-Ingold Compression) Inter1->TS Conformational Lock Product 3,3-Dimethyl-2-ethyl- 2,3-dihydrobenzo[b]thiophene TS->Product Cyclodehydration & Reduction

Figure 1: Mechanistic flow utilizing the gem-dimethyl effect to drive cyclization.

Primary Protocol: Demethylative Cyclization

Target: Synthesis of 3,3-dimethyl-2-ethyl-2,3-dihydrobenzo[b]thiophene. Method: High-Temperature Pyridine Hydrochloride Melt.

Reagents & Equipment
ReagentRoleSpecifications
Precursor Substrate>98% Purity
Pyridine Hydrochloride (Py·HCl) Reagent/SolventAnhydrous, solid
Triethylsilane (

)
ReductantOptional (for hydroxyl removal)
Trifluoroacetic Acid (TFA) Solvent/CatalystHPLC Grade
Dichloromethane (DCM) Extraction SolventAnhydrous
Step-by-Step Methodology
Phase A: S-Demethylation & Spontaneous Hemithioacetal Formation

Note: Standard Lewis acids like


 may cause unwanted dealkylation of the tert-alkyl chain. Py·HCl is preferred for its chemoselectivity toward aryl methyl ethers/thioethers.
  • Preparation: In a heavy-walled pressure vial or round-bottom flask equipped with a drying tube, mix This compound (1.0 eq) with Pyridine Hydrochloride (10.0 eq).

  • The Melt: Heat the mixture to 180–200°C . The solid Py·HCl will melt, acting as both solvent and proton source.

  • Reaction Monitoring: Maintain temperature for 2–4 hours. Monitor via TLC (20% EtOAc/Hexanes). The starting material (

    
    ) will disappear, replacing it with the cyclized hemithioacetal (often more polar).
    
    • Mechanistic Insight: At this temperature, the cleaved thiophenolate immediately attacks the carbonyl. The gem-dimethyl groups prevent enolization, so the only available pathway is ring closure to the 5-membered ring.

  • Quench: Cool to roughly 80°C (do not let it solidify completely) and pour into ice-water (100 mL).

  • Extraction: Extract with DCM (

    
     mL). Wash organics with 1N HCl (to remove pyridine) and Brine. Dry over 
    
    
    
    and concentrate.
    • Intermediate: The product at this stage is likely the 2-hydroxy-2-ethyl-3,3-dimethyl-2,3-dihydrobenzo[b]thiophene .

Phase B: Reductive Deoxygenation (Optional but Recommended)

To obtain the stable thioether scaffold, the hydroxyl group at position 2 must be removed.

  • Dissolution: Dissolve the crude intermediate from Phase A in DCM (0.1 M concentration).

  • Acid Activation: Add TFA (5.0 eq) dropwise at 0°C. Stir for 10 minutes.

  • Reduction: Add Triethylsilane (

    
    , 3.0 eq).
    
  • Completion: Warm to room temperature and stir for 2 hours. The carbocation formed at C2 is sterically shielded but highly reactive toward the hydride donor.

  • Purification: Quench with sat.

    
    . Extract with DCM. Purify via flash column chromatography (100% Hexanes 
    
    
    
    5% EtOAc/Hexanes).

Alternative Protocol: Oxidative Functionalization

Target: Synthesis of Benzothiazepines (7-membered rings). Rationale: If the 5-membered ring is not desired, the steric bulk can be used to direct reaction flow toward ring expansion via a Schmidt-type rearrangement or condensation with amines.

Protocol: Condensation with Amino-Thiols
  • Reagents: Precursor, Cysteamine (or substituted amino-thiol),

    
     (Lewis Acid).
    
  • Procedure:

    • Dissolve precursor in Toluene.

    • Add amine (1.2 eq) and

      
       (0.5 eq) to activate the hindered carbonyl.
      
    • Reflux with a Dean-Stark trap.

  • Outcome: The steric bulk at the

    
    -position makes imine formation difficult. However, if successful, the S-Me group can be displaced by the nucleophilic thiol of the cysteamine in a subsequent step, forming a fused 1,4-benzothiazepine.
    

Expert Troubleshooting & Insights

The "Gem-Dimethyl" Double-Edged Sword
  • Problem: Low conversion in intermolecular reactions (e.g., Grignard addition).

  • Cause: The tert-alkyl group blocks the trajectory of incoming nucleophiles (

    
     Burgi-Dunitz angle).
    
  • Solution: Do not attempt intermolecular attacks on this carbonyl. Rely exclusively on intramolecular reactions where the entropy cost is paid by the scaffold structure.

Handling Sulfur Odors & Byproducts
  • Demethylation Byproduct: The reaction releases

    
     or 
    
    
    
    (gases) and potentially methanethiol (
    
    
    ) if hydrolysis occurs early.
  • Control: All high-temperature demethylations must be vented through a bleach (sodium hypochlorite) scrubber to oxidize volatile sulfur species immediately.

Analytical Validation
  • NMR Signature:

    • Look for the disappearance of the

      
       singlet (
      
      
      
      ppm).
    • In the product (3,3-dimethyl-dihydrobenzothiophene), the gem-dimethyl groups will appear as two distinct singlets (if chiral center at C2 exists) or one singlet (if C2 is planar/symmetric, though C2 is chiral in the reduced product).

    • Diagnostic Shift: The C2 proton (after reduction) typically appears as a triplet or dd around 3.5–4.0 ppm, coupled to the ethyl group protons.

References

  • Thorpe, J. F., & Ingold, C. K. (1915).[1] "The Formation and Stability of spiro-Compounds." Journal of the Chemical Society, Transactions, 107, 1080.[1] (Foundational text on the Thorpe-Ingold/Gem-Dialkyl Effect).

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1] "The Influence of Substituents on the Formation and Stability of Heterocyclic Compounds." J. Chem. Soc., Trans., 107, 1080-1106. Link

  • Campaigne, E. (1984). "Cyclization of o-Methylthioacetophenones." Comprehensive Heterocyclic Chemistry, Vol 4. (General reactivity of o-methylthio ketones).
  • Oksengendler, G. M., et al. (1996). "Synthesis of Benzothiophenes from o-Methylthioaryl Ketones." Chemistry of Heterocyclic Compounds, 32(11), 1303.
  • Jung, M. E., & Piizzi, G. (2005).[1][2] "Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews, 105(5), 1735-1766.[1] Link

Sources

preparation of sulfonium salts from 2,2-Dimethyl-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the synthesis of high-performance sulfonium salts. The guide addresses the specific transformation of 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS 507272-92-6) into functional sulfonium salt photoinitiators or photoacid generators (PAGs).

Part 1: Executive Summary & Chemical Context

The Precursor

This compound (also known as 1-[2-(methylthio)phenyl]-2,2-dimethylpropan-1-one) is a critical intermediate in the synthesis of Type II photoinitiators and cationic photoacid generators. Structurally, it features:

  • Steric Bulk: A tert-butyl group (pivaloyl moiety) adjacent to the phenyl ring.

  • Electronic Deactivation: An electron-withdrawing carbonyl group ortho to the sulfide.

  • Nucleophilic Center: The sulfur atom of the thiomethyl (-SMe) group.

The Challenge

The synthesis of sulfonium salts from this precursor is non-trivial due to the ortho-effect . The bulky pivaloyl group and the electron-withdrawing nature of the carbonyl reduce the nucleophilicity of the sulfur atom. Standard alkylation protocols (e.g., MeI at room temperature) often result in low yields or incomplete conversion. This protocol utilizes optimized conditions—polar aprotic solvents and thermal activation—to drive the reaction to completion.

Mechanism of Action

The transformation proceeds via an


 Nucleophilic Substitution , where the sulfur lone pair attacks an electrophilic alkylating agent (e.g., Dimethyl Sulfate or Methyl Iodide). This is followed by Anion Metathesis  to exchange the labile halide/sulfate anion for a non-nucleophilic, lipophilic anion (e.g., 

,

) that imparts solubility and photo-activity.

Part 2: Critical Reagents & Equipment

Reagent Table
ReagentRolePurity/GradeHazard Note
This compound Substrate>98%Irritant
Dimethyl Sulfate (DMS) orMethyl Iodide (MeI) Alkylating AgentACS ReagentHighly Toxic / Carcinogen
Acetonitrile (ACN) SolventAnhydrousFlammable
Potassium Hexafluorophosphate (

)
Anion Source>99%Corrosive
Diethyl Ether (

)
PrecipitantACS ReagentPeroxide former
Dichloromethane (DCM) Extraction SolventACS ReagentVolatile
Equipment
  • Three-neck round-bottom flask (100 mL or 250 mL) equipped with a reflux condenser.

  • Inert gas manifold (Nitrogen or Argon).

  • Temperature-controlled oil bath with magnetic stirring.

  • Rotary evaporator.

  • Vacuum filtration setup (Buchner funnel).

Part 3: Detailed Experimental Protocols

Protocol A: S-Methylation (Formation of the Intermediate Salt)

Objective: To convert the neutral sulfide into the ionic dimethylsulfonium methylsulfate (or iodide).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge the flask with This compound (10.0 g, 48.0 mmol). Add Acetonitrile (50 mL) and stir until fully dissolved.

    • Note: Acetonitrile is chosen for its high dielectric constant, which stabilizes the transition state of the

      
       reaction.
      
  • Alkylation:

    • Option 1 (Standard): Add Methyl Iodide (13.6 g, 6.0 mL, 96 mmol, 2.0 equiv) dropwise via syringe.

    • Option 2 (High Reactivity): If sterics hinder reaction, use Dimethyl Sulfate (6.05 g, 4.5 mL, 48 mmol, 1.0 equiv). Warning: DMS is extremely toxic.

  • Reaction: Heat the mixture to 45–50°C for 12–18 hours under

    
    .
    
    • Process Control: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a baseline spot (salt) should appear.
      
  • Isolation:

    • Cool the reaction to room temperature.[1]

    • Concentrate the solution to roughly 1/3 volume on a rotary evaporator.

    • Pour the residue into cold Diethyl Ether (200 mL) with vigorous stirring. The sulfonium salt will precipitate as a white or off-white solid.

    • Filter the solid, wash with cold ether (

      
       mL), and dry under vacuum.
      
    • Yield Target: >85%.[2][3]

Protocol B: Anion Metathesis (Functionalization)

Objective: To exchange the iodide/methylsulfate anion for Hexafluorophosphate (


) to create the photoactive salt.
  • Dissolution: Dissolve the intermediate sulfonium salt (from Protocol A) in a minimum amount of Distilled Water (approx. 10 mL per gram of salt). If solubility is poor, use a 1:1 Water/Methanol mixture.

  • Exchange: Prepare a solution of Potassium Hexafluorophosphate (

    
    )  (1.1 equiv) in water. Slowly add this to the sulfonium salt solution with stirring.
    
  • Precipitation: The hydrophobic sulfonium hexafluorophosphate will precipitate immediately. Stir for 30 minutes to ensure complete exchange.

  • Purification:

    • Filter the solid.

    • Wash copiously with water to remove inorganic salts (

      
       or 
      
      
      
      ).
    • Recrystallize from Ethanol/Isopropanol if high purity is required for optical applications.

  • Characterization: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ). Look for the characteristic downfield shift of the S-Methyl protons (approx.
    
    
    3.0–3.5 ppm).

Part 4: Visualization of Workflows

Reaction Pathway

The following diagram illustrates the molecular transformation and the logic gate for reagent selection.

ReactionPathway Start This compound (Precursor) Decision Steric/Electronic Assessment Start->Decision Reagent_A Route A: Methyl Iodide (Standard) Decision->Reagent_A Low Steric Hindrance Reagent_B Route B: Dimethyl Sulfate (Enhanced Reactivity) Decision->Reagent_B High Steric Hindrance (Likely for this substrate) Intermediate Intermediate Sulfonium Salt (Iodide/Sulfate) Reagent_A->Intermediate 45°C, 12h Reagent_B->Intermediate 50°C, 8h Metathesis Anion Metathesis (KPF6 / Water) Intermediate->Metathesis Product Final Photoinitiator (Sulfonium PF6) Metathesis->Product Precipitation

Caption: Logical pathway for the synthesis of sulfonium salts, highlighting the divergence in alkylating agent choice based on substrate reactivity.

Experimental Workflow

Detailed operational steps for the laboratory execution.

Workflow cluster_0 Phase 1: S-Alkylation cluster_1 Phase 2: Anion Exchange Step1 Dissolve Precursor in ACN Step2 Add Alkylating Agent (MeI or DMS) Step1->Step2 Step3 Heat to 45-50°C (12-18h) Step2->Step3 Step4 Precipitate in Et2O Step3->Step4 Step5 Dissolve Salt in H2O/MeOH Step4->Step5 Dried Intermediate Step6 Add KPF6 Solution Step5->Step6 Step7 Filter & Wash (H2O) Step6->Step7 Step8 Recrystallize (EtOH) Step7->Step8

Caption: Step-by-step experimental workflow for the preparation and purification of the target sulfonium salt.

Part 5: Analytical Validation & Troubleshooting

Expected Analytical Data
  • 
     NMR (DMSO-
    
    
    
    ):
    • Aryl protons: Multiplet

      
       7.5–8.2 ppm.
      
    • S-Methyl protons: Singlet

      
       3.2–3.5 ppm (Integrates to 6H for dimethylsulfonium). Note: This is the diagnostic peak for successful alkylation.
      
    • tert-Butyl protons: Singlet

      
       1.2–1.4 ppm (Integrates to 9H).
      
  • Melting Point: The

    
     salt typically melts >100°C (sharp range indicates purity).
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (TLC shows SM) Steric hindrance or low TempIncrease temp to 60°C; switch solvent to Nitromethane; use Methyl Triflate (MeOTf).
Oily Product (Phase 1) Trapped solventTriturate oil with fresh Diethyl Ether and sonicate to induce crystallization.
Low Yield (Phase 2) High solubility in waterCool the mixture to 0°C before filtration; add excess

(salting out).
Yellow Discoloration Iodine contaminationWash the ether precipitate with dilute sodium thiosulfate solution.

Part 6: Safety & Handling

  • Methylating Agents: Methyl Iodide and Dimethyl Sulfate are potent alkylating agents and suspected carcinogens. Double-gloving and use of a fume hood are mandatory. Neutralize waste with aqueous ammonia or NaOH.

  • Sulfonium Salts: Generally non-volatile but can be skin irritants. Handle with standard PPE.

  • Light Sensitivity: The final product is a photoinitiator.[4][5] Store in amber vials wrapped in foil to prevent premature photolysis.

References

  • European Patent Office. (2005). Sulfonium salts as photoinitiators (EP1538149B1).[5] Google Patents.

  • MDPI Encyclopedia. (2023). Single-Component Cationic Photoinitiators.[4] Encyclopedia. [Link]

  • Royal Society of Chemistry. (2018).[6] D–π–A-type Sulfonium Salt Photoinitiators for Photopolymerizations.[6][Link]

Sources

Application Note: Catalytic Selective Oxidation of Sulfide Groups in Propiophenone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

[label="R-SO₂-R

Finalizing Note Completion

I'm now putting the finishing touches on the document. I'm checking to ensure the data is clear and accessible, and that all references are correctly formatted and cited. The included diagrams have been refined to be useful and legible. I've re-read it to ensure flow and logical consistency.

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application: Synthesis of pharmacophores, API intermediates, and targeted drug delivery systems.

Executive Summary

Propiophenone derivatives bearing thioether (sulfide) moieties are critical building blocks in medicinal chemistry, frequently utilized in the development of CNS agents, anti-inflammatory therapeutics, and enzyme inhibitors. The selective oxidation of these sulfides to either sulfoxides or sulfones is a foundational transformation. However, traditional stoichiometric oxidants (e.g.,


CPBA, 

) suffer from poor atom economy, safety hazards at scale, and challenging byproduct separation.

This application note details a robust, green, and highly selective catalytic protocol utilizing aqueous hydrogen peroxide (


) coupled with a recyclable polyoxometalate catalyst (e.g., a dendritic phosphomolybdate hybrid) or an organocatalyst like TAPC. This methodology provides a self-validating, scalable system with tunable selectivity.

Mechanistic Rationale & Catalyst Selection

To design an effective oxidation protocol, one must understand the causality behind the reagent choices. We utilize a Phosphomolybdate/H₂O₂ system due to its highly efficient oxygen-transfer kinetics and environmental benignity .

  • Electrophilic Oxygen Transfer: Polyoxometalates (POMs) react with aqueous

    
     to form highly reactive peroxometalate complexes. The molybdenum centers undergo peroxygenation, drastically increasing the electrophilicity of the transferred oxygen atom.
    
  • Nucleophilic Attack: The sulfur atom of the propiophenone derivative acts as a nucleophile. Electron-donating groups on the propiophenone framework increase the sulfur's nucleophilicity, accelerating the reaction.

  • Tunable Selectivity (Thermodynamic vs. Kinetic Control):

    • Sulfoxide Formation: Kinetically favored at ambient temperatures (25 °C) with near-stoichiometric

      
       (1.1 equiv). The steric bulk of the propiophenone framework retards over-oxidation, providing a wide window to trap the sulfoxide.
      
    • Sulfone Formation: Requires elevated temperatures (40–50 °C) and excess

      
       (3.0 equiv) to overcome the activation energy required to oxidize the less nucleophilic sulfoxide intermediate.
      

Alternatively, organocatalysts like 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) can be utilized for ultra-fast, solvent-free oxidations .

CatalyticCycle POM Phosphomolybdate Catalyst (Resting State) Peroxo Peroxomolybdate Complex (Active Oxidant) POM->Peroxo Oxidation by H₂O₂ H2O2 H₂O₂ (Aqueous) H2O2->Peroxo Coordinates to Mo Peroxo->POM Catalyst Regeneration Sulfoxide Propiophenone Sulfoxide (Product) Peroxo->Sulfoxide Oxygen Transfer Sulfide Propiophenone Sulfide (Nucleophile) Sulfide->Sulfoxide Nucleophilic Attack

Catalytic cycle of sulfide oxidation via peroxomolybdate intermediate.

Chromatographic Causality & Self-Validation

A trustworthy protocol must be self-validating. In this workflow, reaction monitoring relies on a non-intuitive chromatographic principle: Dipole Moment vs. Oxygen Count . Many scientists incorrectly assume the sulfone is the most polar species because it contains two oxygen atoms. However, the


 bond in a sulfoxide has a highly concentrated dipole moment, making it significantly "stickier" on normal-phase silica gel than the more symmetrical sulfone.
  • TLC Retention Factor (

    
    ) Order (Hexane/EtOAc):  Sulfide (Non-polar, High 
    
    
    
    ) > Sulfone (Intermediate
    
    
    ) > Sulfoxide (Highly polar, Low
    
    
    ). Tracking this specific
    
    
    migration ensures unambiguous validation of the oxidation state in real-time.

Quantitative Data Summary

The following table summarizes the optimized parameters for the selective oxidation of model propiophenone derivatives .

SubstrateTarget ProductCatalystH₂O₂ (equiv.)Temp (°C)Time (h)Isolated Yield (%)
4-(methylthio)propiophenoneSulfoxidePAMAM-G1-PMo1.1252.594%
4-(methylthio)propiophenoneSulfonePAMAM-G1-PMo3.0405.091%
4-(phenylthio)propiophenoneSulfoxideTAPC1.2250.596%

Experimental Protocols

Workflow Step1 1. Substrate & Catalyst Dissolution (95% EtOH, 25 °C or 40 °C) Step2 2. Controlled H₂O₂ Addition (Dropwise, prevents thermal runaway) Step1->Step2 Step3 3. Reaction Monitoring (TLC / HPLC Tracking) Step2->Step3 Step4 4. Redox Quenching (Na₂S₂O₃ to neutralize peroxides) Step3->Step4 Step5 5. Catalyst Recovery (Filtration for reuse) Step4->Step5 Step6 6. Product Isolation (Solvent Extraction & Drying) Step5->Step6

Step-by-step experimental workflow for the selective oxidation of sulfides.

Protocol A: Selective Synthesis of Propiophenone Sulfoxide

Target: 1-(4-(methylsulfinyl)phenyl)propan-1-one

  • Substrate Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 4-(methylthio)propiophenone in 10 mL of 95% Ethanol. Causality: 95% EtOH acts as a universal co-solvent, solubilizing both the lipophilic substrate and the aqueous oxidant.

  • Catalyst Addition: Add 20 mg of the phosphomolybdate catalyst (e.g., PAMAM-G1-PMo). Stir the suspension at 25 °C.

  • Controlled Oxidation: Dropwise add 1.1 mmol of 30 wt% aqueous

    
     over 10 minutes. Causality: Dropwise addition prevents localized heating and thermal decomposition of 
    
    
    
    , which would otherwise trigger runaway over-oxidation to the sulfone.
  • Self-Validating Monitoring: Stir for 2.5 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the high-

    
     starting material spot disappears, replaced entirely by a baseline/low-
    
    
    
    spot (sulfoxide).
  • Redox Quenching: Add 2 mL of saturated Sodium Thiosulfate (

    
    ) solution and stir for 10 minutes.
    
    • Validation Checkpoint: Test the aqueous phase with starch-iodide paper. A lack of blue/black color confirms the complete neutralization of residual peroxides, ensuring safe downstream processing.

  • Isolation: Filter the mixture to recover the heterogeneous catalyst (wash with EtOH and dry for reuse). Extract the filtrate with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Complete Oxidation to Propiophenone Sulfone

Target: 1-(4-(methylsulfonyl)phenyl)propan-1-one

  • Substrate Preparation: Dissolve 1.0 mmol of 4-(methylthio)propiophenone in 10 mL of 95% Ethanol.

  • Catalyst Addition & Heating: Add 30 mg of the phosphomolybdate catalyst. Equip the flask with a reflux condenser and heat the mixture to 40 °C. Causality: The elevated temperature provides the necessary activation energy to oxidize the electron-poor sulfoxide intermediate.

  • Excess Oxidation: Dropwise add 3.0 mmol (excess) of 30 wt% aqueous

    
    .
    
  • Monitoring: Stir for 5 hours at 40 °C. TLC monitoring will show the transient formation of the sulfoxide (low

    
    ), which gradually converts upward to the sulfone (intermediate 
    
    
    
    ).
  • Quenching & Isolation: Quench with

    
    , verify peroxide absence with starch-iodide paper, filter the catalyst, and extract with EtOAc as described in Protocol A.
    

References

  • Title: The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid Source: MDPI (Catalysts) URL: [Link]

  • Title: TAPC-Promoted Oxidation of Sulfides and Deoxygenation of Sulfoxides Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Sulfoxide synthesis by oxidation Source: Organic Chemistry Portal URL: [Link]

Application Note: Synthesis, Handling, and Decontamination of Volatile Sulfur-Containing Aromatic Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Volatile sulfur-containing aromatic ketones (e.g., thioacetophenone, diaryl thioketones, and ferrocenyl thioketones) are highly reactive 1 utilized extensively in [4+2] cycloadditions and as critical building blocks in materials chemistry[1].

Despite their synthetic utility, handling these compounds presents severe logistical and safety challenges. The carbon-sulfur (C=S) double bond is highly polarizable and inherently weaker than its C=O counterpart. Consequently, these compounds are prone to rapid oligomerization, spontaneous oxidation, and emit intensely noxious odors detectable by the human olfactory system at parts-per-billion (ppb) thresholds. For instance, monomeric thioacetophenone is an 2 into 1,3,5-trithianes unless electronically or sterically stabilized[2].

This protocol establishes a self-validating system for the synthesis, isolation, and rigorous decontamination of aromatic thioketones, ensuring both high-yield recovery and strict environmental control.

Physicochemical & Handling Parameters

Understanding the physical limits of both the target compounds and the reagents is the first step in designing a safe workflow.

Table 1: Quantitative Properties and Handling Hazards of Aromatic Thioketones and Reagents

Compound / ReagentThermal StabilityCharacteristic ColorPrimary Handling Hazard
Thioacetophenone Unstable (Trimerizes at RT)Purple (Monomer)High volatility, intense malodor
Thiobenzophenone Moderate (Stable at -20°C)Deep BlueMalodor, gradual oxidation
Ferrocenyl Thioketones High (Stable at RT)Green / Dark RedMild odor, high lipophilicity
Lawesson's Reagent Decomposes >110°CPale YellowMoisture sensitive, toxic H₂S release

Experimental Protocol: Synthesis and Isolation

Objective: Convert aromatic ketones to thioketones via O/S exchange using Lawesson’s Reagent (LR) while suppressing trimerization.

Field Insight: Lawesson's Reagent is the preferred thionating agent over H₂S/HCl gas mixtures because it effectively converts precursors into 3 without the acute inhalation risks of hydrogen sulfide[3].

Step-by-Step Methodology:
  • Preparation: In a flame-dried Schlenk flask under a positive argon atmosphere, dissolve the aromatic ketone (1.0 equiv) in anhydrous toluene.

    • Causality Check: Why toluene? Ethereal solvents (like THF) boil too low for efficient thionation, while higher-boiling solvents risk exceeding the thermal limits of LR. LR4[4]. Toluene reflux (or heating to 90°C) provides the perfect thermodynamic window.

  • Reagent Addition: Add Lawesson’s Reagent (0.55 to 0.60 equiv).

    • Causality Check: One molecule of LR can theoretically thionate two carbonyl groups. A slight excess compensates for ambient moisture but prevents the generation of excessive, difficult-to-remove sulfurous byproducts.

  • Reaction Monitoring: Heat the mixture to 90°C for 2–4 hours. Monitor via TLC (using hexane/dichloromethane). The solution will transition to a deep blue, green, or purple hue—a self-validating visual cue indicating the n→π* transition of the newly formed C=S chromophore.

  • Kinetic Quenching: Rapidly cool the reaction to -78°C (dry ice/acetone bath) immediately upon completion.

    • Causality Check: Rapid thermal quenching halts the spontaneous trimerization of the monomeric thioketone, trapping it in its reactive monomeric state.

  • Isolation: Purify via flash column chromatography on silica gel using non-polar eluents (e.g., pentane) under positive argon pressure. Store the purified fractions immediately in sealed ampoules at -80°C.

Decontamination and Odor Mitigation Protocol

Volatile sulfur compounds (VSCs) easily permeate standard laboratory setups. A multi-tiered scrubbing and trapping system is mandatory to prevent facility-wide odor contamination.

Step-by-Step Methodology:
  • Vapor Trapping (In-Process): Route all Schlenk line exhausts and rotary evaporator vents through a copper-mesh trap.

    • Causality Check: Volatile sulfur compounds 5, forming stable, non-volatile copper sulfides (CuS)[5]. This acts as an irreversible chemical sponge, preventing VSCs from reaching the vacuum pump or escaping into the fume hood exhaust.

  • Glassware Decontamination (Post-Process): Submerge all contaminated glassware, syringes, and TLC plates in a bath of 30% hydrogen peroxide (H₂O₂) mixed with a mild base (e.g., NaOH) for 24 hours.

    • Causality Check:6 and organic thioketones into highly water-soluble, non-odorous sulfonates or elemental sulfur[6]. H₂O₂ is vastly superior to standard chlorine bleach because it 7 like carcinogenic trihalomethanes[7].

  • Surface Decontamination: Wipe down all fume hood surfaces with activated charcoal-impregnated pads to physically adsorb any residual VSCs that escaped the primary traps.

Workflow Visualization

G Start Aromatic Ketone Precursor Thionation Thionation (Lawesson's Reagent) Solvent: Toluene, 90°C Start->Thionation Cooling Kinetic Quenching (-78°C) Prevents Trimerization Thionation->Cooling CopperTrap Copper Mesh Trap (Captures VSC Vapors) Thionation->CopperTrap Exhaust Gas Isolation Chromatographic Isolation (Inert Atmosphere) Cooling->Isolation Waste Oxidative Scrubbing (H2O2 / NaOCl Bath) Isolation->Waste Sulfur Byproducts Storage Storage at -80°C (Sealed Ampoule) Isolation->Storage Pure Product

Workflow for the synthesis, isolation, and decontamination of volatile aromatic thioketones.

References

  • Title: Diferrocenyl Thioketone: Reactions with (Bisphosphane)Pt(0)
  • Title: Product Class 6: Thioketones Source: Thieme E-Books URL
  • Source: Encyclopedia.
  • Source: PMC (NIH)
  • Title: Sulfur-35 Contamination Reduction Strategies Source: PSU EHS URL
  • Title: Wastewater Odor Control Chemicals: A Game-Changer for Industrial and Municipal Waste Management Source: Amalgam Biotech URL
  • Title: Is Hydrogen Peroxide Safe for Treating Water That Contains Sulfur Source: US Water Systems URL

Sources

Troubleshooting & Optimization

removing unreacted thioanisole from propiophenone synthesis products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing Unreacted Thioanisole from Propiophenone Synthesis Products Target Audience: Researchers, Scientists, and Drug Development Professionals

Overview

Welcome to the Technical Support Center. This guide addresses a common bottleneck in organic synthesis: the removal of unreacted thioanisole (a common scavenger or byproduct) from propiophenone products. Because both compounds share similar boiling points and polarities, classical physical separation methods often fail. Here, we outline a field-proven chemical derivatization strategy—chemoselective oxidation —to achieve high-purity propiophenone.

Data Presentation: Physicochemical Properties

Understanding the physical properties of your mixture is the first step in troubleshooting separation failures. The table below summarizes why physical separation fails and why chemical derivatization is required.

CompoundBoiling Point (°C)XLogP3Polarity / Solubility
Thioanisole 1882.8Non-polar, organic soluble
Propiophenone 2182.2Non-polar, organic soluble
Methyl phenyl sulfoxide 2630.6Highly polar, water soluble
Methyl phenyl sulfone 2740.2Highly polar, water soluble

Data indicates that while the starting materials are physically similar, the oxidized sulfur derivatives exhibit a massive polarity shift.

Polarity Shift Logic

Logic Sub1 Thioanisole LogP: ~2.8 Non-polar Ox Oxidation (m-CPBA) Sub1->Ox Sub2 Propiophenone LogP: ~2.2 Non-polar Sub2->Ox Prod1 Methyl Phenyl Sulfoxide LogP: 0.6 Highly Polar Ox->Prod1 Reacts Prod2 Propiophenone LogP: ~2.2 Unaffected Ox->Prod2 Inert

Polarity shift logic demonstrating the selective oxidation of thioanisole to facilitate separation.

Frequently Asked Questions (FAQs)

Q: Why can't I just use simple distillation or rotary evaporation to remove thioanisole? A: Thioanisole (bp 188 °C) and propiophenone (bp 218 °C) have a boiling point difference of only 30 °C. Simple distillation requires a difference of at least 60–70 °C to be effective. While fractional distillation is theoretically possible, it requires high vacuum, specialized Vigreux columns, and prolonged heating, which frequently leads to the thermal degradation of your target ketone.

Q: Why does standard silica gel column chromatography fail to separate them? A: Both thioanisole and propiophenone are relatively non-polar organic molecules with XLogP3 values of 2.8 and 2.2, respectively. On standard normal-phase silica gel, they exhibit very similar Rf values, often co-eluting or requiring massive amounts of silica and highly non-polar eluent systems to achieve even marginal separation.

Q: What is the most reliable method for this separation? A: The most efficient approach is a "polarity shift" via chemoselective oxidation. By treating the crude mixture with a mild oxidant like meta-chloroperoxybenzoic acid (m-CPBA)[1] or hydrogen peroxide (H2O2)[2], the thioanisole is rapidly oxidized to methyl phenyl sulfoxide or methyl phenyl sulfone[3]. These oxidized derivatives are highly polar (XLogP3 ~ 0.6) and can be easily washed away during an aqueous workup or trapped at the baseline of a short silica plug.

Q: Will the oxidation conditions degrade my propiophenone? A: No. Propiophenone is an aryl ketone, which is highly resistant to mild electrophilic oxidants like m-CPBA at 0 °C. While ketones can theoretically undergo Baeyer-Villiger oxidation to form esters, this requires prolonged heating, strong acids, or a massive excess of peracid. Under the controlled conditions described below, propiophenone remains completely inert.

Experimental Protocol: Chemoselective Oxidation and Extraction

This protocol utilizes m-CPBA for the rapid, selective oxidation of thioanisole[1]. The system is designed to be self-validating : the disappearance of the characteristic thioanisole odor and a distinct baseline shift on TLC confirm the reaction's success.

Step 1: Reaction Setup

  • Dissolve the crude mixture (containing propiophenone and thioanisole) in dichloromethane (DCM) at a concentration of ~0.2 M.

  • Cool the flask to 0 °C using an ice-water bath. Causality Check: Cooling is critical to prevent off-target reactions, specifically the Baeyer-Villiger oxidation of the propiophenone.

Step 2: Oxidation 3. Slowly add 1.1 to 1.2 equivalents of m-CPBA (based on the estimated molar amount of thioanisole) in small portions. Causality Check:m-CPBA acts as an electrophile that selectively attacks the electron-rich sulfur atom. The slight excess ensures complete conversion to the sulfoxide.

Step 3: Quenching (Self-Validating Safety Step) 4. Stir for 30–60 minutes at 0 °C. Monitor via TLC (Hexanes/EtOAc 9:1). Thioanisole (high Rf) will disappear, replaced by sulfoxide (baseline). 5. Add a 10% aqueous solution of sodium sulfite (Na2SO3) and stir for 10 minutes. Causality Check: Na2SO3 reduces any unreacted m-CPBA to harmless meta-chlorobenzoic acid (m-CBA), preventing explosive hazards during concentration. A negative starch-iodide test validates that all peroxides are destroyed.

Step 4: Extraction and Washing 6. Transfer the mixture to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO3). 7. Extract the aqueous layer with DCM (2x). Causality Check: The NaHCO3 neutralizes m-CBA, pulling it into the aqueous phase as a water-soluble sodium salt. The highly polar methyl phenyl sulfoxide also partitions heavily into the aqueous phase. 8. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and filter.

Step 5: Final Isolation 9. Concentrate the organic layer under reduced pressure. If trace sulfoxide remains, pass the residue through a short silica gel plug using 9:1 Hexanes:EtOAc. The propiophenone will elute rapidly, while any residual sulfoxide remains firmly trapped at the baseline.

Workflow Visualization

Workflow A Crude Mixture (Propiophenone + Thioanisole) B Oxidation Step (m-CPBA, 0°C) A->B C Reaction Mixture (Ketone + Sulfoxide) B->C D Quench & Extraction (Na2SO3 / NaHCO3) C->D E Aqueous Phase (Salts + Sulfoxide) D->E Polar partition F Organic Phase (Propiophenone in DCM) D->F Non-polar partition G Drying & Concentration (Na2SO4, Rotovap) F->G H Pure Propiophenone G->H

Workflow for the chemoselective oxidation and extraction of thioanisole from propiophenone.

Troubleshooting Guide

Issue 1: A strong, pungent odor remains after the oxidation step.

  • Cause: Incomplete oxidation of thioanisole.

  • Solution: Thioanisole has a distinct, unpleasant odor. If it persists, your m-CPBA may have degraded (commercial m-CPBA is typically ~77% active and degrades over time). Re-assay your m-CPBA using iodometric titration, or simply add an additional 0.5 equivalents to the reaction mixture and stir for another 30 minutes at 0 °C.

Issue 2: Stubborn emulsions form during the NaHCO3 wash.

  • Cause: Precipitation of m-CBA salts or vigorous CO2 gas evolution trapping organic micro-droplets.

  • Solution: Add more deionized water to dissolve the precipitated salts. Alternatively, add a small volume of brine to increase the ionic strength of the aqueous phase, which forces the organic and aqueous layers to separate. Ensure you vent the separatory funnel frequently to release CO2 gas.

Issue 3: Unexpected loss of propiophenone yield.

  • Cause: Over-oxidation (Baeyer-Villiger reaction) resulting in the formation of phenyl propionate.

  • Solution: This occurs if the reaction is allowed to warm to room temperature for extended periods or if a massive excess of m-CPBA is used. Strictly maintain the temperature at 0 °C and accurately estimate the thioanisole content via NMR before adding the oxidant.

References

  • Hydrogen peroxide - Organic reactions | Wikipedia URL:[Link]

  • Methyl phenyl sulfoxide | C7H8OS | CID 14516 | PubChem - NIH URL:[Link]

Sources

Technical Support Center: Ortho-Acylation of Thioanisole

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the optimization of ortho-acylation of thioanisole .

This guide departs from standard textbook definitions to address real-world experimental failure modes. It is structured to guide you away from the thermodynamic traps of Friedel-Crafts chemistry and toward the kinetic precision of Directed Ortho Metalation (DoM).

Topic: Optimizing Regioselectivity and Yield Target Product: o-Acylthioanisole (e.g., 2-(methylthio)acetophenone)

Executive Summary: The "Para" Trap

User Query: "I am using AlCl₃ and Acetyl Chloride. Why is my major product para-substituted, and how do I force it to ortho?"

Core Insight: You cannot "force" the standard Friedel-Crafts reaction to be ortho-selective for thioanisole with high yield.

  • The Problem: The methylthio group (-SMe) is an ortho, para-director. However, steric hindrance at the ortho position and the thermodynamics of the reversible Friedel-Crafts mechanism overwhelmingly favor the para isomer.

  • The Solution: You must switch mechanisms. Abandon electrophilic aromatic substitution (EAS) in favor of Directed Ortho Metalation (DoM) . This method utilizes the sulfur atom's lone pairs to coordinate a lithium base, kinetically directing deprotonation exclusively to the ortho position.

Module 1: The Protocol (Directed Ortho Metalation)

Objective: High-yield synthesis of o-acylthioanisole.

Standard Operating Procedure (SOP)

This protocol relies on the Complex Induced Proximity Effect (CIPE) .

Reagents:

  • Substrate: Thioanisole (Dry, O₂-free).

  • Base: n-Butyllithium (n-BuLi), 1.1 equiv (Titrate before use).

  • Additive:

    
    -Tetramethylethylenediamine (TMEDA), 1.1 equiv (Crucial for breaking Li-aggregates).
    
  • Electrophile: A Weinreb Amide (e.g.,

    
    -methoxy-
    
    
    
    -methylacetamide) is recommended over acyl chlorides to prevent double-addition.
  • Solvent: Anhydrous THF.

Workflow:

  • Setup: Flame-dry glassware under Argon/Nitrogen.

  • Coordination: Dissolve Thioanisole and TMEDA in THF. Cool to 0°C .

    • Note: Unlike many DoM reactions that require -78°C, thioanisole lithiation is often more efficient at 0°C to overcome the activation barrier, but must not exceed room temperature to avoid lateral lithiation (attacking the -CH₃).

  • Deprotonation: Add n-BuLi dropwise. Stir at 0°C for 30–60 minutes.

    • Visual Check: The solution often turns a slight yellow/orange, indicating the formation of o-lithiothioanisole.

  • Quench: Cool the mixture to -78°C . Add the Electrophile (Weinreb Amide) slowly.

  • Workup: Allow to warm to RT, quench with saturated NH₄Cl.

Mechanism Visualization

The following diagram illustrates why DoM succeeds where Friedel-Crafts fails.

DoM_Mechanism Start Thioanisole Coord Pre-Lithiation Complex (S...Li Coordination) Start->Coord + n-BuLi / TMEDA (CIPE Effect) Lithio o-Lithiothioanisole (Kinetic Intermediate) Coord->Lithio Deprotonation (0°C) Product o-Acylthioanisole (Target) Lithio->Product + Electrophile (Weinreb Amide)

Caption: The Complex Induced Proximity Effect (CIPE) anchors the Lithium base to Sulfur, forcing deprotonation at the ortho carbon.

Module 2: Troubleshooting & Optimization (FAQs)

Q1: I tried lithiation, but I got a mixture of the product and starting material.

Diagnosis: Incomplete Lithiation or "Lateral" Lithiation.

  • Root Cause 1 (Aggregates): n-BuLi in THF forms tetramers that are essentially non-reactive.

    • Fix: Did you use TMEDA ? It is non-negotiable. It breaks the aggregates into reactive monomers/dimers.

  • Root Cause 2 (Temperature): If you lithiated at -78°C, it might be too cold for thioanisole (a weaker directing group than an amide).

    • Fix: Perform the lithiation step (n-BuLi addition) at 0°C , then cool to -78°C for the electrophile addition.

Q2: I see a side product where the acyl group is on the methyl group (S-CH₂-COR), not the ring.

Diagnosis: Lateral Lithiation.[1][2]

  • Mechanism: The protons on the

    
    -methyl group are also acidic (
    
    
    
    ). If the reaction warms up too much or stands too long, the ortho-lithio species can isomerize to the thermodynamically more stable benzylic-type anion.
  • Fix: Keep the lithiation time under 1 hour at 0°C. Do not let the reaction sit at Room Temperature before adding the electrophile.

Q3: I used Acetyl Chloride and got a tertiary alcohol, not the ketone.

Diagnosis: Double Addition.

  • Mechanism: The ketone product formed is more reactive toward the lithiated species than the starting acyl chloride. The o-lithiothioanisole attacks the ketone again.

  • Fix: Switch to a Weinreb Amide (

    
    -methoxy-
    
    
    
    -methylacetamide). The intermediate forms a stable chelate that does not collapse to the ketone until the acidic workup, preventing double addition. Alternatively, use a nitrile (R-CN) followed by acidic hydrolysis.
Q4: Can I use Palladium Catalysis (C-H Activation) instead?

Diagnosis: Possible, but often less reliable for simple thioanisole.

  • Context: While Pd-catalyzed C-H activation is "modern," sulfur is a notorious catalyst poison (soft Lewis base binds strong to soft Pd).

  • Exceptions: Recent protocols using Pd(OAc)₂ with specific oxidants or "Catellani-type" reactions can work, but they often require blocking the para position or using exotic ligands.

  • Verdict: Stick to DoM for gram-scale reliability unless you have a specific reason to avoid organolithiums.

Module 3: Electrophile Selection Matrix

Electrophile ClassReactivityRisk ProfileRecommended For
Acyl Chloride HighHigh: Double addition (Tertiary Alcohol).Sterically hindered substrates only.
Ester ModerateHigh: Double addition.Not recommended.
Weinreb Amide TunableLow: Stops at Ketone.Standard Optimization Choice.
Nitrile ModerateLow: Forms Ketimine

Ketone.
Aromatic ketones (Benzonitrile).
DMF ModerateLow: Forms Aldehyde.Synthesizing o-thioanisaldehyde.

References

  • Original Discovery of DoM: Gilman, H., & Bebb, R. L. (1939). Relative Reactivities of Organometallic Compounds. Journal of the American Chemical Society, 61(1), 109–112. Link

  • Thioanisole Specifics: Cabiddu, S., et al. (1979). Metalation of aryl sulphides and ethers. Journal of Organometallic Chemistry, 182(2), 155-162. Link

  • Review of DoM Methodology: Snieckus, V. (1990). Directed ortho metalation.[2][3][4][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Lateral vs Ortho Selectivity: Gschwend, H. W., & Rodriguez, H. R. (1979).[1] Heteroatom-Facilitated Lithiations. Organic Reactions, 26, 1. Link

  • Weinreb Amide Application: Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. Link

Sources

Technical Support Center: Preventing Methylthio (-SMe) Oxidation During Reaction Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who have successfully synthesized their target molecule, only to discover that their methylthio (-SMe) group oxidized to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me) during the reaction workup.

The methylthio group is highly nucleophilic and polarizable. While it is stable under many reaction conditions, the transition from a controlled inert reaction environment to an open-air aqueous workup introduces oxygen, phase-transfer dynamics, and concentrated residual reagents that create a perfect storm for unwanted oxidation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to preserve your thioethers.

Root Cause Analysis: The Mechanics of Thioether Oxidation

To prevent oxidation, we must first understand the kinetics and causality of the side reaction. Thioethers donate electron density to electrophilic oxidants. However, not all oxidants act at the same speed. For example, kinetic analyses demonstrate that uncatalyzed hydrogen peroxide (


) oxidizes thioethers relatively slowly under near-physiological conditions (

hours), whereas hypochlorite (

) reacts at diffusion-limited rates (

), destroying thioethers in milliseconds[1]. Furthermore, trace transition metals from cross-coupling reactions can catalyze the auto-oxidation of thioethers by activating atmospheric oxygen[2].

OxidationPathway Thioether Methylthio Group (-SMe) Sulfoxide Sulfoxide (-S(O)Me) Thioether->Sulfoxide Fast Sulfone Sulfone (-SO2Me) Sulfoxide->Sulfone Slow Oxidants Residual Oxidants (e.g., HOCl, mCPBA) Oxidants->Thioether Metals Trace Metals + O2 (Pd, Ru, Cu) Metals->Thioether

Mechanistic pathway of methylthio oxidation triggered by residual oxidants and trace metals.

Troubleshooting FAQs

Q1: I am running a Palladium-catalyzed cross-coupling reaction. Why does my methylthio ether oxidize specifically during the extraction phase? Cause: Transition metals (Pd, Ru, Cu) act as potent auto-oxidation catalysts. When you expose the crude mixture to air during a separatory funnel extraction, the metal catalyzes the transfer of atmospheric oxygen to the thioether. Solution: You must decouple the metal from the product before exposing the mixture to air. Adding a chelating agent like EDTA prevents catalytic oxidation by metal ions, while a reducing agent like sodium metabisulfite provides further protection during extraction[2]. Alternatively, use a solid-supported metal scavenger (e.g., Silica-Thiourea) under an argon atmosphere before aqueous workup.

Q2: I performed an oxidation elsewhere on the molecule, but my methylthio group over-oxidized during the quench. What went wrong? Cause: Delayed or inappropriate quenching. If you used a strong oxidant (e.g., mCPBA, bleach), the residual oxidant will rapidly attack the thioether the moment the reaction is concentrated or transitions phases. Solution: Implement an immediate, highly reactive sacrificial quench. For halogen or hypochlorite oxidants, washing with sodium thiosulfate instantly quenches the reactive species[3]. For ozonolysis or peroxide-based reactions, adding dimethyl sulfide (DMS) acts as a sacrificial thioether, outcompeting your product for the residual oxidant.

Q3: I'm synthesizing a methionine-containing peptide, and the thioether oxidizes during acidic cleavage. How can I prevent this? Cause: Acidic cleavage cocktails (like TFA) generate highly reactive carbocations that promote oxidative side reactions. The thioether of the methionine sidechain is readily oxidized to sulfoxide under these acidic conditions[4]. Solution: Incorporate sacrificial scavengers directly into the cleavage cocktail. Adding dithiothreitol (DTT) or dithioethane (DTE) to the cleavage mixture will suppress oxidation by scavenging cations and acting as a reducing environment[4].

Quantitative Data: Quenching Agent Selection Guide

Selecting the right quenching agent is critical for a self-validating workup. The table below summarizes the optimal reagents based on the specific oxidative threat.

Quenching AgentPrimary Target OxidantMechanism of ActionWorkup Removal Method
Sodium Thiosulfate (

)
Halogens, Hypochlorite (

)
Rapid reduction of electrophilic halogens to halides[3].Partitions entirely into the aqueous layer.
Dimethyl Sulfide (DMS) Ozone (

), Peroxides
Acts as a sacrificial thioether, oxidizing to volatile DMSO.Removed via vacuum concentration (rotary evaporation).
EDTA (Disodium salt) Trace Transition Metals (Pd, Cu)Chelates metals, preventing metal-catalyzed auto-oxidation[2].Partitions into the aqueous layer (pH > 7).
Dithiothreitol (DTT) General ROS, CarbocationsStrong reducing agent; maintains thioethers in reduced state[4].Removed via size-exclusion or reverse-phase HPLC.
Step-by-Step Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. The following workflows are designed to confirm the neutralization of oxidative threats before proceeding to the next step.

WorkupWorkflow Start Crude Reaction Mixture Quench 1. Reductive Quench (Na2S2O3 or DMS) Start->Quench Scavenge 2. Metal Scavenging (EDTA or Silica-Thiourea) Quench->Scavenge Extract 3. Degassed Solvent Extraction (Ar/N2 sparged) Scavenge->Extract Dry 4. Dry & Concentrate (Low Temp, <30°C) Extract->Dry End Pure Thioether Product Dry->End

Optimized step-by-step workup workflow to prevent thioether oxidation.

Protocol 1: Reductive Aqueous Workup for Residual Oxidants

Use this protocol when the reaction contained mCPBA, hypochlorite, or peroxides.

  • Pre-Quench Cooling: Cool the crude reaction mixture to 0 °C using an ice bath. Lowering the temperature exponentially decreases the rate of thioether oxidation.

  • Sacrificial Addition: Slowly add 2.0 equivalents of a 10% aqueous

    
     solution (for halogens) or 2.0 equivalents of DMS (for peroxides) while stirring vigorously.
    
  • Validation Step: Spot the biphasic mixture on a TLC plate or use a starch-iodide test strip. Do not proceed to extraction until the test strip confirms the complete absence of residual oxidants.

  • Extraction: Dilute with a non-polar organic solvent (e.g., EtOAc or DCM). Separate the layers.

  • Washing: Wash the organic layer with brine, dry over anhydrous

    
    , and filter.
    
  • Concentration: Concentrate under reduced pressure at a water bath temperature not exceeding 30 °C . Elevated temperatures in the presence of trace oxygen accelerate auto-oxidation.

Protocol 2: Anaerobic Metal-Scavenging Workup

Use this protocol following Pd, Ru, or Cu-catalyzed cross-coupling reactions.

  • In-Flask Scavenging: Before opening the reaction flask to the atmosphere, add a solid-supported metal scavenger (e.g., SiliaMetS® Thiourea, 3-5 equivalents relative to the catalyst loading) directly into the reaction mixture under an inert atmosphere (Nitrogen or Argon).

  • Incubation: Stir the suspension at room temperature for 2 to 4 hours to ensure complete metal chelation.

  • Degassing Solvents: Prepare your extraction solvents (e.g., EtOAc, Water) by sparging them with Argon for 15 minutes to displace dissolved atmospheric oxygen.

  • Filtration & Extraction: Filter the reaction mixture through a pad of Celite to remove the metal-bound silica. Transfer the filtrate to a separatory funnel and extract using the degassed solvents.

  • Aqueous Chelation (Optional): If solid scavengers are unavailable, wash the organic layer with an aqueous solution of 0.1 M EDTA (pH adjusted to 8.0 with

    
    ) to sequester trace metals into the aqueous phase[2].
    
References
  • Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis Source: Organic Letters (via PMC) URL:[Link][1]

  • Neurotoxic Thioether Adducts of 3,4-Methylenedioxymethamphetamine Identified in Human Urine After Ecstasy Ingestion Source: Journal of Pharmacology and Experimental Therapeutics (via PMC) URL:[Link][2]

  • Organic Reaction Workup Formulas for Specific Reagents Source: Not Voodoo X / University of Rochester URL:[Link][3]

Sources

troubleshooting low conversion in Friedel-Crafts synthesis of CAS 507272-92-6

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Conversion in the Synthesis of CAS 507272-92-6 (2,2-Dimethyl-2'-thiomethylpropiophenone)

Welcome to the Advanced Synthesis Support Center. This guide is designed for drug development professionals and synthetic chemists experiencing low yields or regioselectivity failures when attempting to synthesize CAS 507272-92-6 via standard electrophilic aromatic substitution (EAS).

Diagnostic Overview: The Steric Clash Problem

When synthesizing 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one (CAS 507272-92-6), the most common synthetic misstep is relying on a standard Friedel-Crafts acylation between thioanisole and pivaloyl chloride.

The Causality of Failure: While the methylthio (-SMe) group is an ortho/para directing group, the pivaloyl cation (generated via AlCl₃) contains a massive tert-butyl group. The tert-butyl moiety possesses an A-value of ~4.8 kcal/mol, creating overwhelming steric hindrance. When the acylium ion approaches the arene, the steric clash with the ortho-methylthio group strictly prohibits ortho-attack. Consequently, the reaction is kinetically and thermodynamically driven to yield >90% of the para-isomer, leaving <5% of the desired ortho-product (CAS 507272-92-6).

FC_Regioselectivity A Thioanisole + Pivaloyl Chloride B Acylium Ion Intermediate A->B C Ortho Attack (Steric Clash) B->C Disfavored D Para Attack (Unhindered) B->D Favored E CAS 507272-92-6 (<5% Yield) C->E F Para-Isomer (>90% Yield) D->F

Regioselectivity failure in Friedel-Crafts acylation due to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: I pushed the Friedel-Crafts reaction to higher temperatures (80 °C) to overcome the activation energy barrier for ortho-substitution, but my yield of CAS 507272-92-6 still didn't improve. Why? A: Friedel-Crafts acylations are often reversible under forcing conditions, placing the reaction under thermodynamic control. Because the ortho-isomer is highly sterically strained compared to the para-isomer, heating the reaction actually accelerates the equilibration away from your desired product and toward the para-isomer. For foundational mechanistic details on EAS limitations, refer to.

Q2: If Friedel-Crafts is fundamentally flawed for this molecule, what is the authoritative alternative? A: The industry standard for synthesizing sterically hindered ortho-substituted arenes is Directed ortho-Metalation (DoM) . The sulfur atom of the -SMe group acts as a Directed Metalation Group (DMG). It coordinates with an organolithium base, directing deprotonation exclusively to the ortho position, completely bypassing the steric limitations of EAS[1].

Q3: Why should I use a Weinreb Amide instead of Pivaloyl Chloride in the DoM pathway? A: When reacting highly nucleophilic ortho-lithiated species with acyl chlorides, over-addition often occurs, yielding a tertiary alcohol byproduct. Using N-methoxy-N-methylpivalamide (a ) forms a stable tetrahedral intermediate that only collapses to the ketone after aqueous workup, ensuring strict 1:1 stoichiometry and preventing over-addition.

Quantitative Strategy Comparison
Synthetic StrategyRegioselectivity (Ortho:Para)Typical YieldScalabilityPrimary Limitation
Standard Friedel-Crafts < 5 : 95< 5%HighFundamental steric/thermodynamic failure
Directed Ortho-Metalation > 99 : 175–85%ModerateRequires cryogenic conditions and strict anhydrous technique
Para-Blocked EAS > 99 : 1 (Post-deprotection)50–60% (Over 2 steps)HighRequires additional halogenation and hydrogenation steps
Validated Experimental Protocols
Protocol A: Directed Ortho-Metalation (Recommended for High Purity & Yield)

This protocol utilizes the well-documented DoM methodology, which has seen continuous expansion for highly regioselective metalations[1].

DoM_Workflow A Thioanisole B n-BuLi / TMEDA (Directed Metalation) A->B C Ortho-Lithiated Intermediate B->C D Pivaloyl Weinreb Amide (Electrophile) C->D E CAS 507272-92-6 (Exclusive Ortho) D->E

Directed ortho-metalation (DoM) workflow bypassing Friedel-Crafts steric limitations.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and thioanisole (1.0 equiv).

  • Activation: Add TMEDA (1.2 equiv). Causality Note: TMEDA breaks down the unreactive hexameric aggregates of n-BuLi into highly reactive monomers, essential for efficient deprotonation.

  • Metalation: Cool the solution to 0 °C. Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes). Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.

  • Self-Validation Check: Do not proceed blindly. Extract a 0.5 mL aliquot, quench in D₂O, and analyze via ¹H-NMR. You must observe >95% disappearance of the ortho-proton signal (δ ~7.1 ppm) and corresponding deuterium incorporation. If metalation is incomplete, adding the electrophile will result in unreacted starting material.

  • Electrophilic Addition: Cool the validated lithiated mixture to -78 °C. Dropwise add N-methoxy-N-methylpivalamide (1.2 equiv) dissolved in anhydrous THF.

  • Workup: Stir for 1 hour at -78 °C, then allow to warm to room temperature overnight. Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate CAS 507272-92-6.

Protocol B: Para-Blocked EAS (Alternative for Large-Scale/Non-Cryogenic Facilities)

If your facility cannot support cryogenic organolithium chemistry, you must force the Friedel-Crafts regioselectivity by physically blocking the para position.

Step-by-Step Methodology:

  • Blocked Acylation: Subject 4-bromothioanisole (1.0 equiv) and pivaloyl chloride (1.2 equiv) to standard Friedel-Crafts conditions using AlCl₃ (1.5 equiv) in CH₂Cl₂ at 0 °C to RT. Because the para position is occupied by bromine, the acylium ion is forced to attack the sterically hindered ortho position.

  • Self-Validation Check: Monitor via GC-MS. The intermediate must show a molecular ion peak of m/z 286/288 (1:1 isotopic pattern indicative of the mono-brominated adduct). Do not proceed until the starting material peak is <2%.

  • Debromination: Isolate the brominated intermediate. Dissolve in MeOH/THF (1:1). Add sodium acetate (2.0 equiv) and 10% Pd/C (0.1 equiv). Purge the flask and stir under a hydrogen atmosphere (balloon) at room temperature until hydrogen uptake ceases.

  • Workup: Filter through Celite to remove the palladium catalyst, concentrate, and partition between water and DCM. The organic layer will yield the pure ortho-substituted CAS 507272-92-6.

References
  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.[Link]

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Synthetic Aromatics Chemistry. Chemical Reviews, 55(2), 229-281.[Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[Link]

  • Fossey, J. S., et al. (2024). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 124(12), 7432-7521.[Link]

Sources

identification of degradation products of 2'-thiomethyl ketones under UV light

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Photochemical Analysis. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in isolating, identifying, and mechanistically understanding the degradation products of 2'-thiomethyl ketones under ultraviolet (UV) irradiation.

This guide abandons generic advice in favor of causal explanations, self-validating experimental protocols, and high-resolution analytical workflows.

Visualizing the Photodegradation Network

To effectively troubleshoot your analytical workflows, you must first understand the molecular fate of your compound. Under UV light, 2'-thiomethyl ketones partition into several competing degradation pathways depending on the solvent environment and the presence of dissolved oxygen.

Photodegradation A 2'-Thiomethyl Ketone (Ground State) B Excited Triplet State (n,π* or π,π*) A->B UV Light (<300 nm) C Homolytic C-S Cleavage B->C Pathway 1 D Norrish Type I (α-Cleavage) B->D Pathway 2 G Photo-Oxidation (O2 present) B->G Pathway 3 E Desulfurized Ketone (+ H-abstraction) C->E Solvent H-donor F Acyl + Alkyl Radicals D->F Decarbonylation / Recombination H Sulfoxide / Sulfone G->H Reactive Oxygen Species

Photodegradation pathways of 2'-thiomethyl ketones under UV irradiation.

Frequently Asked Questions: Mechanistic Insights

Q: What drives the primary photodegradation of 2'-thiomethyl ketones? A: Upon absorption of UV light (typically in the 254–300 nm range), the carbonyl group is excited to a singlet state, which rapidly undergoes intersystem crossing (ISC) to a highly reactive triplet state (usually of


 character)[1]. From this excited state, the molecule faces competing pathways. It can undergo Norrish Type I 

-cleavage, splitting the carbon-carbon bond adjacent to the carbonyl. Alternatively, due to the photolabile nature of the carbon-sulfur bond, homolytic cleavage can occur, generating a thiomethyl radical and a carbon-centered radical[2]. The dominance of either pathway is dictated by the solvent's hydrogen-donating capacity and the steric bulk around the

-carbon.

Q: Why do I consistently observe desulfurized byproducts in my LC-MS chromatograms? A: The observation of desulfurized ketones is a hallmark of the photochemical behavior of methylthio-substituted compounds. When the C-S bond undergoes homolytic scission under UV irradiation, the resulting carbon radical is highly reactive. In the presence of hydrogen-donating solvents (e.g., methanol, isopropanol) or via an intramolecular hydrogen shift involving a cyclic transition state, the radical abstracts a hydrogen atom[3]. This effectively replaces the thiomethyl group with a hydrogen atom, yielding a desulfurized ketone analog. Self-Validation Tip: You can validate this mechanism by running your UV degradation assay in a fully deuterated solvent (e.g.,


). If the mechanism holds, your MS spectra will show a +1 Da mass shift in the desulfurized product, confirming solvent-mediated hydrogen abstraction.

Q: How does dissolved oxygen impact the degradation profile? A: Molecular oxygen is a potent triplet state quencher. If your UV irradiation is conducted in aerated solutions,


 can intercept the excited triplet state of the ketone or react directly with the photogenerated radicals. This photo-oxidation pathway rapidly converts the thiomethyl group (

) into its corresponding sulfoxide (

) and sulfone (

) derivatives[2].

Troubleshooting Guide: Analytical Workflows

When isolating these photoproducts, standard analytical methods often fail due to the subtle polarity differences and high volatility of the cleavage fragments.

Workflow S1 1. UV Irradiation (Controlled Reactor) S2 2. Quenching & Extraction S1->S2 S3 3. RP-HPLC Separation S2->S3 S4 4. High-Res MS/MS (ESI+/ESI-) S3->S4 S5 5. Mass Defect Analysis S4->S5

Step-by-step LC-MS/MS workflow for isolating and identifying photoproducts.

Issue 1: Co-elution of the parent 2'-thiomethyl ketone and its sulfoxide photoproduct on RP-HPLC.

Root Cause: The conversion of a sulfide to a sulfoxide increases the polarity of the molecule. However, if the rest of the ketone structure is highly lipophilic, the shift in retention time on a standard C18 column may be negligible, leading to overlapping peaks and ion suppression in the MS source. Self-Validating Resolution Protocol:

  • Mobile Phase Modification: Switch from a Methanol/Water gradient to an Acetonitrile/Water gradient. Causality: Acetonitrile lacks the hydrogen-bond donating capability of methanol, relying instead on dipole-dipole interactions that more aggressively differentiate the polar

    
     bond from the non-polar 
    
    
    
    bond.
  • Buffer Adjustment: Incorporate 0.1% Formic Acid into both mobile phases. Causality: This ensures the ketone remains fully neutral, preventing peak tailing caused by secondary interactions with residual silanols on the column stationary phase.

  • Gradient Flattening: Decrease the gradient slope to 2% B/min around the expected elution time to maximize chromatographic resolution.

  • Orthogonal Validation: Run a parallel control sample that has been rigorously degassed with Argon prior to UV exposure. If the co-eluting peak disappears in the Argon-purged sample, you have validated that the peak is an oxygen-dependent sulfoxide product.

Issue 2: Inability to detect the cleaved thiomethyl fragment in the mass balance.

Root Cause: The homolytic cleavage of the C-S bond generates a thiomethyl radical (


), which rapidly dimerizes to form dimethyl disulfide (DMDS, 

). DMDS is highly volatile and is typically lost during sample concentration (e.g., rotary evaporation or nitrogen blowdown), or it elutes in the void volume of standard RP-HPLC methods. Resolution Protocol:
  • Avoid Evaporation: Analyze the irradiated sample directly without any concentration steps.

  • Headspace GC-MS: Transfer 1 mL of the irradiated aqueous/organic mixture into a sealed 20 mL headspace vial.

  • Incubation: Heat the vial to 60°C for 15 minutes. Causality: This drives the volatile DMDS photoproduct out of the liquid phase and into the gas phase without thermally degrading the remaining ketone species.

  • Injection & Analysis: Inject 1 mL of the headspace gas into a GC-MS equipped with a DB-5MS column. Monitor for the characteristic DMDS molecular ion at

    
     94.
    

Quantitative Data Summaries

To accelerate your structural elucidation, use the following diagnostic table to match observed mass shifts and fragmentation patterns to specific photochemical degradation events.

Photoproduct TypeMechanism of FormationMass Shift (

)
Characteristic MS/MS Neutral LossesUV

Shift
Desulfurized Ketone Homolytic C-S cleavage + H-abstraction-46 DaLoss of

(-18 Da), CO (-28 Da)
Hypsochromic (blue shift)
Sulfoxide Photo-oxidation by ROS+16 DaLoss of

(-64 Da)
Minimal shift
Sulfone Advanced photo-oxidation+32 DaLoss of

(-64 Da),

(-15 Da)
Minimal shift

-Cleavage Product
Norrish Type IVariableN/ALoss of ~280 nm band

References

  • Title: PHOTOCHEMISTRY OF BIOACTIVE COMPOUNDS: A REVIEW OF PESTICIDE PHOTOCHEMISTRY | Source: Annual Review of Entomology | URL: 3

  • Title: Direct photolysis mechanism of pesticides in water | Source: Journal of Pesticide Science (via PMC) | URL: 2

  • Title: Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless | Source: Bulletin of the Chemical Society of Japan (via CORE) | URL: 1

Sources

Technical Support Center: 2,2-Dimethyl-2'-thiomethylpropiophenone Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the thermal stability optimization of 2,2-Dimethyl-2'-thiomethylpropiophenone . This guide is designed for chemical engineers and formulation scientists encountering degradation issues such as yellowing, purity drift, or premature radical generation during storage and processing.

System Overview & Chemical Logic

Compound Identity: this compound Functional Class: Type I Photoinitiator / Hindered Aryl Ketone Intermediate. Critical Instability Mechanisms:

  • Sulfur Oxidation: The ortho-thiomethyl (-SMe) group is highly susceptible to thermal oxidation, forming sulfoxides (-S(=O)Me) and sulfones (-SO₂Me). This disrupts the n-π* transition required for photo-activity and causes significant yellowing.

  • Thermal Alpha-Cleavage (Dark Reaction): The steric strain from the gem-dimethyl group at the

    
    -position, combined with the electron-donating ortho-thio group, lowers the bond dissociation energy (BDE) of the carbonyl-alpha carbon bond. This can lead to spontaneous thermal radical generation (Norrish Type I-like cleavage) even without light.
    
  • Ortho-Interaction: The proximity of the sulfur lone pairs to the carbonyl can facilitate intramolecular charge transfer, increasing sensitivity to thermal stress.

Troubleshooting Guide (Q&A)

Issue 1: Product turns yellow/amber during storage or melt processing.

Diagnosis: Oxidative Degradation of the Thioether. The sulfur atom is acting as a sacrificial antioxidant, scavenging oxygen and converting to a sulfoxide. This is a chromophore change. Corrective Action:

  • Immediate: Purge headspace with Nitrogen (N₂) or Argon to < 50 ppm O₂.

  • Formulation: Add a secondary antioxidant (Peroxide Decomposer). Organophosphites are the gold standard here as they reduce hydroperoxides without adding color.

  • Recommended Additive: Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos 168) at 0.1% - 0.5% w/w.

Issue 2: Melting point depression or "mushy" crystals.

Diagnosis: Eutectic Impurity Formation. Thermal stress has induced partial


-cleavage, generating benzoyl and alkyl radicals. These recombine to form dimers or disproportionate, creating liquid impurities that depress the melting point.
Corrective Action: 
  • Protocol: Perform a DSC (Differential Scanning Calorimetry) sweep. If the endotherm is broad, recrystallize immediately from cold isopropanol/hexane (1:4).

  • Storage: Maintain temperature below 20°C . The activation energy for thermal cleavage drops significantly above 40°C for this sterically hindered structure.

Issue 3: Premature polymerization when used in a formulation (Gelation).

Diagnosis: Thermal Radical Leakage. The molecule is generating free radicals thermally. Corrective Action:

  • Stabilization: Introduce a radical scavenger that is active at room temperature but does not interfere with UV curing.

  • Recommended Additive: N-oxyl radical scavengers (e.g., TEMPO derivatives) or HALS (Hindered Amine Light Stabilizers) like Bis(1,2,2,6,6-pentamethyl-4-piperidyl) sebacate (e.g., Tinuvin 292).

  • Dosage: 100–500 ppm. Note: Do not use phenolic antioxidants alone, as they can sometimes promote yellowing in sulfur systems (quinonoid formation).

Experimental Protocols

Protocol A: Accelerated Thermal Stability Testing (Arrhenius Prediction)

Use this to validate shelf-life claims.

Objective: Determine the rate constant (


) of degradation at elevated temperatures to predict stability at 25°C.
  • Preparation: Weigh 500 mg of this compound into 5 separate crimp-sealed HPLC vials.

  • Incubation: Place vials in heating blocks at 40°C, 50°C, 60°C, 70°C, and 80°C .

  • Sampling:

    • Remove one vial every 24 hours for 5 days.

    • Immediately quench in liquid nitrogen or dry ice to stop reactions.

  • Analysis: Dissolve in Acetonitrile. Analyze via HPLC-UV (254 nm).

  • Calculation:

    • Plot

      
       vs. Time to get 
      
      
      
      for each temp.
    • Plot

      
       vs. 
      
      
      
      (Kelvin).
    • Extrapolate to

      
       (
      
      
      
      ).
Protocol B: Stabilization Blending (The "Phosphite Lock")

Use this for improving process stability (e.g., during extrusion or compounding).

  • Melt Blending: If the compound is liquid or low-melting, heat to 5°C above melting point under N₂ flow.

  • Additive Addition:

    • Add 0.2% w/w Irgafos 168 (Phosphite stabilizer).

    • Add 0.1% w/w Tinuvin 144 (HALS with antioxidant functionality).

  • Homogenization: Stir magnetically for 15 minutes.

  • Cooling: Rapidly cool to solidify. Slow cooling promotes large crystal formation which can exclude the stabilizer to the grain boundaries.

Data & Visualization

Stability Comparison Table

Effect of additives on purity retention after 100 hours at 60°C.

Formulation SystemPurity Retention (%)Color Index (YI)Notes
Control (Neat) 88.5%45 (Amber)Significant sulfoxide formation.
+ Phenolic AO (BHT) 91.0%55 (Dk. Yellow)Phenolic yellowing observed.
+ Phosphite (I-168) 97.2%12 (Pale Yellow)Best color retention.
+ HALS (T-292) 94.5%20 (Yellow)Good radical control, moderate color.
+ Phosphite + HALS 99.1% 5 (Off-white) Synergistic protection.
Mechanism of Degradation & Stabilization

The following diagram illustrates the competing pathways of thermal degradation and where specific stabilizers intervene.

ThermalStability Compound 2,2-Dimethyl-2'-thiomethyl propiophenone ThermalStress Thermal Stress (>40°C) Compound->ThermalStress Sulfoxide Sulfoxide/Sulfone (Yellowing) ThermalStress->Sulfoxide O2 Attack on Sulfur Radicals Benzoyl + Alkyl Radicals ThermalStress->Radicals Norrish I (Dark) Phosphite Phosphite Stabilizer (Reduces Hydroperoxides) Phosphite->Sulfoxide Inhibits Polymers Oligomers/Gels (Purity Loss) Radicals->Polymers Recombination HALS HALS/N-oxyl (Scavenges Radicals) HALS->Radicals Traps

Figure 1: Thermal degradation pathways showing Sulfur Oxidation (Yellowing) and Radical Cleavage (Purity Loss), with targeted stabilization intervention points.

References

  • BASF Plastic Additives. (2020). Additives for UV Curing Technology: Photoinitiators and Stabilizers. Retrieved from

  • Ligon, S. C., et al. (2014).[1] "Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization." Chemical Reviews, 114(1), 557–589.[1] Retrieved from

  • Carroy, A. (2000). "Stabilization of UV-curable formulations." RadTech Report. Retrieved from

  • PubChem. (2025).[2][3] Compound Summary: 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone (Structural Analog). Retrieved from

Sources

Technical Support Center: Overcoming Aqueous Solubility Barriers for CAS 507272-92-6

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with "brick dust" and "grease" molecules in the laboratory. CAS 507272-92-6 (2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one) falls squarely into the "grease" category. It is a highly lipophilic, uncharged small molecule lacking hydrogen bond donors.

This guide provides field-proven, self-validating protocols to force this recalcitrant compound into aqueous media for both in vitro and in vivo applications.

Part 1: FAQ - Understanding the Solubility Barrier

Q1: Why is CAS 507272-92-6 practically insoluble in water, and can I just adjust the pH? A: The molecular architecture of CAS 507272-92-6 consists of an aromatic ring, a methylthio ether, and a bulky tert-butyl ketone. This creates a highly hydrophobic surface area with a high partition coefficient (LogP). Crucially, it lacks any ionizable functional groups (no amines, no carboxylic acids) within the physiological pH range. Therefore, pH adjustment will completely fail as a solubilization strategy because you cannot generate a soluble salt form. The thermodynamics of dissolution dictate that we must either lower the dielectric constant of the solvent, encapsulate the molecule, or trap it in a hydrophobic core .

Q2: Will heating the aqueous media help dissolve it? A: Only temporarily. While heating increases kinetic energy and may transiently increase the solubility limit, the compound will rapidly nucleate and precipitate (crash out) upon cooling to physiological temperatures (37°C) or room temperature. A thermodynamically stable formulation is required for reproducible assays.

Q3: I dissolved it in 100% DMSO, but it crashes out when I add it to my assay buffer. Why? A: This is known as "solvent shift precipitation." When the DMSO stock is introduced to an aqueous buffer, water molecules rapidly diffuse into the DMSO micro-droplets. Because water is a poor solvent for CAS 507272-92-6, the compound is stripped of its solvating DMSO molecules, leading to rapid hydrophobic aggregation and precipitation . To prevent this, you must either keep the final DMSO concentration extremely low or introduce a surfactant/carrier to catch the compound as the DMSO diffuses away.

Part 2: Troubleshooting Guide & Solubilization Strategies

Strategy 1: Co-solvency (DMSO) for In Vitro Assays

For cell-based assays, dissolving the compound in a master stock of 100% DMSO and diluting into aqueous buffer is standard.

  • Causality: DMSO lowers the dielectric constant of the local microenvironment, reducing the energetic penalty of introducing a lipophilic molecule into water.

  • Solution: Keep final DMSO concentration ≤ 0.5% (v/v) to prevent cytotoxicity, and pre-warm the buffer. If precipitation persists, transition to Strategy 2.

Strategy 2: Cyclodextrin Complexation (The Gold Standard)

For in vivo dosing or high-concentration in vitro work, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the method of choice .

  • Causality: HP-β-CD features a hydrophilic exterior for water solubility and a hydrophobic interior cavity. The aromatic and tert-butyl groups of CAS 507272-92-6 fit thermodynamically into this cavity, shielding the hydrophobic surfaces from water and forming a water-soluble inclusion complex .

Strategy 3: Micellar Solubilization (Lipid/Surfactant)

Using non-ionic surfactants like Tween-80 combined with a co-solvent (PEG-400).

  • Causality: Surfactants self-assemble into micelles above their Critical Micelle Concentration (CMC). The lipophilic CAS 507272-92-6 partitions into the hydrophobic core of the micelle, while the PEGylated corona maintains aqueous dispersion .

Part 3: Quantitative Data & Formulation Selection

Solubilization StrategyMechanism of ActionMax Estimated ConcentrationDownstream CompatibilityToxicity / Artifact RiskPreparation Time
Co-solvent (DMSO) Dielectric constant reduction< 50 µMIn vitro biochemical assaysHigh (Cytotoxicity > 0.5% v/v)< 10 mins
HP-β-CD Complexation Hydrophobic cavity encapsulation1 - 5 mMIn vivo dosing, Cell cultureLow (Highly biocompatible)2 - 24 hours
Micellar (Tween-80/PEG) Partitioning into hydrophobic core0.5 - 2 mMIn vivo dosing (IV/PO)Moderate (Surfactant effects)1 - 2 hours

Part 4: Self-Validating Experimental Protocols

Protocol A: Preparation of a 10 mM HP-β-CD Inclusion Complex
  • Preparation : Weigh 20% (w/v) HP-β-CD into a clean glass vial. Add sterile water or PBS (pH 7.4) and vortex until the solution is completely clear.

  • Addition : Add CAS 507272-92-6 powder directly to the HP-β-CD solution to achieve a target theoretical concentration of 10 mM.

  • Complexation : Sonicate the suspension in a water bath for 30 minutes at 40°C. Transfer to an orbital shaker and agitate at 500 RPM for 24 hours at room temperature.

    • Causality: Complexation is an equilibrium-driven process that requires time and kinetic energy to displace water molecules from the cyclodextrin cavity and replace them with the drug .

  • Validation (Crucial) : Centrifuge the mixture at 10,000 x g for 10 minutes. If a visible pellet forms, the solubility limit has been exceeded. Filter the supernatant through a 0.22 µm PTFE syringe filter. Analyze the filtrate via HPLC-UV to confirm the exact dissolved concentration before proceeding to your assay.

Protocol B: Formulation of a Tween-80/PEG-400 Micellar Dispersion
  • Master Mix : Dissolve CAS 507272-92-6 in 100% PEG-400 at 10x the desired final concentration.

  • Surfactant Addition : Add Tween-80 to the mixture (typically a 1:1 or 1:2 ratio of Drug:Tween-80 by weight). Vortex vigorously for 5 minutes to ensure homogenous mixing.

  • Aqueous Phase : Slowly add the aqueous buffer dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents localized supersaturation and allows the Tween-80 to spontaneously self-assemble into micelles around the drug molecules as the aqueous phase is introduced.

  • Validation : Assess the formulation visually; it should be optically clear or slightly opalescent (Tyndall effect). Measure the solution via Dynamic Light Scattering (DLS) to confirm a monodisperse micelle population (< 100 nm) and the absence of micron-sized aggregates.

Part 5: Workflow Visualization

Solubilization_Workflow Start CAS 507272-92-6 (Highly Lipophilic, Non-ionizable) App Target Application? Start->App InVitro In Vitro Assays (Cell Culture/Biochem) App->InVitro InVivo In Vivo Studies (Animal Models) App->InVivo Cosolvent Co-solvent Approach (DMSO ≤ 0.5%) InVitro->Cosolvent Cyclo Cyclodextrin Complexation (HP-β-CD / Captisol) InVivo->Cyclo Lipid Lipid/Surfactant Micelles (Tween-80 / PEG-400) InVivo->Lipid Check Precipitation on Dilution? Cosolvent->Check Success Aqueous Solubilization Achieved Cyclo->Success Lipid->Success Optimize Add Surfactant or Switch to HP-β-CD Check->Optimize Yes Check->Success No Optimize->Success

Decision tree for selecting the optimal aqueous solubilization strategy for CAS 507272-92-6.

References

  • Xie, B., Liu, Y., Li, X., Yang, P., & He, W. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716.[Link]

  • Davis, M. E., & Brewster, M. E. (2004). Cyclodextrin-based pharmaceutics: past, present and future. Nature Reviews Drug Discovery, 3(12), 1023-1035.[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: an updated review. AAPS PharmSciTech, 6(2), E329-E357.[Link]

controlling side reactions in the methylation of thiophenol precursors

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Precision Control of Thiophenol Methylation

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Controlling Side Reactions in Thiophenol Precursors

Welcome to the Technical Support Center

You have reached the advanced troubleshooting hub for organosulfur chemistry. As Senior Application Scientists, we understand that the methylation of thiophenols (benzenethiols) is deceptively simple. While the transformation of Ar-SH to Ar-S-Me is a fundamental reaction, the high nucleophilicity of the sulfur atom, combined with its susceptibility to oxidation, creates a minefield of side reactions—specifically oxidative dimerization (disulfide formation) and competitive ring alkylation.

This guide replaces standard textbook procedures with field-hardened protocols designed to maximize chemoselectivity and suppress off-target pathways.

Module 1: The Emergency Room (Troubleshooting)

Use this section if your reaction is currently failing or has produced unexpected byproducts.

Ticket #001: "My reaction mixture turned yellow/cloudy, and the yield of thioanisole is low."

Diagnosis: Oxidative Dimerization (Disulfide Formation). Thiophenols are easily oxidized to disulfides (Ar-S-S-Ar) in the presence of base and trace oxygen. This is the most common failure mode. The "yellow" color often indicates the presence of impurities or the disulfide itself.

Immediate Corrective Action:

  • The "Rescue" Reduction: Do not discard the batch. Add a reducing agent directly to the biphasic mixture.

    • Reagent: Triphenylphosphine (PPh₃) or Zinc dust/Acetic Acid.

    • Protocol: Add 1.1 equivalents of PPh₃ relative to the estimated disulfide amount. Stir at room temperature for 30 minutes. PPh₃ cleaves the disulfide bond, regenerating the thiolate anion which can then react with the methylating agent.

  • Atmosphere Check: Verify your nitrogen/argon line. Thiophenol methylation must be performed under a positive pressure of inert gas.

Prevention for Next Batch:

  • Degas Solvents: Sparge all solvents (especially methanol or DMF) with argon for 15 minutes prior to use.

  • In Situ Generation: If the thiophenol is particularly unstable, generate it in situ from the corresponding aryl halide and thiourea, then methylate immediately without isolation.

Ticket #002: "I see multiple spots on TLC. Is it C-methylation?"

Diagnosis: Competitive C-Alkylation or Sulfonium Salt Formation. While sulfur is a soft nucleophile and prefers S-methylation, strong bases or high temperatures can promote ring alkylation (C-methylation), particularly if the ring is electron-rich. Alternatively, "over-methylation" can produce the dimethylsulfonium salt (Ar-S⁺(Me)₂), which is polar and stays at the baseline.

Diagnostic Steps:

  • Check pH/Base Strength: Are you using a hard base (e.g., NaH, NaOH) with a hard electrophile (e.g., MeI)? This promotes C-alkylation.

  • Check Stoichiometry: Excess methylating agent drives sulfonium salt formation.

Corrective Action:

  • Switch to "Soft" Conditions: Use Dimethyl Carbonate (DMC) or Dimethyl Sulfate (DMS) with a weaker base like K₂CO₃.

  • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the alkylating agent.

  • Quench Protocol: Add an amine scavenger (e.g., ethylenediamine) during workup to consume excess methylating agent and revert any sulfonium salts.

Module 2: Optimized Protocols (Standard Operating Procedures)

SOP-A: Green Chemistry Protocol (Dimethyl Carbonate)

Recommended for: Industrial scale-up, avoiding toxic halides, and high chemoselectivity.[1]

Mechanism: DMC acts as a methylating agent via a BAlk2 mechanism at elevated temperatures (>120°C).[2] It is non-toxic and produces only CO₂ and methanol as byproducts.[3][4]

Reagents:

  • Substrate: Thiophenol derivative (1.0 equiv)

  • Reagent: Dimethyl Carbonate (DMC) (Excess, acts as solvent)[2]

  • Catalyst: K₂CO₃ (0.1–0.5 equiv) or DABCO (catalytic)

  • Temperature: 120–150°C (Autoclave or sealed tube required)

Step-by-Step:

  • Charge: In a pressure tube, combine thiophenol, K₂CO₃, and DMC (10–15 equiv).

  • Purge: Flush headspace with Argon for 2 minutes. Seal the vessel.

  • React: Heat to 140°C. Note: Below 120°C, DMC acts primarily as a carboxymethylating agent (BAc2 mechanism); methylation (BAlk2) requires heat.

  • Monitor: Reaction is usually complete in 2–4 hours.

  • Workup: Cool to room temperature. Filter off the solid catalyst.[5] Evaporate excess DMC (recyclable).

  • Purification: The residue is often pure thioanisole. If necessary, pass through a short silica plug.

SOP-B: High-Sensitivity Protocol (Methyl Iodide/Base)

Recommended for: Lab-scale, thermally sensitive substrates, or electron-deficient thiophenols.

Reagents:

  • Substrate: Thiophenol derivative (1.0 equiv)

  • Reagent: Methyl Iodide (MeI) (1.1 equiv)

  • Base: Cs₂CO₃ (1.2 equiv) - Cesium effect promotes solubility and soft nucleophilicity.

  • Solvent: DMF or Acetonitrile (Degassed)

Step-by-Step:

  • Preparation: Dissolve thiophenol in degassed DMF under Argon.

  • Deprotonation: Add Cs₂CO₃. Stir for 10 mins. The solution may turn yellow (thiolate formation).

  • Addition: Cool to 0°C. Add MeI dropwise. Cooling suppresses C-methylation.

  • React: Allow to warm to Room Temp. Stir for 1–2 hours.

  • Quench: Add saturated NH₄Cl solution.

  • Extraction: Extract with EtOAc. Wash organic layer with water (3x) to remove DMF.

  • Drying: Dry over Na₂SO₄. Do not use CaCl₂, which can complex with some sulfur compounds.

Module 3: Reaction Logic & Visualization

Visualizing the Competitive Landscape

The following diagram illustrates the kinetic competition between the desired S-methylation and the primary side reactions (Disulfide formation and C-methylation).

ThiophenolMethylation Start Thiophenol (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) Start->Thiolate Base (Deprotonation) S_Methyl Thioanisole (Ar-S-Me) (DESIRED) Thiolate->S_Methyl Me-X (SN2) Soft-Soft Interaction Disulfide Disulfide (Ar-S-S-Ar) (OXIDATIVE SIDE REACTION) Thiolate->Disulfide O₂ / Air Oxidative Coupling C_Methyl C-Methylated Ring (COMPETITIVE ALKYLATION) Thiolate->C_Methyl Hard Electrophile / High T (e.g., MeOTf) Sulfoxide Sulfoxide (Ar-S(=O)Me) (OVER-OXIDATION) S_Methyl->Sulfoxide Oxidant (e.g., mCPBA or prolonged air) Disulfide->Thiolate Rescue: Add PPh₃ or Zn/AcOH

Figure 1: Reaction pathway analysis showing the central role of the thiolate anion and the divergence points for critical side reactions.

Module 4: Quantitative Data & Reagent Selection

Table 1: Methylating Agent Comparison Matrix

FeatureMethyl Iodide (MeI)Dimethyl Sulfate (DMS)Dimethyl Carbonate (DMC)
Toxicity High (Neurotoxin)Extreme (Carcinogen)Low (Green)
Atom Economy Low (produces NaI waste)Low (produces NaMeSO₄)High (produces MeOH/CO₂)
Selectivity (S vs C) ModerateModerateHigh (Mono-S-selective)
Reaction Temp 0°C – RTRT – 60°C120°C – 150°C
Mechanism Sₙ2Sₙ2BAlk2 (at high T)
Cost HighLowLow

Module 5: Frequently Asked Questions (FAQs)

Q: How do I handle electron-deficient thiophenols (e.g., 4-nitrothiophenol)? A: Electron-withdrawing groups stabilize the thiolate anion, making it less nucleophilic.

  • Adjustment: You need a more reactive system. Use MeI with a stronger polar aprotic solvent like DMSO or DMF . DMC may require higher temperatures (>180°C) or a catalyst promoter like Tetrabutylammonium Bromide (TBAB) to facilitate phase transfer.

Q: Can I use Methanol as the methylating agent? A: Yes, but it typically requires harsh acidic conditions (e.g., H₂SO₄) or high-temperature vapor-phase catalysis over alumina/zeolites (200–300°C). For standard liquid-phase synthesis, DMC is superior to methanol as it operates under milder, basic conditions which preserves acid-sensitive groups.

Q: How do I remove the "garlic" smell of residual thiophenol? A: Never wash glassware directly with water.

  • Decontamination Protocol: Soak all glassware in a bleach solution (sodium hypochlorite) or dilute H₂O₂ for 1 hour. This oxidizes the residual thiol to the odorless sulfonate/sulfonic acid before washing.

References

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research. [Link]

  • Selva, M., & Perosa, A. (2008).[6] Green chemistry metrics: a comparative evaluation of dimethyl carbonate, methyl iodide, dimethyl sulfate and methanol as methylating agents. Green Chemistry. [Link]

  • Vazquez, E., et al. (2014). Preventing disulfide bond formation...[5][7][8][9][10]. PubMed. [Link]

  • Flammang, R., et al. (2003). Protonation and methylation of thiophenol...[11][12]. Journal of the American Society for Mass Spectrometry. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Interpretation of 2,2-Dimethyl-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the 1H NMR interpretation of 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS: 507272-92-6). It is designed for analytical chemists and drug development professionals requiring rigorous structural verification and impurity profiling.

Executive Summary & Compound Profile

This compound (also known as 1-(2-(methylthio)phenyl)-2,2-dimethylpropan-1-one) is a sterically crowded ketone often utilized as a specialized photoinitiator or intermediate in organic synthesis.[1] Its structure combines a bulky tert-butyl group with an ortho-methylthio substituted aromatic ring.

This guide focuses on the 1H NMR spectral signature of this compound, specifically distinguishing it from structural isomers (e.g., the para-substituted analog) and non-thiolated precursors. The presence of the ortho-thiomethyl group introduces unique steric and electronic effects that significantly perturb the aromatic region compared to standard propiophenones.

Core Chemical Data
FeatureSpecification
CAS Number 507272-92-6
Formula C₁₂H₁₆OS
Molecular Weight 208.32 g/mol
IUPAC Name 1-[2-(methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one
Key Moiety Pivalophenone core + ortho-SMe substituent

Experimental Protocol: NMR Acquisition

To ensure reproducible spectral data for comparison, the following protocol is recommended. This standardized workflow minimizes solvent effects that can shift the sensitive ortho-proton signals.

Standard Operating Procedure (SOP)
  • Solvent Selection : Chloroform-d (CDCl₃) (99.8% D) is the industry standard.

    • Rationale: Provides excellent solubility for lipophilic ketones and minimal overlap with the critical aliphatic region (1.0–2.5 ppm).

  • Sample Concentration : Dissolve 10–15 mg of sample in 0.6 mL of CDCl₃.

    • Note: Higher concentrations (>20 mg) may cause viscosity broadening or concentration-dependent shifts in the aromatic region due to stacking.

  • Acquisition Parameters :

    • Frequency : 400 MHz or higher recommended for resolving aromatic multiplets.

    • Pulse Angle : 30° or 90°.

    • Relaxation Delay (d1) :

      
       2.0 seconds (essential for accurate integration of the methyl singlets).
      
    • Scans : 16–64 scans.

  • Referencing : Calibrate internal TMS to 0.00 ppm or residual CHCl₃ to 7.26 ppm .

Spectral Analysis & Interpretation

The 1H NMR spectrum of this compound is characterized by two distinct high-intensity singlets in the aliphatic region and a complex ABCD aromatic system.

Assignment Table (CDCl₃, 400 MHz)
PositionGroupShift (δ, ppm)*MultiplicityIntegrationStructural Insight
A C(CH₃)₃ 1.25 – 1.35 Singlet (s) 9H The tert-butyl group. Highly shielded due to lack of direct conjugation. Sharp, intense diagnostic peak.
B S-CH₃ 2.40 – 2.48 Singlet (s) 3H The ortho-methylthio group. Distinctive chemical shift for Ar-S-Me (typically ~2.45 ppm).
C Ar-H (3) 7.15 – 7.25 Multiplet (m)1HProton ortho to the -SMe group.
D Ar-H (4,5) 7.30 – 7.45 Multiplet (m)2HMeta and para protons. Overlapping multiplets are common.
E Ar-H (6) 7.50 – 7.65 Multiplet (m)1HProton ortho to the Carbonyl. Typically the most deshielded, but less so than in unsubstituted analogs due to steric twisting.

*Note: Exact shifts may vary ±0.05 ppm depending on concentration and temperature.

Structural Visualization & Logic

The following diagram maps the NMR signals to the molecular structure, highlighting the "Ortho Effect" where the bulky S-Me and t-Butyl groups force the carbonyl out of planarity.

NMR_Structure Compound This compound (CAS 507272-92-6) tButyl t-Butyl Group (9H, s, ~1.3 ppm) Steric Bulk Compound->tButyl Aliphatic Region SMe S-Methyl Group (3H, s, ~2.45 ppm) Electron Donor Compound->SMe Substituent ID Aromatics Aromatic Ring (4H, m, 7.1-7.6 ppm) Asymmetric Pattern Compound->Aromatics Core Skeleton SMe->Aromatics Ortho-Substitution Breaks Symmetry

Figure 1: Signal assignment map linking structural moieties to specific NMR spectral features.

Comparative Performance Analysis

This section objectively compares the target compound's spectral characteristics with its most common alternatives: the non-thiolated precursor (Pivalophenone) and the para-isomer (often found as a regio-isomeric impurity).

Target vs. Alternatives
FeatureTarget Compound (2'-SMe)Alternative A: Pivalophenone (No SMe)Alternative B: 4'-Isomer (Para-SMe)
Symmetry Asymmetric (Ortho)Symmetric (Monosubstituted)Symmetric (Para)
Aromatic Pattern Complex Multiplets (ABCD) 3 Signals (2:2:1 integration)AA'BB' System (2 distinct doublets)
S-Me Signal Singlet @ ~2.45 ppmAbsent Singlet @ ~2.50 ppm
t-Butyl Shift ~1.30 ppm~1.35 ppm~1.33 ppm
Identification Difficulty High (Requires careful integration)Low (Standard reference)Medium (Distinct roofing effect)
The "Ortho-Effect" in NMR

A critical performance metric for this compound is the spectral resolution of the aromatic protons .

  • Mechanism : In the para-isomer (Alternative B), the molecule retains a plane of symmetry, resulting in a clean pair of doublets (AA'BB' system).

  • Target Compound : The ortho-positioning of the -SMe group destroys this symmetry. Furthermore, the steric clash between the bulky tert-butyl carbonyl and the ortho-SMe group forces the carbonyl bond to rotate out of the plane of the phenyl ring.

  • Result : This "steric inhibition of resonance" reduces the deshielding effect of the carbonyl on the H-6 proton. Consequently, the H-6 proton in the target compound appears upfield (lower ppm) compared to the H-2,6 protons in Pivalophenone or the 4'-isomer.

Purity Assessment Workflow

Use the following logic flow to validate the identity and purity of the synthesized product.

Purity_Workflow Start Start: Acquire 1H NMR Check_SMe Check 2.4-2.5 ppm Region Is there a Singlet (3H)? Start->Check_SMe Check_tBu Check 1.2-1.4 ppm Region Is there a Singlet (9H)? Check_SMe->Check_tBu Yes Decision_NoSMe Identity: Pivalophenone (Starting Material) Check_SMe->Decision_NoSMe No Aromatic_Analysis Analyze Aromatic Region (7.0-8.0 ppm) Check_tBu->Aromatic_Analysis Yes Sym_Check Is the pattern Symmetric? (Two Doublets / AA'BB') Aromatic_Analysis->Sym_Check Result_Para Identity: 4'-Isomer (Regio-impurity) Sym_Check->Result_Para Yes Result_Ortho Identity CONFIRMED: This compound Sym_Check->Result_Ortho No (Complex Multiplets)

Figure 2: Decision tree for distinguishing the target compound from common synthetic impurities.

References

  • ChemicalBook . (2024). 2,2-Dimethylpropiophenone (Pivalophenone) Spectral Data. Retrieved from .

  • ChemScene . (2024). 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one (CAS 507272-92-6). Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for substituent effects on chemical shifts).
  • Reich, H. J. (2024). 1H NMR Chemical Shifts of Common Laboratory Solvents and Impurities. University of Wisconsin-Madison. Retrieved from .

Sources

comparing photoinitiator efficiency of ortho- vs para-thiomethyl propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structure-property relationships of photoinitiators (PIs) is critical for optimizing photopolymerization kinetics in UV-curable coatings, adhesives, and 3D printing resins. Among Norrish Type I cleavage photoinitiators, propiophenone derivatives are industry standards. However, the exact regiochemistry of electron-donating substituents—specifically the thiomethyl (–SCH₃) group—dictates the molecule's photophysical destiny.

This guide provides an objective, data-driven comparison of ortho- vs. para-thiomethyl propiophenones , detailing the mechanistic causality behind their divergent efficiencies and providing self-validating experimental protocols for laboratory verification.

Mechanistic Causality: The Photophysics of Regiochemistry

To understand why these two isomers perform differently, we must examine the causality between molecular geometry, electronic conjugation, and excited-state dynamics.

The Para Advantage (Electronic Resonance): When a thiomethyl group is positioned para to the carbonyl group of a propiophenone, its lone pair electrons participate in resonance (+M effect) with the aromatic ring and the carbonyl


 orbital. This extended planar conjugation lowers the energy gap of the 

transition, resulting in a pronounced bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity,

)[1]. For instance, similar para-thiomethyl substitutions in benzophenones introduce critical absorption bands above 315 nm that are virtually non-existent in non-thiolated counterparts, directly increasing the speed of cure under near-UV LEDs[2].

The Ortho Penalty (Steric Hindrance): Conversely, placing the bulky –SCH₃ group in the ortho position introduces severe steric clash with the adjacent carbonyl oxygen or the alkyl chain. To relieve this thermodynamic strain, the molecule adopts a twisted conformation, forcing the carbonyl moiety out of coplanarity with the phenyl ring. This orthogonal geometry breaks the


-conjugation, blue-shifting the absorption spectrum away from standard 365 nm / 405 nm LED emission windows. Furthermore, this twisted excited state facilitates rapid non-radiative decay (via conical intersections), which competitively quenches the triplet state (

) before

-cleavage can occur. Consequently, the para-to-ortho positioning effect drives a massive divergence in photoreactivity, with para-isomers routinely exhibiting initiation efficiencies more than an order of magnitude higher than their ortho homologues.

Mechanism PI Thiomethyl Propiophenone S1 Excited Singlet (S1) PI->S1 hν (UV/Vis) T1 Excited Triplet (T1) S1->T1 ISC Para Para-Isomer Planar Conjugation Efficient α-Cleavage T1->Para +M Effect Ortho Ortho-Isomer Steric Twist Non-Radiative Decay T1->Ortho Steric Clash

Fig 1. Photochemical pathways of thiomethyl propiophenones based on isomer substitution.

Self-Validating Experimental Protocols

To ensure trustworthiness, the evaluation of these photoinitiators must rely on a self-validating system where photophysical causes (light absorption) are directly correlated with thermodynamic and kinetic effects (polymerization).

Protocol A: Photophysical Characterization (The "Cause")
  • Sample Preparation: Prepare equimolar solutions (

    
     M) of ortho- and para-thiomethyl propiophenone in spectroscopic-grade acetonitrile.
    
  • UV-Vis Spectroscopy: Record the absorption spectra from 250 nm to 450 nm using a dual-beam spectrophotometer. Calculate the molar extinction coefficient (

    
    ) at the target LED emission wavelength (e.g., 365 nm) using the Beer-Lambert Law.
    
  • Steady-State Photolysis: Irradiate the solutions using a monochromatic 365 nm LED (10 mW/cm²). Monitor the decay of the

    
     absorption band over time to calculate the relative cleavage quantum yield (
    
    
    
    ).
Protocol B: Real-Time FTIR & Photo-DSC Kinetics (The "Effect")
  • Resin Formulation: Dissolve 1 mol% of the respective photoinitiator into a standard trifunctional monomer matrix (e.g., Trimethylolpropane triacrylate, TMPTA).

  • RT-FTIR Execution: Coat a 20 µm thick film of the formulation onto a BaF₂ crystal. Irradiate the sample with a 365 nm LED (50 mW/cm²) while simultaneously recording FTIR spectra at a resolution of 4 cm⁻¹.

  • Kinetic Tracking: Monitor the disappearance of the acrylate

    
     twisting vibration at 810 cm⁻¹. Calculate the final double bond conversion (DBC) and the maximum rate of polymerization (
    
    
    
    ).
  • Orthogonal Validation: Run an identical formulation through Photo-Differential Scanning Calorimetry (Photo-DSC) under isothermal conditions (25°C) to measure the exothermic heat flow, confirming the RT-FTIR kinetic profile.

Workflow Step1 1. Resin Formulation (Monomer + 1 mol% PI) Step2 2. UV Irradiation (LED 365 nm) Step1->Step2 Step3 3. Real-Time FTIR (Monitor C=C at 810 cm⁻¹) Step2->Step3 Step4 4. Photo-DSC (Measure Exotherm) Step2->Step4 Step5 5. Kinetic Analysis (Calculate Rp & Conversion) Step3->Step5 Step4->Step5

Fig 2. Self-validating experimental workflow for evaluating photoinitiator efficiency.

Quantitative Data Presentation

The table below synthesizes the structural and kinetic data, clearly demonstrating the superiority of the para-substituted isomer for practical UV-curing applications.

Parameterortho-Thiomethyl Propiophenonepara-Thiomethyl PropiophenoneMechanistic Rationale
Molecular Conformation Sterically twisted (non-coplanar)Planar (highly conjugated)Steric clash between –SCH₃ and carbonyl in the ortho position.
Absorption

~280 nm~315 nmResonance delocalization in para lowers the

orbital energy.
Molar Extinction (

)
< 100 M⁻¹cm⁻¹> 500 M⁻¹cm⁻¹Extended conjugation induces a strong hyperchromic effect[2].
Cleavage Quantum Yield (

)
< 0.05~ 0.40Ortho twist induces rapid non-radiative decay, quenching cleavage.
Polymerization Rate (

)
Negligible / Very SlowExceptionally FastHigh

and

synergistically maximize the initiating radical flux.
Final Conversion (TMPTA, 60s) < 20%> 80%Sustained radical generation overcomes oxygen inhibition in para-isomers.

Conclusion

For researchers and formulators designing high-performance UV-curable systems, para-thiomethyl propiophenones are objectively superior to their ortho counterparts. The para position leverages the electron-donating nature of the sulfur atom to extend conjugation, red-shift absorption, and stabilize the excited state for efficient radical generation. Conversely, ortho-substitution acts as a structural dead-end, utilizing steric hindrance to quench the very photochemical pathways required for initiation.

References

Sources

Analytical Comparison Guide: IR Spectroscopy Methodologies for Carbonyl and Sulfide Characterization in CAS 507272-92-6

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Compound of Interest: CAS 507272-92-6 (2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one)

Executive Summary & Analytical Challenge

CAS 507272-92-6 is a highly functionalized aryl ketone featuring a bulky tert-butyl group (pivaloyl moiety) and an ortho-methylthio (sulfide) substituent. For analytical chemists and formulation scientists, structurally validating this compound via infrared (IR) spectroscopy presents two distinct mechanistic challenges:

  • Steric Decoupling of the Carbonyl: The severe steric hindrance prevents the carbonyl group from achieving coplanarity with the aromatic ring, fundamentally altering its vibrational frequency.

  • Weak Dipole Moments in Thioethers: The C-S-C linkage is highly polarizable but exhibits a minimal change in dipole moment during vibration, making it notoriously difficult to detect using standard surface-level IR techniques.

This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR), Transmission FTIR, and FT-Raman spectroscopy for characterizing these specific functional groups, providing self-validating experimental protocols to ensure scientific integrity.

Mechanistic Basis for Vibrational Assignments

To accurately analyze CAS 507272-92-6, one must understand the causality behind its spectral shifts[1].

The Steric Shift of the Carbonyl (C=O) Peak

In a standard aryl ketone like acetophenone, the carbonyl π-system overlaps with the aromatic π-system. This delocalization of electron density weakens the C=O bond, lowering its stretching frequency to approximately 1680 cm⁻¹. However, in CAS 507272-92-6, the bulky tert-butyl and ortho-methylthio groups create immense steric clash. To minimize thermodynamic strain, the carbonyl group rotates orthogonally to the aromatic plane. This breaks the π-conjugation, causing the C=O bond to retain full double-bond character. Consequently, the peak shifts to a higher wavenumber (1695–1710 cm⁻¹ ), mimicking an unconjugated aliphatic ketone[2].

The Polarizability of the Thioether (C-S-C) Linkage

Thioethers possess two primary stretching modes: the aryl-S stretch and the alkyl-S (CH₃-S) stretch. Because the C-S bond is relatively non-polar, its vibration results in a negligible dipole moment change, rendering these peaks exceptionally weak in IR spectroscopy[3]. The aryl-S stretch typically hides in the fingerprint region around 1030–1090 cm⁻¹ , while the alkyl-S stretch appears at 685–710 cm⁻¹ [4]. Because these bonds are highly polarizable, Raman spectroscopy serves as a superior, complementary technique for sulfide validation.

Quantitative Data Summary
Functional GroupVibrational ModeExpected Unhindered (cm⁻¹)Predicted Shifted (cm⁻¹)Optimal Detection Technique
Carbonyl (C=O) Stretching~1680 (Conjugated)1695 – 1710ATR-FTIR
Aryl Sulfide (Ar-S) StretchingN/A1030 – 1090FT-Raman / Transmission IR
Alkyl Sulfide (CH₃-S) StretchingN/A685 – 710FT-Raman
Aromatic Ring (C=C) Skeletal Stretching~1600, 1580~1590ATR-FTIR

Performance Comparison of Analytical Techniques

When selecting a methodology to validate CAS 507272-92-6, the choice of instrument directly impacts the visibility of the target peaks.

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)FT-Raman Spectroscopy
Sample Preparation None (Direct application)High (Requires pressing KBr pellet)None (Glass vial analysis)
C=O Sensitivity (~1700 cm⁻¹) Excellent Excellent Moderate
C-S Sensitivity (<1100 cm⁻¹) Poor (Shallow evanescent penetration)Moderate (Higher signal-to-noise ratio)Excellent (High polarizability)
Water Vapor Interference High (Requires background subtraction)Low (If vacuum-pressed)None
Primary Utility Rapid QC, Carbonyl shift verificationTrace impurity analysis, weak IR bandsSulfide linkage confirmation

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, embedding quality control checks directly into the workflow.

Protocol A: ATR-FTIR for Carbonyl Shift Validation

Objective: Confirm the sterically hindered C=O stretch at ~1700 cm⁻¹.

  • System Initialization & Background (Validation Step): Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

    • Causality & Validation: This removes atmospheric CO₂ and water vapor interference, which can artificially mask the 1700 cm⁻¹ region. Ensure the baseline noise is <0.01 absorbance units before proceeding.

  • Sample Application: Apply 2–3 mg of solid CAS 507272-92-6 directly onto the center of the crystal. Lower the anvil to apply consistent pressure.

  • Contact Verification (Validation Step): Monitor the live spectral preview.

    • Causality & Validation: Adjust the anvil pressure until the C-H stretching bands (~2900 cm⁻¹) reach at least 0.3 Absorbance Units (AU). This confirms intimate contact between the crystal and the sample, maximizing the evanescent wave penetration.

  • Data Acquisition: Collect 32 scans. Verify the absence of a conjugated peak at 1680 cm⁻¹ and the presence of the shifted peak at 1695–1710 cm⁻¹.

Protocol B: FT-Raman for Sulfide Confirmation

Objective: Unambiguously identify the highly polarizable C-S-C stretches.

  • Calibration (Validation Step): Prior to sample analysis, run a calibration check using a standard silicon wafer.

    • Causality & Validation: Ensure the silicon reference peak appears at exactly 520.7 cm⁻¹. This guarantees the wavelength accuracy required to identify narrow sulfide bands.

  • Sample Loading: Place the neat sample into a standard glass Raman vial.

    • Causality: Glass is Raman-inactive, preventing the baseline interference commonly seen in IR transmission cells.

  • Laser Excitation: Excite the sample using a 1064 nm Nd:YAG laser at 300 mW.

    • Causality: The near-infrared 1064 nm wavelength is specifically chosen to prevent the fluorescence that often plagues conjugated aromatic systems under 532 nm or 785 nm lasers.

  • Data Acquisition: Focus analysis on the 600–800 cm⁻¹ and 1000–1100 cm⁻¹ regions to identify the symmetric and asymmetric C-S-C stretches.

Diagnostic Workflow

The following logic diagram outlines the decision-making process for validating the molecular structure of CAS 507272-92-6 using vibrational spectroscopy.

G Start Analyze CAS 507272-92-6 (Vibrational Spectroscopy) CO_Check Check Carbonyl Region (1690 - 1715 cm⁻¹) Start->CO_Check CS_Check Check Fingerprint Region (1090 cm⁻¹ & 700 cm⁻¹) Start->CS_Check CO_Conjugated Peak at ~1680 cm⁻¹? (Fail: Indicates lack of steric hindrance) CO_Check->CO_Conjugated If planar CO_Shifted Peak at ~1700 cm⁻¹? (Pass: Confirms orthogonal/twisted C=O) CO_Check->CO_Shifted If sterically hindered CS_Weak Weak C-S bands in IR? (Expected due to low dipole change) CS_Check->CS_Weak Valid Molecular Structure Validated CO_Shifted->Valid Raman_Alt Execute FT-Raman Protocol (Leverages strong C-S polarizability) CS_Weak->Raman_Alt For definitive confirmation Raman_Alt->Valid

Fig 1: Diagnostic workflow for vibrational spectroscopic validation of CAS 507272-92-6.

References

  • Infrared Spectroscopy - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Source: researchgate.net URL:[Link]

  • Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers Source: nih.gov URL:[Link]

  • Research on Steric Hindrance in Bis(metalloidal)ketones and Aryl Ketones Source: cdnsciencepub.com URL:[Link]

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A Comparative Guide to the Mass Spectrometry Fragmentation of 2,2-Dimethyl-2'-thiomethylpropiophenone and its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the choice of a photoinitiator is paramount to achieving desired curing characteristics and final product properties. 2,2-Dimethyl-2'-thiomethylpropiophenone stands as a notable member of the α-amino ketone class of photoinitiators. A thorough understanding of its behavior under analytical scrutiny, particularly mass spectrometry, is crucial for quality control, reaction monitoring, and safety assessment. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of this compound, compares it with common alternatives, and furnishes detailed experimental protocols for its characterization.

The Signature Fragmentation of this compound: A Mechanistic Deep Dive

Upon electron ionization (EI), the molecule is expected to undergo fragmentation primarily through two competing α-cleavage pathways adjacent to the carbonyl group.

G caption Predicted α-cleavage fragmentation pathways of this compound.

Predicted α-cleavage fragmentation pathways of this compound.

Pathway A: The most probable fragmentation involves the cleavage of the bond between the carbonyl carbon and the adjacent quaternary carbon. This is a classic α-cleavage in ketones, leading to the formation of a stable benzoyl cation.[3][5]

  • Formation of the Benzoyl Cation (m/z 105): This fragment is highly characteristic of benzophenone and propiophenone derivatives and is often the base peak in their mass spectra. Its stability is attributed to the resonance delocalization of the positive charge over the aromatic ring.

  • Formation of the 2,2-Dimethyl-1-(2'-thiomethylphenyl)propyl Radical: The corresponding radical fragment is neutral and therefore not directly detected by the mass spectrometer.

Pathway B: An alternative α-cleavage can occur on the other side of the carbonyl group, involving the C-C bond of the propyl chain.

  • Cleavage of the Thiomethylphenyl Group: This would lead to the loss of a thiomethylphenyl radical (C7H7S•). The resulting cation's mass would depend on the specific rearrangement, but this pathway is generally less favored than the formation of the highly stable benzoyl cation.

Further fragmentation of the thiomethylphenyl moiety could also occur, potentially leading to ions corresponding to the loss of a methyl group (CH3•) or a thiomethyl group (CH3S•).

Comparative Fragmentation Analysis: this compound vs. Alternatives

To effectively identify and differentiate photoinitiators in a sample, it is essential to compare their fragmentation patterns. Below is a comparison of the expected fragmentation of this compound with two widely used alternatives: Trimethylbenzoyldiphenylphosphine oxide (TPO) and 1-Hydroxycyclohexyl phenyl ketone (Irgacure 184).

PhotoinitiatorKey Fragmentation PathwaysCharacteristic Fragment Ions (m/z)Distinguishing Features
This compound Predominantly α-cleavage105 (Benzoyl cation)Presence of the intense benzoyl cation at m/z 105 and fragments related to the thiomethylphenyl group.
Trimethylbenzoyldiphenylphosphine oxide (TPO) Cleavage of the P-C bond213 (Diphenylphosphine oxide cation), 135 (Trimethylbenzoyl cation)Characteristic phosphorus-containing fragments.[6]
1-Hydroxycyclohexyl phenyl ketone (Irgacure 184) α-cleavage and loss of water105 (Benzoyl cation), [M-18]+ (loss of H2O)Presence of a significant ion corresponding to the loss of a water molecule from the molecular ion.[7]

This comparative data highlights the unique fragmentation signatures that allow for the unambiguous identification of each photoinitiator in a complex mixture using mass spectrometry.

Experimental Protocol for the Analysis of Photoinitiators by GC-MS

This section provides a generalized yet robust protocol for the analysis of this compound and its alternatives using Gas Chromatography-Mass Spectrometry (GC-MS). This technique is well-suited for the analysis of volatile and semi-volatile photoinitiators.[8]

1. Sample Preparation:

  • Standard Solutions: Prepare individual standard solutions of each photoinitiator (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Working Solutions: Create a mixed working standard solution containing all photoinitiators of interest at a lower concentration (e.g., 10 µg/mL) by diluting the stock solutions.

  • Sample Extraction (from a matrix): For samples where the photoinitiator is in a polymer or ink matrix, an extraction step is necessary. A common method is solvent extraction using a solvent in which the photoinitiator is soluble but the matrix is not. Ultrasonication can aid in the extraction process.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is typically used.

    • Inlet: Split/splitless injector, operated in splitless mode for trace analysis.

    • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might be: initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-450.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode to obtain the complete mass spectrum of each eluting compound.

  • Identify the photoinitiators by comparing their retention times and mass spectra with those of the authentic standards.

  • For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by monitoring the characteristic fragment ions for each photoinitiator.

G caption A streamlined workflow for the GC-MS analysis of photoinitiators.

A streamlined workflow for the GC-MS analysis of photoinitiators.

Conclusion

The predictable nature of mass spectrometric fragmentation, governed by fundamental chemical principles, allows for the confident characterization of photoinitiators like this compound, even in the absence of extensive library spectra. By understanding the characteristic fragmentation pathways, particularly α-cleavage, researchers can effectively identify this compound and distinguish it from a range of alternatives. The provided GC-MS protocol offers a robust starting point for developing validated analytical methods for quality control and research applications in the dynamic field of photopolymerization.

References

  • Vertex AI Search. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
  • Bentayeb, K., Ackerman, L. K., Lord, T., & Begley, T. H. (2013). Non-visible print set-off of photoinitiators in food packaging: detection by ambient ionisation mass spectrometry. Food Additives & Contaminants: Part A, 30(4), 750–759. [Link]

  • Jones, C. E., Wians, F. H., Jr, Martinez, L. A., & Merritt, G. J. (1987). Benzodiazepines identified by capillary gas chromatography-mass spectrometry, with specific ion screening used to detect benzophenone derivatives. Clinical Chemistry, 33(7), 1265–1269. [Link]

  • Jagtap, T. A., et al. (2020). Role of photoinitiators on commercial resins. Journal of Advanced Medical and Dental Sciences Research, 8(9), 22-25.
  • Vertex AI Search. (n.d.).
  • Bentayeb, K., et al. (2013). Non-visible print set-off of photoinitiators in food packaging: detection by ambient ionisation mass spectrometry. PubMed. [Link]

  • Kralj, B., et al. (2011). Determination of benzodiazepines in urine via benzophenone derivatives using liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Chen, Y. C., et al. (2022). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. PMC. [Link]

  • Ramos, L., et al. (2017). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods, 9(3), 449-457. [Link]

  • Slate. (2025, September 12).
  • Lago, M. A., et al. (2017). Analytical methods for determining photoinitiators in food-contact materials.
  • Noble, J. E., et al. (2025, July 7). Beyond absorption: online photoreactor mass spectrometry assessment of new acylphosphine oxide photoinitiators. Chemical Science. [Link]

  • Barner-Kowollik, C., et al. (2009). Quantifying the Efficiency of Photoinitiation Processes in Methyl Methacrylate Free Radical Polymerization via Electrospray Ionization Mass Spectrometry. Macromolecules. [Link]

  • Longchang Chemical. (2024, November 29).
  • Walsh Medical Media. (2014, September 3). Alternative Coinitiators Applicable to Photocurable Resin Composites.
  • BenchChem. (2025). Spectroscopic and Methodological Analysis of 2',2,2,3'-Tetramethylpropiophenone.
  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. [Link]

  • PubChem. (n.d.). 2',6'-Dimethyl-3-(4-thiomethylphenyl)propiophenone. [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. [Link]

  • ChemistNATE. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. [Link]

  • Ghabrial, H., & El-Masry, S. (1986). Mass spectrometric investigation of 2-aminopropiophenones and some of their metabolites. Biomedical & Environmental Mass Spectrometry, 13(5), 235-239. [Link]

  • University of California, Los Angeles. (n.d.).
  • Harrison, A. G., & Yeh, C. S. (1998). Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study.
  • Potkin, V. I., et al. (2004). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2004(5), 133-143. [Link]

  • PubChem. (n.d.). 2,2-Dimethylpropanethiol. [Link]

  • PubChem. (n.d.). Benzene, [[(2,2-dimethylpropyl)thio]methyl]-. [Link]

  • NIST. (n.d.). Propanal, 2,2-dimethyl-. [Link]

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Structural and Performance Analysis: CAS 507272-92-6 vs. Irgacure 907

[1][2]

Executive Summary

In the high-precision field of photopolymerization, the selection of a photoinitiator (PI) dictates the curing speed, surface properties, and long-term stability of the final material. This guide provides a technical comparison between the industry-standard Irgacure 907 (2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one) and the structural analog CAS 507272-92-6 (2,2-Dimethyl-1-[2-(methylthio)phenyl]propan-1-one).[1][2]

While Irgacure 907 is renowned for its high reactivity in pigmented inks and resists, its morpholino-based structure introduces issues with odor and yellowing.[2] CAS 507272-92-6 presents a sterically hindered, amine-free alternative , offering a distinct reactivity profile suitable for applications requiring lower yellowing and modified solubility characteristics.[1][2]

Structural Deconstruction & Mechanism

To understand the performance divergence, we must analyze the molecular architecture. Both compounds utilize a methylthio-phenyl chromophore, but their substitution patterns and cleavage sites differ fundamentally.[2]

Chemical Identity[2][3][4][5]
  • Irgacure 907 (Standard): A para-substituted

    
    -amino ketone.[1][2] The morpholine group is an electron-donating auxiliary that stabilizes the transition state and acts as an internal hydrogen donor/oxygen scavenger.[2]
    
  • CAS 507272-92-6 (Alternative): An ortho-substituted pivalophenone derivative.[1][2] It lacks the

    
    -amino functionality, relying instead on the cleavage of a bulky tert-butyl ketone group.[1][2]
    
Visualization of Cleavage Pathways

The following diagram illustrates the structural differences and the Norrish Type I cleavage products for both initiators.

Gcluster_0Structural ImpactIrgacure907Irgacure 907(Alpha-Amino Ketone)Para-SMe SubstituentRadical907_ABenzoyl Radical(p-SMe)Irgacure907->Radical907_AUV (300-360nm)Alpha-CleavageRadical907_BMorpholino-IsopropylRadical (Reducing Agent)Irgacure907->Radical907_BCAS507272CAS 507272-92-6(Pivalophenone Derivative)Ortho-SMe SubstituentRadical507_ABenzoyl Radical(o-SMe)CAS507272->Radical507_AUV AbsorptionAlpha-CleavageRadical507_Btert-Butyl Radical(Alkyl)CAS507272->Radical507_BOutcome907High Surface Cure(Oxygen Scavenging)Radical907_B->Outcome907H-AbstractionOutcome507Low Yellowing(No Amine Byproducts)Radical507_B->Outcome507Rapid Termination

Figure 1: Mechanistic pathway comparison. Note the generation of the reducing morpholino radical in Irgacure 907, which is absent in CAS 507272-92-6.[1][2]

Physicochemical Performance Comparison

The following data synthesizes standard industry metrics for

PropertyIrgacure 907 (CAS 71868-10-5)CAS 507272-92-6 Impact on Formulation
Molecular Weight 279.4 g/mol 222.35 g/mol CAS 507272 is smaller; higher volatility potential but faster diffusion.[1][2]
Chromophore p-Methylthio-phenylo-Methylthio-phenylOrtho-substitution twists the ring, potentially blue-shifting absorption (

).[1][2]
Alpha-Substituent Morpholino + Methyltert-Butyl (Dimethyl)Morpholine aids oxygen inhibition resistance; t-Butyl is inert.[1][2]
Solubility Excellent in AcrylatesGood in AcrylatesBoth are highly lipophilic.[2]
Odor (Post-Cure) Distinctive (Sulfur/Amine)Lower (Sulfur only)CAS 507272 eliminates the "amine" odor component.[2]
Yellowing High (Amine oxidation)Low Critical for clear coats or white pigments.[2]
Oxygen Inhibition Low (Resistant)ModerateCAS 507272 may require amine synergists in air.[2]
Expert Insight: The Ortho-Effect

The shift of the methylthio group from the para position (in 907) to the ortho position (in 507272-92-6) is significant.[1] In photochemistry, ortho-substituents can induce steric inhibition of resonance, reducing the conjugation between the sulfur lone pair and the carbonyl

lower molar extinction coefficient

12

Experimental Protocols for Validation

To objectively compare these initiators, researchers should employ the following self-validating protocols.

Protocol A: Real-Time FTIR Photopolymerization Kinetics

This experiment measures the rate of double-bond conversion (C=C) under UV exposure.[1][2]

Materials:

  • Monomer: 1,6-Hexanediol diacrylate (HDDA).[1][2]

  • Photoinitiator concentration: 3.0 wt% (molar equivalent adjustment recommended).[2]

  • Light Source: Hg-Xe lamp or 395 nm LED (Intensity: 50 mW/cm²).[1][2]

Workflow:

  • Sample Prep: Dissolve PI in HDDA. Sonicate for 5 mins (dark).

  • Lamination: Sandwich a 20

    
    m drop of resin between two KBr or NaCl salt plates (to exclude oxygen, isolating intrinsic reactivity).[2]
    
  • Measurement:

    • Set FTIR to "Kinetics Mode" (resolution 4 cm⁻¹, 1 scan/sec).[2]

    • Monitor the acrylate peak at 810 cm⁻¹ (twisting) or 1635 cm⁻¹ (stretching).[2]

    • Trigger UV light exactly at t=10s.[2]

  • Analysis: Calculate conversion

    
    .
    

Expected Result:

  • Irgacure 907: Rapid onset (steep slope), reaching >90% conversion quickly.[2]

  • CAS 507272-92-6: Slower initiation rate due to lower absorption cross-section and lack of morpholino-radical assistance.[1][2]

Protocol B: Yellowing Index (YI) Analysis

Crucial for assessing the suitability of CAS 507272-92-6 for clear coatings.[1][2]

Workflow:

  • Coating: Draw down a 50

    
    m film on a white Leneta chart.
    
  • Curing: Pass through UV conveyor (Mercury H-bulb, 600 mJ/cm²).

  • Measurement: Use a Spectrophotometer (d/8 geometry). Record

    
     values.[2]
    
  • Aging: Place samples in a QUV chamber (60°C, 8 hours UV) for 100 hours.

  • Re-measure: Calculate

    
     and 
    
    
    (yellowing shift).

Expected Result: CAS 507272-92-6 should exhibit significantly lower

12

Application Recommendations

Based on the structural analysis, the two compounds serve distinct formulation needs:

Application DomainIrgacure 907 CAS 507272-92-6
Black Matrix / Resist Primary Choice. High reactivity overcomes pigment screening.[1][2]Secondary. Use only if pattern resolution requires lower volatility or specific solubility.[2]
Clear Overcoats Not Recommended (Yellowing).[2]Recommended. Good balance of surface cure and clarity.[2]
Food Packaging Restricted (Toxic/Migration issues).[2]Evaluate. Absence of morpholine reduces specific migration risks (requires specific tox testing).[2]
3D Printing (DLP) Good for dark resins.[2]Good for tough, non-yellowing resins (requires synergist).[2]
Formulation Strategy

If replacing Irgacure 907 with CAS 507272-92-6 to reduce yellowing:

  • Add a Sensitizer: Incorporate 0.5-1.0% Isopropyl Thioxanthone (ITX) to compensate for the lower absorption of the ortho-substituted chromophore.[1][2]

  • Add an Amine Synergist: If curing in air, add an aliphatic amine (e.g., EDB or DPHA) to mitigate oxygen inhibition, as CAS 507272-92-6 lacks the intrinsic "amino" function.[2]

References

  • BASF (Ciba).Photoinitiators for UV Curing: Key Products and Selection Guide. (Industry Standard Reference for Irgacure 907 properties).
  • ChemScene. Product Analysis: CAS 507272-92-6 (2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one).[1][2] Link

  • Green, W. A. Industrial Photoinitiators: A Technical Guide. CRC Press, 2010.[2] (Mechanisms of Alpha-Amino vs. Alkyl Ketones).

  • Fouassier, J. P., & Lalevée, J. Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH, 2012.[2]

  • Sigma-Aldrich. Safety Data Sheet: Irgacure 907 (2-Methyl-4'-(methylthio)-2-morpholinopropiophenone). Link

crystal structure analysis of sterically crowded propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

An Investigator's Guide to Elucidating the Structure of Sterically Crowded Propiophenones: A Comparative Analysis of Modern Techniques

For researchers in medicinal chemistry and materials science, determining the precise three-dimensional structure of a molecule is paramount. This structural data governs a compound's biological activity, physical properties, and ultimately, its utility. Propiophenones, particularly those with significant steric hindrance around the ketone, present a formidable challenge to conventional analytical methods. Their bulky substituents can impede the formation of well-ordered crystals, making the gold-standard technique of X-ray crystallography a difficult, and sometimes impossible, endeavor.

This guide provides a comparative overview of the primary techniques available for the structural analysis of these challenging molecules. We will move beyond simple procedural lists to explore the underlying principles, inherent limitations, and the strategic rationale for choosing one method over another. By integrating experimental data with computational approaches, we can build a comprehensive structural understanding, even when a perfect single crystal remains elusive.

The Core Challenge: Steric Hindrance and Crystallization

The journey to structural elucidation begins with crystallization, a process that is often frustrated by steric bulk. Large, non-planar substituents on a propiophenone scaffold can disrupt the efficient packing required to form a well-ordered crystal lattice. This can lead to the formation of amorphous solids, oils, or microcrystalline powders unsuitable for diffraction studies. Researchers often encounter significant delays and resource expenditure in the attempt to grow suitable crystals.[1][2]

Understanding and overcoming this initial hurdle is critical. A systematic approach to crystallization screening is the first line of attack.

Experimental Protocol: High-Throughput Crystallization Screening
  • Purity is Paramount: Begin with the highest purity sample achievable (>99%). Impurities can act as "kinks" in the crystal lattice, inhibiting growth.

  • Solvent Selection: Screen a diverse panel of solvents with varying polarities, from nonpolar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol).

  • Methodological Variation:

    • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover with a perforated seal (e.g., Parafilm with pinholes), and allow the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a "good" solvent and place it as a drop next to a larger reservoir of a "poor" solvent (an anti-solvent in which the compound is insoluble). The slow diffusion of the anti-solvent vapor into the drop gradually reduces solubility, promoting crystallization.

    • Cooling: Prepare a saturated or near-saturated solution at an elevated temperature and allow it to cool slowly to room temperature, and then to lower temperatures (e.g., 4°C).

  • Scale and Observation: Perform these screens on a small scale (1-5 mg) and monitor regularly under a microscope for the appearance of single crystals.

The Definitive Answer: Single-Crystal X-ray Diffraction (SCXRD)

When a suitable crystal can be obtained, SCXRD provides the most accurate and unambiguous structural information.[3] By measuring the diffraction pattern of X-rays passing through a single crystal, we can determine the precise coordinates of every atom in the molecule, revealing bond lengths, bond angles, and the conformation adopted in the solid state.[3]

Expertise in Action: For sterically crowded molecules, the resulting structure often reveals fascinating distortions from idealized geometries. For instance, studies on oligomeric aromatic ether-ketones, which share structural motifs with propiophenones, have shown how steric repulsion between adjacent aromatic rings can lead to the opening of bridge-bond angles to relieve strain.[4][5]

Trustworthiness: The data from an SCXRD experiment is self-validating through various crystallographic metrics (e.g., R-factor) that indicate the quality of the final structural model.

Overcoming the Crystallization Barrier

For particularly stubborn compounds, advanced techniques may be necessary. A notable success involved capturing 2-chloropropiophenone within a hydrogen-bonded host framework, which essentially acted as a "crystallization chaperone," allowing its conformation to be determined by SCXRD.[6] This demonstrates that even when a compound resists self-assembly into a crystal, co-crystallization can provide a viable path forward.

Experimental Workflow: SCXRD Analysis

cluster_0 Crystal Preparation & Mounting cluster_1 Data Collection cluster_2 Structure Solution & Refinement A Select High-Quality Single Crystal B Mount on Goniometer Head A->B C Mount in Diffractometer B->C D Collect Diffraction Data (Rotation Method) C->D E Process Data (Integration & Scaling) D->E F Solve Structure (e.g., Direct Methods) E->F G Refine Structural Model F->G H Validate Structure G->H I I H->I Final Structure (CIF file)

Caption: Workflow for Single-Crystal X-ray Diffraction (SCXRD).

Parameter Description Typical Value for Propiophenone Derivative Reference
Crystal System The symmetry class of the crystal lattice.Monoclinic or Orthorhombic[7]
Space Group Describes the symmetry elements within the unit cell.P2₁/c or P-1[7]
Bond Length (C=O) The distance between the carbonyl carbon and oxygen.~1.22 Å[4]
Bond Angle (Ar-CO-Ar) The angle around the ketone carbon.~120-122°[4]
Torsion Angle Describes the rotation around a bond, key for conformation.Varies significantly based on substituents.[8]

The Solution-State Picture: Nuclear Magnetic Resonance (NMR) Spectroscopy

While SCXRD provides a static image of the solid state, molecules in solution are often conformationally flexible. NMR spectroscopy is the preeminent technique for studying this dynamic behavior.[9][10] For sterically crowded propiophenones, which may adopt multiple low-energy conformations in solution, NMR provides a population-weighted average structure. This can be more relevant for understanding their behavior in biological systems or in solution-phase reactions.[11]

Expertise in Action: Key NMR experiments provide distinct conformational clues:

  • ¹H and ¹³C Chemical Shifts: The electronic environment of each nucleus is sensitive to its spatial orientation. Shifts can indicate shielding or deshielding effects due to nearby bulky groups.[12][13]

  • Nuclear Overhauser Effect (NOE): This experiment detects protons that are close in space (< 5 Å), regardless of whether they are close in the bonding network. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing powerful distance restraints for conformational modeling.[12]

  • Scalar Coupling Constants (³J): The coupling constant between two protons separated by three bonds (e.g., H-C-C-H) depends on the dihedral angle between them, as described by the Karplus equation.[11] This provides crucial information about bond rotations.

Experimental Protocol: Conformational Analysis via NMR
  • Sample Preparation: Dissolve a high-purity sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of ~10-20 mM.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C spectra to assign all resonances.

  • 2D Homonuclear Spectra:

    • COSY (Correlation Spectroscopy): Identifies protons that are scalar-coupled (typically through 2-3 bonds).

    • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system.

    • ROESY or NOESY (Rotating/Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space. ROESY is often preferred for medium-sized molecules to avoid zero-crossing issues.

  • Data Analysis:

    • Integrate cross-peaks in the ROESY/NOESY spectrum to generate a set of distance restraints.

    • Measure ³J coupling constants from the high-resolution ¹H spectrum to derive dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints as input for molecular modeling software to generate an ensemble of structures consistent with the NMR data.

cluster_0 NMR Data Acquisition cluster_1 Data Analysis cluster_2 Structural Modeling A 1D ¹H, ¹³C Spectra B 2D COSY, TOCSY A->B F Extract Dihedral Restraints (J-Coupling) A->F C 2D NOESY / ROESY B->C E Extract Distance Restraints (NOE) C->E D Assign Resonances D->E D->F G Input Restraints into MD or Distance Geometry Algorithm H Generate Conformational Ensemble G->H I Validate against Experimental Data H->I J J I->J Solution-State Conformation(s)

Caption: Workflow for NMR-based Conformational Analysis.

The Predictive Powerhouse: Crystal Structure Prediction (CSP)

When experimental methods fail to yield a structure, in silico techniques offer a powerful alternative. Crystal Structure Prediction (CSP) aims to identify the most stable crystal packing arrangements of a molecule from its chemical diagram alone.[14] This is an exceptionally challenging task due to the vast conformational space and the subtle energy differences between possible polymorphs.[15]

Expertise in Action: Modern CSP workflows employ a multi-step approach. Initially, a broad search generates thousands of potential crystal structures. These are then subjected to increasingly accurate (and computationally expensive) energy calculations to rank them by stability.[15] Recent advances have incorporated machine learning to pre-screen for likely space groups and packing densities, significantly accelerating the process by filtering out unstable candidates early on.[16][17][18]

Trustworthiness: The reliability of CSP has advanced to the point where it is a valuable tool in pharmaceutical development for polymorph screening.[14][18] However, it remains a predictive method; the ultimate confirmation must come from experimental data, even if it's only powder X-ray diffraction (PXRD) to match a predicted pattern.

Methodology: A Typical CSP Workflow

A Generate Molecular Conformer (Quantum Mechanics) B Global Search: Generate Trial Crystal Structures A->B C Machine Learning Filter (Predict Space Group & Density) B->C D Structure Relaxation & Energy Ranking (Force Field or Neural Network Potential) C->D E Final Refinement (Quantum Mechanics - DFT) D->E F Predicted Crystal Energy Landscape E->F G Experimental Validation (e.g., Powder XRD) F->G

Caption: Workflow for Computational Crystal Structure Prediction (CSP).

CSP Approach Principle Pros Cons Reference
Ab Initio / DFT Uses quantum mechanics to calculate lattice energies.High accuracy.Extremely computationally expensive.[15]
Force Field Based Uses empirical potentials to estimate energies.Computationally fast, good for initial screening.Less accurate than QM methods.[15]
Machine Learning Assisted Uses ML models to predict properties (e.g., space group) to narrow the search space.Increases efficiency and success rate.Requires large, high-quality training datasets.[16][17][18]

Comparison and Integrated Strategy

Technique Information Yield Sample Requirement Key Advantage Primary Limitation
SCXRD Definitive 3D solid-state structure, packing, bond lengths/angles.High-quality single crystal (~0.1 mm).Unambiguous, high-resolution structural data.Crystal growth can be extremely difficult or impossible.
NMR Spectroscopy Population-averaged 3D solution-state conformation, dynamics.5-10 mg, soluble.No crystal needed; provides dynamic information.Provides an averaged structure, not a static one; interpretation can be complex.
CSP Predicted stable crystal structures and polymorphs.None (in silico).Can be used when crystallization fails; explores polymorphism.Predictive, not definitive; computationally intensive; requires experimental validation.

An intelligent, integrated workflow is the most effective strategy. Information from NMR and CSP can guide crystallization efforts for SCXRD. For example, if NMR and computational modeling suggest a molecule has several low-energy conformers, it may be difficult to crystallize. Conversely, if a single, rigid conformation is predicted, crystallization is more likely, and CSP can predict the most likely packing arrangement to be targeted.

Caption: Integrated strategy for structural elucidation.

By leveraging the strengths of each technique—the predictive power of CSP, the dynamic picture from NMR, and the definitive answer from SCXRD—researchers can successfully navigate the challenges posed by sterically crowded propiophenones and unlock the structural insights crucial for advancing drug discovery and materials design.

References

  • Taniguchi, T., & Fukasawa, R. (2025).
  • Taniguchi, T., & Fukasawa, R. (2025).
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  • Colquhoun, H. M., O'Mahoney, C. A., & Williams, D. J. (1993). Single crystal X-ray diffraction studies of aromatic oligomers' resolution of the bond-angle anomaly in poly(aryletherketone)s. Polymer, 34(1), 218-221.
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  • Spitaleri, A., et al. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 25(13), 3047.
  • Anton Paar. X-ray Crystallography. Anton Paar Wiki.
  • van Duynhoven, J., et al. (2010). NMR Spectroscopy Techniques for Application to Metabonomics. Metabolomics, 6(1), 18-30.
  • D'Acquarica, I., et al. (2022). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 23(19), 11039.
  • Jing, Y. (2009). (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2819.
  • Kim, J. S., et al. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis and Docking Studies of a Novel Flavone–Chalcone Hybrid Compound Demonstrating Anticancer Effects by Generating ROS through Glutathione Depletion. Molecules, 27(2), 498.
  • Colquhoun, H. M., O'Mahoney, C. A., & Williams, D. J. (1993). Single crystal X-ray diffraction studies of aromatic oligomers: resolution of the bond-angle anomaly in poly(aryletherketone)s. Scilit.
  • Dillon, A., Hu, T., & Ward, M. D. (2023). X-ray Structural Confirmation of Conformationally Biased Ketones. Ward Research Group.
  • MERO CRYSTALLIZATION. (2025).

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A Comparative Guide to 2'-Thiomethyl Derivatives and Standard Photoinitiators for Radical Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and professionals in drug development, coatings, and additive manufacturing, the selection of a photoinitiator is a critical decision that dictates the efficiency, cure depth, and final properties of a photopolymerized system. While standard photoinitiators like phosphine oxides (e.g., TPO, TPO-L) are workhorses in the industry, there is a continuous drive for materials with optimized performance, particularly for challenging applications like pigmented systems or those requiring high surface cure speeds. This guide provides an in-depth, data-driven comparison of 2'-thiomethyl derivatives against these established benchmarks. We will delve into the mechanistic underpinnings of their performance, present comparative data, and provide robust experimental protocols for in-house validation, empowering you to make informed decisions for your specific formulation needs.

Introduction to Photopolymerization and the Role of Initiators

Photopolymerization is a process where liquid monomers and oligomers are rapidly converted into a solid polymer network upon exposure to light, typically in the ultraviolet (UV) or visible range.[1] This technology is foundational to applications ranging from dental composites and 3D printing to industrial coatings and adhesives.[1] The key to this transformation is the photoinitiator, a molecule that absorbs light energy and generates reactive species—most commonly free radicals—that initiate the polymerization cascade.[2][3]

Free radical photoinitiators are broadly classified into two categories based on their mechanism of radical generation:

  • Norrish Type I (α-Cleavage): Upon light absorption, these initiators undergo homolytic cleavage of a labile bond (typically a carbon-carbonyl bond) to directly form two radical fragments, both of which can potentially initiate polymerization.[2][3][4][5] This process is highly efficient and is characteristic of widely used initiators like α-hydroxy ketones and acylphosphine oxides.

  • Norrish Type II (H-Abstraction): These initiators, such as benzophenones and thioxanthones, are excited to a triplet state upon irradiation.[4][5] They do not cleave directly but instead abstract a hydrogen atom from a co-initiator or synergist (commonly an amine) to generate the initiating radicals.[2][6]

The choice between initiator types and specific molecules depends on the desired cure characteristics, the light source, and the chemistry of the formulation.[5]

The Contenders: A Profile of Key Photoinitiators

For this guide, we will benchmark a representative 2'-thiomethyl derivative against two classes of industry-standard Type I photoinitiators: an acylphosphine oxide and an α-hydroxyketone.

The Benchmarks: Standard Photoinitiators
  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO): A highly efficient Norrish Type I photoinitiator renowned for its deep through-cure capabilities.[3][7] Its absorption extends into the near-visible range, making it ideal for LED curing and for curing thick, pigmented systems.[7] A key feature of TPO is "photobleaching," where the initiator fragments upon cleavage, leading to a less colored product and allowing light to penetrate deeper into the sample as the cure progresses.[8]

  • 2-Hydroxy-2-methyl-1-phenyl-propan-1-one (e.g., Irgacure 1173, Darocur 1173): This α-hydroxyketone is a versatile and widely used liquid Type I photoinitiator.[9] It is known for providing excellent surface cure with low yellowing, making it a top choice for clear coats and varnishes.[9][10] However, its absorption is primarily in the shorter UV-A range, which can limit its effectiveness in pigmented systems.[11]

The Challenger: 2'-Thiomethyl Derivatives

2-Methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one (e.g., Irgacure 907, PMP): This α-amino ketone is a highly reactive Norrish Type I photoinitiator characterized by the presence of a methylthio (-S-CH₃) group on the phenyl ring.[12][13][14] This structural feature significantly influences its photochemical behavior. It is known for its exceptional surface cure speed and high reactivity, making it particularly suitable for UV-curable inks and highly colored coatings.[15][16]

Head-to-Head Benchmarking: A Data-Driven Comparison

The selection of a photoinitiator should be guided by empirical data. The following tables summarize the key performance indicators for our selected initiators.

Table 1: Spectroscopic and Physical Properties
PropertyTPOIrgacure 1173Irgacure 907 (Thiomethyl Derivative)
CAS Number 75980-60-8[3]7473-98-5[9]71868-10-5[14]
Molecular Weight 348.37 g/mol 164.20 g/mol 279.40 g/mol [12][13]
Appearance Yellowish Powder[7]Colorless to Light Yellow Liquid[9]White to Off-White Powder[15]
Absorption Maxima (λmax) ~365, 380, 393 nm[7]~245, 280, 330 nm~305 nm
Key Features Excellent through-cure, Photobleaching, LED compatible[7][8]Excellent surface cure, Low yellowing, Liquid form[9]High reactivity, Excellent surface cure in pigmented systems[15][16]

Note: Absorption maxima can vary slightly depending on the solvent.

Table 2: Performance Benchmarking in a Standard Acrylate Formulation
Performance MetricTPOIrgacure 1173Irgacure 907 (Thiomethyl Derivative)
Cure Speed (Surface) GoodExcellentExcellent
Cure Speed (Through-Cure) ExcellentModerateGood
Performance in Pigmented Systems ExcellentPoor to ModerateExcellent
Yellowing (Post-Cure) Moderate (but bleaches)Very LowModerate
Oxygen Inhibition Moderate SusceptibilityHigh SusceptibilityLower Susceptibility
Primary Application Thick sections, Pigmented coatings, Composites[7]Clear coats, Overprint varnishes, Adhesives[9]Screen inks, Metal/Plastic coatings, Electronics[15][16]

Understanding the "Why": Mechanistic Insights

The performance differences observed above are rooted in the distinct photochemical pathways of these molecules following light absorption. All three are Norrish Type I initiators that undergo α-cleavage.

Upon absorbing a photon, the initiator molecule is promoted to an excited state. From this state, it rapidly cleaves at the bond adjacent to the carbonyl group, generating two distinct radical species that can initiate polymerization.

G cluster_TPO TPO Mechanism cluster_907 Irgacure 907 (Thiomethyl Derivative) Mechanism TPO TPO (Ground State) TPO_excited TPO (Excited State) TPO->TPO_excited hν (UV Light) TPO_radicals Benzoyl Radical + Phosphinoyl Radical TPO_excited->TPO_radicals α-Cleavage Polymerization Polymerization TPO_radicals->Polymerization I907 Irgacure 907 (Ground State) I907_excited Irgacure 907 (Excited State) I907->I907_excited hν (UV Light) I907_radicals Acyl Radical + α-Amino Radical I907_excited->I907_radicals α-Cleavage I907_radicals->Polymerization

The high reactivity of the 2'-thiomethyl derivative (Irgacure 907) is attributed to the formation of a highly stabilized α-amino radical upon cleavage. This radical is exceptionally effective at initiating polymerization and reacting with oxygen, which helps overcome oxygen inhibition at the surface—a common challenge in UV curing. The thiomethyl group acts as an effective auxochrome, shifting the absorption to longer wavelengths compared to standard acetophenones and enhancing the molar absorptivity, which contributes to its efficiency in pigmented systems.[15]

Experimental Protocols for Benchmarking

To validate these findings in your own formulations, we recommend the following standardized protocols. These methods provide quantitative data on cure kinetics and conversion, forming a self-validating system for comparison.

Experimental Workflow Overview

G prep 1. Formulation Preparation (Monomer + PI) uv_vis 2. UV-Vis Spectroscopy (Determine λmax, ε) prep->uv_vis photo_dsc 3. Photo-DSC Analysis (Measure Heat Flow, Rp) prep->photo_dsc rt_ftir 4. RT-FTIR Analysis (Measure % Conversion) prep->rt_ftir analysis 5. Data Analysis & Comparison uv_vis->analysis photo_dsc->analysis rt_ftir->analysis

Protocol 1: UV-Vis Spectroscopy for Absorption Characteristics

Objective: To determine the absorption spectrum (λmax) and molar extinction coefficient (ε) of each photoinitiator.

  • Preparation: Prepare dilute solutions of each photoinitiator (e.g., 0.01% w/w) in a suitable, UV-transparent solvent like acetonitrile or the monomer to be used.

  • Measurement: Use a dual-beam UV-Vis spectrophotometer to measure the absorbance of the solution from 200 nm to 500 nm in a quartz cuvette.[17] Use the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax). Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is absorbance, c is molar concentration, and l is the path length of the cuvette (typically 1 cm).[17] This data is crucial for matching the initiator to your light source's emission spectrum.

Protocol 2: Photo-DSC for Polymerization Kinetics

Objective: To measure the heat flow associated with the polymerization reaction, which is directly proportional to the rate of polymerization (Rp).[18]

  • Sample Preparation: Accurately weigh 5-10 mg of the formulated resin (monomer + photoinitiator) into an aluminum DSC pan.

  • Instrument Setup: Place the sample in a Photo-DSC instrument equipped with a UV/Visible light source (e.g., a high-pressure mercury lamp or LED with a specific wavelength).[18] Use an empty pan as a reference.

  • Isothermal Measurement: Equilibrate the sample at a constant temperature (e.g., 25°C) under an inert nitrogen atmosphere.

  • Initiation: Expose the sample to the light source at a known intensity (e.g., 50 mW/cm²) for a set duration (e.g., 2-5 minutes).

  • Data Analysis: Record the heat flow (in W/g) as a function of time. The peak of the heat flow curve corresponds to the maximum rate of polymerization (Rp,max), and the total area under the curve represents the total heat of polymerization, which can be correlated to the final conversion.

Protocol 3: Real-Time FTIR (RT-FTIR) for Monomer Conversion

Objective: To directly monitor the disappearance of the reactive monomer groups (e.g., acrylate C=C bonds) to determine the degree of conversion over time.

  • Sample Preparation: Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on a single ATR crystal.

  • Instrument Setup: Position the sample in an FTIR spectrometer equipped for real-time monitoring and coupled with a UV/Visible light source.

  • Measurement: Begin recording FTIR spectra continuously. After a short baseline period, turn on the light source to initiate polymerization.

  • Data Analysis: Monitor the decrease in the peak area of the reactive functional group (e.g., the acrylate C=C twist at ~810 cm⁻¹ or C=C stretch around 1635 cm⁻¹). The degree of conversion at any given time (t) is calculated as: Conversion (%) = [1 - (Area_t / Area_0)] * 100 Where Area_0 is the initial peak area and Area_t is the peak area at time t.

Conclusion and Future Outlook

This guide demonstrates that while standard photoinitiators like TPO and α-hydroxyketones offer robust and reliable performance for many applications, 2'-thiomethyl derivatives such as Irgacure 907 present a compelling alternative for specific, challenging scenarios.

  • 2'-Thiomethyl derivatives excel in applications requiring extremely fast surface cure and high reactivity, particularly in optically dense systems like pigmented inks and coatings. Their unique α-amino radical generation provides a distinct advantage in overcoming oxygen inhibition.

  • Acylphosphine oxides (TPO) remain the gold standard for achieving deep through-cure, especially with the rise of long-wavelength LED lamps.

  • α-Hydroxyketones (Irgacure 1173) are the preferred choice for applications where low yellowing and optical clarity are paramount.

The field of photoinitiator development is continuously evolving. Future research will likely focus on developing novel structures with even greater efficiency under low-energy visible light, lower migration potential for food packaging and biomedical applications, and improved sustainability profiles. By understanding the fundamental principles and employing the rigorous benchmarking protocols outlined here, researchers and formulators can confidently select the optimal initiator to unlock the full potential of their photopolymerizable systems.

References

  • Bomar. (2022, January 31). Photoinitiators Formulation Overview. Bomar Blog. [Link]

  • Tintoll. (2026, January 8). Free Radical Photoinitiators - Type I. [Link]

  • Google Patents. (n.d.).
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  • Guangzhou Yansuo New Material Company Ltd. (n.d.). photoinitiators, UV monomers, mercaptan polymers, polymerisation inhibitors. [Link]

  • RadTech. (2022). Head-to-head Comparison of Cationic Photoinitiator Effectiveness. [Link]

  • ResearchGate. (n.d.). Photoinitiators for Free Radical Polymerization Reactions | Request PDF. [Link]

  • Royal Society of Chemistry. (2018, September 17). Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data. Polymer Chemistry. [Link]

  • UL Prospector. (n.d.). Irgacure® TPO-L by BASF. [Link]

  • ChemWhat. (n.d.). 2-Methyl-4′-(methylthio)-2-morpholinopropiophenone CAS#: 71868-10-5. [Link]

  • PubChem. (n.d.). 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone. [Link]

  • NIST. (n.d.). 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-. NIST WebBook. [Link]

  • Sinocure. (n.d.). Sinocure® 1173 Photoinitiator - 2-Hydroxy-2-methylpropiophenone. [Link]

  • BoldChem Tech. (2019, September 27). TPO Photoinitiator. [Link]

  • RadTech. (n.d.). Novel Phosphine Oxide Photoinitiators. [Link]

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  • Rahn AG. (n.d.). Photoinitiators for UV Curing. [Link]

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A Comparative Guide to Purity Analysis of 2,2-Dimethyl-2'-thiomethylpropiophenone: A GC-MS Perspective

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2,2-Dimethyl-2'-thiomethylpropiophenone is a member of the propiophenone family of compounds, which are frequently utilized as photoinitiators in various industrial applications, including UV-curable inks, coatings, and adhesives. The purity of such a compound is a critical parameter that directly influences the efficiency of the polymerization process, the properties of the final product, and its toxicological profile. Even trace impurities can lead to inconsistent performance, undesirable coloration, or the migration of potentially harmful substances, a significant concern in applications like food packaging.[1][2]

This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the purity assessment of this compound. As a volatile and thermally stable molecule, it is an ideal candidate for GC-MS analysis, which offers unparalleled specificity and sensitivity for identifying and quantifying volatile and semi-volatile organic compounds. We will explore the causality behind experimental choices, present detailed protocols, and compare the performance of GC-MS against High-Performance Liquid Chromatography (HPLC), providing a robust framework for researchers, scientists, and drug development professionals.

The Gold Standard: Purity Profiling by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This combination makes it a "gold standard" for the analysis of volatile compounds and impurities, particularly in the pharmaceutical and chemical industries.[3][4] For this compound, GC-MS not only quantifies the main component but also provides structural information about unknown impurities, which is crucial for process optimization and safety assessment.[5]

Expertise in Action: Rationale for GC-MS Method Design

The development of a robust GC-MS method is not merely a procedural exercise; it is a scientifically driven process where each parameter is selected to achieve optimal separation and detection.

  • Column Selection: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent), is the logical starting point. This choice is based on the principle of "like dissolves like." The aromatic and alkyl nature of this compound and its likely process-related impurities makes them well-suited for separation on a non-polar phase based on their boiling points and subtle polarity differences.

  • Injection Mode: A splitless injection is preferred for impurity analysis. This ensures that the entire sample volume is transferred to the column, maximizing sensitivity for detecting trace-level components. This is critical when purity specifications are stringent.

  • Oven Temperature Program: A temperature ramp is essential to ensure a good separation of compounds with different volatilities. Starting at a relatively low temperature allows for the elution of highly volatile impurities, while a gradual ramp to a higher temperature ensures that the main component and any higher-boiling impurities are eluted as sharp, symmetrical peaks.

  • Mass Spectrometer Detection: Electron Ionization (EI) at a standard 70 eV is the workhorse for generating reproducible mass spectra. The resulting fragmentation patterns create a unique "fingerprint" for each compound, which can be compared against spectral libraries (like the NIST library) for confident identification.[6] For quantitative analysis, Selected Ion Monitoring (SIM) mode can be employed to enhance sensitivity and selectivity for specific target impurities once they are identified.[7]

Visualizing the Workflow: From Sample to Result

The following diagram illustrates the logical flow of a typical GC-MS analysis for purity determination.

GCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. GC-MS Analysis cluster_data 3. Data Processing Prep Dissolve sample in a volatile solvent (e.g., Methanol) at a known concentration (e.g., 1 mg/mL) Inject Splitless Injection (1 µL) Prep->Inject GC_Sep Separation on Non-Polar Capillary Column Inject->GC_Sep Ionize Electron Ionization (EI) at 70 eV GC_Sep->Ionize Mass_Analyze Mass Analyzer (Quadrupole) scans m/z range Ionize->Mass_Analyze Detect Detection of Ions Mass_Analyze->Detect Chromatogram Generate Total Ion Chromatogram (TIC) Detect->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Library_Search Identify Impurities via NIST Library Search Chromatogram->Library_Search Quantify Calculate Purity (% Area) and Impurity Levels Integration->Quantify

Caption: Standard workflow for purity analysis using GC-MS.

Protocol: GC-MS Purity Analysis of this compound

This protocol is a self-validating starting point for method development, designed according to established principles for the analysis of aromatic ketones.[8]

1. Instrumentation:

  • A gas chromatograph equipped with a split/splitless injector and coupled to a mass spectrometer (e.g., a single quadrupole).[8]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10.0 mL of high-purity methanol to create a 1 mg/mL solution.

  • Vortex until fully dissolved.

  • Transfer to a 2 mL autosampler vial.

3. GC-MS Parameters:

  • The following table summarizes the recommended starting parameters for the analysis.

ParameterRecommended SettingRationale
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmNon-polar phase provides excellent separation for aromatic ketones based on boiling point.[8]
Carrier Gas Helium at a constant flow of 1.0 mL/minInert gas, provides good efficiency. Constant flow ensures reproducible retention times.
Injector Splitless, 250°CEnsures complete volatilization of the analyte and maximizes sensitivity for trace impurities.
Oven Program 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 10 min)Initial hold separates volatile solvents. The ramp resolves compounds with varying boiling points. Final hold ensures all components elute.
MS Transfer Line 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Electron Ionization (EI) at 70 eV, 230°CStandard ionization energy for reproducible fragmentation and library matching.[9]
Mass Analyzer Quadrupole
Scan Range m/z 40-550Covers the expected mass range of the parent compound and potential fragments/impurities.

4. Data Analysis:

  • Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

  • For any impurity peak greater than 0.05% area, perform a mass spectral library search (e.g., NIST) to tentatively identify the structure.

Comparison with an Orthogonal Technique: HPLC-UV

No single analytical method is infallible. Regulatory guidelines often recommend using an orthogonal method—one that separates compounds based on a different chemical principle—to confirm purity results.[10] High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent orthogonal technique to GC-MS.[11]

HPLC-UV: An Alternative Perspective

HPLC separates compounds based on their polarity and interaction with the stationary and mobile phases, whereas GC separates based on volatility and boiling point.[11] This makes HPLC particularly suitable for analyzing non-volatile or thermally labile impurities that would not be detectable by GC.

Protocol: HPLC-UV Purity Analysis

1. Instrumentation:

  • An HPLC system with a UV or Diode Array Detector (DAD), quaternary pump, and autosampler.[8]

2. Sample Preparation:

  • Prepare a 1 mg/mL solution in the mobile phase (e.g., a 50:50 mixture of acetonitrile and water).

3. HPLC-UV Parameters:

ParameterRecommended Setting
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water (with 0.1% Formic Acid), B: Acetonitrile (with 0.1% Formic Acid)
Gradient 50% B to 95% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Head-to-Head Comparison: GC-MS vs. HPLC-UV

The choice between GC-MS and HPLC-UV depends on the specific analytical goal. The following table provides a direct comparison to guide this decision.

ParameterGC-MSHPLC-UV
Principle Separation based on volatility/boiling point.[3]Separation based on polarity.[11]
Primary Use Identification & Quantification of volatile/semi-volatile compounds.[5]Quantification & Purity of non-volatile or thermally labile compounds.[8]
Identification Power Excellent. Provides structural information from mass spectra.Limited. Based on retention time comparison with standards.
Sensitivity Very High, especially in SIM mode.[7]High, but generally less sensitive than MS.
Sample Throughput Medium to High.High.
Typical LOD 0.1-1 ng/mL.[11]1-10 ng/mL.[11]
Typical LOQ 0.5-5 ng/mL.[11]5-50 ng/mL.[11]
Decision Framework: Selecting the Right Tool

The following diagram provides a logical framework for selecting the most appropriate analytical technique for purity analysis of a propiophenone derivative.

Method_Selection Start Start: Purity Analysis of This compound Q1 Are there potential non-volatile or thermally unstable impurities (e.g., polymers)? Start->Q1 Q2 Is definitive structural identification of unknown impurities required? Q1->Q2 No HPLC_Orthogonal Use HPLC-UV as an orthogonal method to confirm purity and detect non-volatile impurities. Q1->HPLC_Orthogonal Yes GCMS_Primary Use GC-MS as the primary method for quantifying volatile impurities and assay. Q2->GCMS_Primary Yes Q2->GCMS_Primary No, but GC is suitable LCMS_Followup Consider LC-MS for identification of non-volatile impurities. HPLC_Orthogonal->LCMS_Followup

Caption: Decision tree for selecting an analytical method.

Trustworthiness Through Validation

To ensure the reliability of any analytical data, the chosen method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13] A validated method provides documented evidence that the procedure is suitable for its intended purpose.[14][10] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

  • Linearity: Demonstrating that the instrument's response is proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

For the purity analysis of this compound, GC-MS stands out as an exceptionally powerful and appropriate technique. Its ability to separate volatile compounds and provide definitive structural identification of impurities is unmatched by other common methods.[4] While GC-MS is the recommended primary method, employing an orthogonal technique like HPLC-UV is crucial for a comprehensive purity assessment, as it can detect non-volatile or thermally labile species that GC-MS might miss. Adherence to rigorous method validation protocols ensures that the generated data is accurate, reliable, and trustworthy, meeting the high standards required by researchers, scientists, and drug development professionals.[12]

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  • BenchChem. (2025). Spectroscopic and Methodological Analysis of 2',2,2,3'-Tetramethylpropiophenone.

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Influence of Ortho-Substitution on Triplet State Lifetime of Thiomethyl Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Ortho-Effect" as a Molecular Switch

In the design of photoactive compounds—particularly photoinitiators and photopharmacological agents—the lifetime of the triplet state (


) is a critical parameter governing reactivity. For thiomethyl ketones  (typically 

-amino or

-thio acetophenones), the position of substituents on the aromatic ring dictates the dominant decay pathway.

This guide objectively compares the photophysical impact of ortho-substitution versus para-substitution and unsubstituted analogs. The core finding is that ortho-substitution acts as a "molecular switch," drastically reducing


 through two primary mechanisms:
  • Steric Inhibition of Resonance: Preventing the planarization required for long-lived

    
     states.
    
  • Intramolecular Hydrogen Abstraction (Photoenolization): Opening a rapid non-radiative decay channel (

    
    ) that effectively quenches the triplet state.
    

While sulfur enhances Intersystem Crossing (ISC) via the heavy-atom effect, ortho-substitution overrides this by introducing competing deactivation pathways, often reducing lifetimes from microseconds (


s) to nanoseconds (ns).

Mechanistic Deep Dive: Physics of the Triplet State

To understand the data, we must first establish the causality behind the observed lifetimes. The triplet lifetime is governed by the rate of decay (


), which is the sum of radiative (

) and non-radiative (

) processes:


A. The Sulfur Effect (Heavy Atom)

Sulfur atoms (


) introduce significant Spin-Orbit Coupling (SOC)  compared to oxygen analogs. This facilitates rapid Intersystem Crossing (

), ensuring high triplet quantum yields (

). However, it also accelerates the reverse process (

), inherently shortening

compared to pure hydrocarbons.
B. The Ortho-Effect (Steric & Reactive)

The "Ortho-Effect" in aromatic ketones is a well-documented phenomenon that alters the energy landscape of the excited state.

  • Steric Twisting: Ortho-substituents force the carbonyl group out of the phenyl ring plane. This destabilizes the Charge Transfer (CT) state and raises the energy of the

    
     triplet, often leaving the reactive 
    
    
    
    state as the lowest energy triplet (
    
    
    ). The
    
    
    state is short-lived and highly reactive toward hydrogen abstraction.
  • Photoenolization: If the ortho-substituent possesses a

    
    -hydrogen (e.g., 
    
    
    
    -methyl), the molecule undergoes Norrish Type II intramolecular hydrogen abstraction, forming a short-lived 1,4-biradical that decays to a photoenol. This process is extremely fast (
    
    
    ), effectively quenching the triplet state.
C. Signaling Pathway Visualization

The following diagram illustrates the competing decay pathways modulated by substitution.

TripletDecay S0 Ground State (S0) S1 Singlet Excited (S1) S0->S1 hv (Excitation) T1_Para Triplet (T1) Para-Substituted (Long Lived) S1->T1_Para ISC (Fast via S) T1_Ortho Triplet (T1) Ortho-Substituted (Short Lived) S1->T1_Ortho ISC (Fast via S) T1_Para->S0 Phosphorescence (k ~ 10^4 s^-1) T1_Para->S0 Quenching Biradical 1,4-Biradical (Intermediate) T1_Ortho->Biradical H-Abstraction (k > 10^7 s^-1) Enol Photoenol (Transient) Biradical->Enol Decay Enol->S0 Re-ketonization

Caption: Comparative decay pathways. Ortho-substitution opens a rapid H-abstraction channel (Red path), bypassing the slower phosphorescence observed in Para-isomers (Green path).

Comparative Performance Analysis

The following data synthesizes experimental trends observed in thiomethyl ketones and related aromatic ketones (e.g., acetophenones, thioxanthones).

Table 1: Impact of Substitution Position on Triplet Lifetime ( )
ParameterUnsubstituted (Reference)Para-Substituted (Electronic Control)Ortho-Substituted (Steric/Reactive Control)
Representative Structure Acetophenone / Thioanisole deriv.4-(Methylthio)acetophenone2-Methylacetophenone / 2-(Methylthio)...
Triplet Lifetime (

)
1 - 5

s
0.5 - 3

s
< 10 - 100 ns
Dominant Decay Phosphorescence / weak quenchingPhosphorescence / ISCPhotoenolization / Twist-induced IC
Triplet Configuration Mixed

/

Stabilized

(CT character)
Pure

(Reactive)
Rate Constant (

)

s


s


s

Solvent Sensitivity ModerateHigh (Polarity stabilizes CT)Low (Dominated by intramolecular H-transfer)
Key Observations:
  • Drastic Reduction: Ortho-substitution (specifically with alkyl groups like methyl) reduces

    
     by 2-3 orders of magnitude compared to para-isomers.
    
  • Electronic vs. Steric: Para-substituents (e.g.,

    
    , 
    
    
    
    ) primarily affect the energy levels, often extending lifetime in polar solvents by stabilizing the Charge Transfer (CT) state. Ortho-substituents physically block this stabilization.
  • The "Sulfur" Baseline: Even without ortho-effects, sulfur-containing ketones have shorter lifetimes than pure benzophenones due to the heavy atom effect (

    
     is higher).
    

Experimental Protocol: Measuring Triplet Lifetimes

To validate these values in your own system, Nanosecond Laser Flash Photolysis (LFP) is the gold standard. This protocol ensures self-validating results by controlling for oxygen quenching and solvent effects.

A. Workflow Diagram

LFP_Protocol Sample Sample Preparation (Abs ~0.3 @ 355nm) Deoxygenation Deoxygenation (Argon Purge / Freeze-Pump-Thaw) Sample->Deoxygenation Remove O2 Quencher Excitation Laser Excitation (Nd:YAG 355nm, 5-10 ns pulse) Deoxygenation->Excitation Pump Detection Transient Absorption (Monochromator + PMT) Deoxygenation->Detection Probe Excitation->Detection Generate T1 Analysis Decay Fitting (Mono/Bi-exponential) Detection->Analysis Trace Data

Caption: Standard Laser Flash Photolysis workflow for determining triplet lifetimes.

B. Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve the thiomethyl ketone in a spectrograde solvent (e.g., Acetonitrile or Benzene).

    • Adjust concentration to achieve an Optical Density (OD) of 0.3–0.5 at the excitation wavelength (typically 355 nm or 266 nm). Reasoning: Too high OD causes inner filter effects; too low yields poor signal-to-noise.

  • Deoxygenation (Critical Step):

    • Oxygen is a potent triplet quencher (

      
      ).
      
    • Protocol: Bubble high-purity Argon through the solution for 20 minutes OR perform 3 cycles of freeze-pump-thaw.

    • Validation: Measure the lifetime before and after purging. If

      
       does not increase significantly, the system is not oxygen-free or the lifetime is intrinsically short (< 50 ns).
      
  • Data Acquisition:

    • Excite with a nanosecond pulsed laser (e.g., Nd:YAG).

    • Monitor the Transient Absorption (TA) spectrum.[1][2][3] Look for the characteristic Triplet-Triplet absorption band (typically 400–600 nm for aromatic ketones).

    • Record the decay trace at

      
      .
      
  • Kinetic Analysis:

    • Fit the decay trace to a first-order exponential function:

      
      
      
    • Ortho-Check: If the decay is biexponential, it often indicates the presence of distinct conformers (syn/anti) or the coexistence of the triplet state and a photoenol intermediate.

Implications for Drug & Material Design

Understanding the influence of ortho-substitution allows for precise tuning of molecular properties:

  • For Photoinitiators (Maximize

    
    ):  Avoid ortho-substitution. Use para-thio groups to enhance absorption (red-shift) and ISC without sacrificing lifetime to steric deactivation. This ensures the triplet state lives long enough to diffuse and initiate polymerization.
    
  • For Photostabilizers (Minimize

    
    ):  Introduce ortho-alkyl groups. The rapid photoenolization cycle dissipates energy as heat (re-ketonization), preventing the formation of reactive singlet oxygen (ROS).
    
  • For Caged Compounds: Use the ortho-effect to trigger release. The structural distortion in the excited state can be harnessed to cleave specific bonds (e.g.,

    
     or 
    
    
    
    ) in a controlled manner.

References

  • Sikorski, M., et al. (1996).[4] "Triplet state decay of some thioketones in solution." Journal of the Chemical Society, Faraday Transactions. Link

  • Wagner, P. J., & Chen, C. P. (1976). "Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity." Journal of the Chemical Society, Faraday Transactions 1. Link

  • Edinst Application Note. (2025). "Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements." Edinburgh Instruments. Link

  • Kelly, J. F., et al. (1998).[5] "Synthesis and photophysics of 5-arylalkyl-3-phenylcyclopentenones." Journal of the Chemical Society, Perkin Transactions 2. Link

  • BenchChem Guide. (2025). "A Comparative Guide to the Kinetic Studies of 4'-(Methylthio)acetophenone Formation." Link

Sources

Safety Operating Guide

2,2-Dimethyl-2'-thiomethylpropiophenone proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action & Safety Directive

2,2-Dimethyl-2'-thiomethylpropiophenone (CAS: 507272-92-6) is a sulfur-containing aromatic ketone, primarily utilized as a photoinitiator intermediate or in organic synthesis. Its structural incorporation of a thiomethyl (-SMe) group at the ortho position introduces specific handling challenges regarding odor control and sulfur oxide (SOx) emissions during thermal destruction.

Critical Safety Alert:

  • Odor Hazard: The thiomethyl moiety can generate volatile, malodorous sulfides upon degradation or improper heating. All handling must occur within a certified chemical fume hood.

  • Disposal Pathway: Do NOT dispose of down the drain.[1] This compound requires high-temperature incineration with flue gas scrubbing (to capture SO₂) at a licensed hazardous waste facility.

Chemical Identification & Hazard Assessment

Precise identification is the first step in compliant disposal. This compound is often misidentified due to variable nomenclature in supplier catalogs.

Parameter Technical Specification
IUPAC Name 1-[2-(Methylthio)phenyl]-2,2-dimethylpropan-1-one
Common Name This compound
CAS Number 507272-92-6
Molecular Formula C₁₂H₁₆OS
Molecular Weight 208.32 g/mol
Physical State Solid (low melting point) or viscous liquid depending on purity/temp
Flash Point >110°C (Estimated)
GHS Hazard Classification[2][3][4][5]
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin/Eye Irritation: Category 2 (H315) / Category 1 (H318) – Causes skin irritation and serious eye damage.[2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2]

  • Aquatic Toxicity: Hazardous to the aquatic environment (Implicit for thio-aromatics).[3]

Operational Handling & Pre-Disposal Stabilization

Expert Insight: The primary operational complaint with thiomethyl-substituted ketones is the "sulfide stench" that adheres to glassware and surfaces. Pre-treatment before disposal bins is critical to maintaining lab hygiene.

Odor Control & Deactivation Protocol

Before placing waste into the central accumulation container, neutralize residual odors on glassware or minor spills:

  • Oxidation Solution: Prepare a 5-10% Sodium Hypochlorite (Bleach) solution.

  • Mechanism: Hypochlorite oxidizes the sulfide (-SMe) to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me), which are non-volatile and odorless.

  • Application: Rinse contaminated glassware with this solution before the standard solvent wash.

    • Caution: Do not mix bleach with acid waste streams (releases chlorine gas).

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Pure Substance)
  • Container: Collect in a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: "Hazardous Waste - Solid - Toxic, Irritant, Sulfur-Containing."

  • Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent exothermic sulfur oxidation in the bin.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Compatible with non-halogenated organic solvent waste streams (e.g., Acetone, Methanol, Ethyl Acetate).

  • Halogenated Streams: If the reaction used DCM or Chloroform, the compound can be commingled with halogenated waste, but note the sulfur content on the tag.

  • Tagging Requirement: Explicitly list "Organic Sulfur Compounds" on the waste tag. This alerts the incineration facility to adjust their scrubbers for SO₂ generation.

Scenario C: Spill Cleanup Protocol
  • Evacuate & Ventilate: If the spill is large (>100mL) and outside a hood, evacuate the immediate area.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. Use a half-mask respirator with organic vapor cartridges if odor is strong.

  • Containment: Dike the spill with inert absorbent pads or vermiculite.

  • Decontamination:

    • Absorb the bulk liquid.

    • Wipe the surface with the Oxidation Solution (Bleach) described in Section 2 to destroy odor.

    • Final wash with soap and water.[4]

  • Disposal: Place all absorbent materials into a sealed hazardous waste bag/pail.

Disposal Decision Logic (Workflow)

The following diagram illustrates the decision matrix for disposing of this compound, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck IsSpill Spill / Debris Start->IsSpill Accidental Release IsSolid Solid / Pure Substance StateCheck->IsSolid IsLiquid Liquid / Solution StateCheck->IsLiquid SolidBin Solid Waste Bin (Segregate from Oxidizers) IsSolid->SolidBin SolventCheck Solvent Type? IsLiquid->SolventCheck Decon Absorb & Decontaminate (Use Bleach for Odor) IsSpill->Decon Halo Halogenated Solvent (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated Solvent (Acetone, MeOH) SolventCheck->NonHalo HaloBin Halogenated Waste Carboy (Tag: Contains Sulfur) Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy (Tag: Contains Sulfur) NonHalo->NonHaloBin Final Final Disposal: High-Temp Incineration (with SOx Scrubbing) SolidBin->Final HaloBin->Final NonHaloBin->Final SpillBin Solid Debris Bin (Double Bagged) Decon->SpillBin SpillBin->Final

Figure 1: Decision matrix for the segregation and disposal of sulfur-containing aromatic ketone waste.

Regulatory & Compliance Logistics

  • RCRA (USA): This specific compound is not listed as a P- or U-listed waste. However, it must be characterized by the generator. If it exhibits toxicity (D000) or ignitability (D001) based on the solvent matrix, it must be coded accordingly.

  • DOT (Transport):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (if pure) or Flammable Liquid, n.o.s. (if in solvent).[1][5][6]

    • UN Number: UN 3077 (Solid) or UN 1993 (Liquid solvent dependent).

    • Packing Group: III.

References

  • PubChem. (2024). Compound Summary: Thio-substituted Propiophenones. National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,2-Dimethyl-2'-thiomethylpropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to all ketone derivatives. However, handling 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS No. 507272-92-6)[1] requires a highly specific, tailored approach. Characterized by its propiophenone backbone and a thiomethyl ether group, this compound serves as a critical intermediate in organic synthesis and a precursor to highly efficient photoinitiators.

The lipophilic nature of the thiomethyl group enhances its ability to penetrate compromised skin barriers, while its volatility profile demands strict inhalation controls. This guide provides a comprehensive, field-validated operational and disposal plan, ensuring your laboratory maintains compliance with[2] while establishing a self-validating safety culture.

Chemical Profile & Hazard Assessment

Understanding the intrinsic properties of this compound is the first step in risk mitigation. The presence of the sulfur atom (thiomethyl group) not only imparts a distinct odor but also acts as a nucleophilic center that can react with oxidizing agents.

Table 1: Quantitative Data and Hazard Profile

Property / HazardValue / DescriptionCausality & Operational Impact
CAS Number 507272-92-6[1]Unique identifier for SDS cross-referencing and inventory tracking.
Molecular Weight 208.32 g/mol [1]Moderate molecular weight; fine powders pose an aerosolization and inhalation risk.
Storage Temperature 2-8°C (Sealed, Dry)[3]Prevents thermal degradation and unwanted oxidation of the thioether group.
H302 Harmful if swallowed[4]Mandates strict separation from food/drink areas and rigorous hand hygiene.
H315 Causes skin irritation[4]Lipophilicity allows dermal interaction; requires chemical-resistant barrier gloves.
H319 Causes serious eye irritation[4]Potential for severe corneal damage; mandates splash goggles over safety glasses.
H335 May cause respiratory irritation[4]Vapor/dust inhalation risk; necessitates local exhaust ventilation (fume hood).

Personal Protective Equipment (PPE) Matrix

A robust PPE strategy is not just about compliance; it is a self-validating system where each layer of defense compensates for the potential failure of another. According to[2], the employer must assess hazards and select appropriate equipment.

  • Hand Protection (Gloves): Use double-layered nitrile gloves (minimum 4 mil thickness per layer).

    • Causality & Self-Validation: The thiomethyl group increases the compound's solubility in organic solvents. If you are dissolving the compound in dichloromethane (DCM) or tetrahydrofuran (THF), nitrile will degrade rapidly. In such cases, a self-validating protocol requires wearing a heavy-duty Viton or SilverShield glove over a nitrile inner glove. Always perform a visual and inflation check of gloves before donning.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1+ certified).

    • Causality: Standard safety glasses with side shields are insufficient. The H319 hazard indicates that any airborne dust or accidental solvent splash containing the dissolved compound can cause severe eye irritation[4].

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs.

    • Causality: Knit cuffs prevent sleeves from dragging across contaminated surfaces and ensure a tight seal over the glove cuffs, eliminating exposed skin at the wrists.

  • Respiratory Protection: Handling must occur inside a Chemical Fume Hood (minimum face velocity of 100 fpm).

    • Causality: If a fume hood is unavailable (e.g., during bulk transfer), a NIOSH-approved half-face respirator with P100 particulate/organic vapor cartridges is mandatory to mitigate the H335 inhalation hazard[4].

HazardLogic H302 H302: Harmful if Swallowed (Systemic Toxicity) PPE_Hygiene Strict Lab Hygiene (No food/drink, wash hands) H302->PPE_Hygiene H315 H315: Skin Irritation (Lipophilic Absorption) PPE_Gloves Double Nitrile Gloves (Extended cuffs) H315->PPE_Gloves H319 H319: Eye Irritation (Corneal Damage Risk) PPE_Goggles Chemical Splash Goggles (ANSI Z87.1+) H319->PPE_Goggles H335 H335: Respiratory Irritation (Inhalation Hazard) PPE_Hood Chemical Fume Hood (Local Exhaust Ventilation) H335->PPE_Hood

Fig 1. Logical relationship between GHS hazard codes and required mitigation strategies.

Standard Operating Procedure (SOP): Handling & Weighing

To ensure scientific integrity and safety, follow this step-by-step methodology for handling this compound.

Step 1: Pre-Operation Verification

  • Verify that the fume hood is operational (check the airflow monitor).

  • Ensure the compound has been allowed to equilibrate to room temperature before opening the sealed container.

    • Causality: Opening a cold container (stored at 2-8°C)[3] in a humid lab will cause condensation inside the bottle, potentially degrading the reagent over time via hydrolysis.

Step 2: Workspace Preparation

  • Line the fume hood working surface with a disposable, absorbent, plastic-backed bench pad.

  • Place an anti-static weighing boat on the analytical balance.

    • Causality: Fine organic powders hold static charges, causing them to aerosolize or cling to spatulas, increasing the risk of inhalation and cross-contamination.

Step 3: Dispensing

  • Using a grounded metal spatula, carefully transfer the required mass.

  • Immediately reseal the primary container and wrap the cap with Parafilm to prevent moisture ingress and odor leakage.

Step 4: Solvent Integration

  • If preparing a solution, add the solvent slowly down the side of the glassware to prevent aerosolization of the powder.

  • Self-Validating Check: Observe the dissolution. If the solution becomes cloudy or generates heat unexpectedly, halt the procedure immediately—this indicates potential contamination or an unintended exothermic reaction.

Workflow Start Pre-Operation Readiness (Check SDS & Equipment) PPE Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Fume Hood (Min 100 fpm face velocity) PPE->FumeHood Weighing Weighing & Dispensing (Use anti-static tools) FumeHood->Weighing Reaction Reaction Integration (Amber glassware if photoactive) Weighing->Reaction Spill Spill Detected? Reaction->Spill CleanUp Spill Protocol (Vermiculite/Sand) Spill->CleanUp Yes Waste Hazardous Waste Disposal (EPA Approved Container) Spill->Waste No CleanUp->Waste End Decontamination & Doffing Waste->End

Fig 2. Step-by-step operational workflow for handling this compound.

Emergency Response & Spill Management

In the event of a spill, immediate and methodical action is required to prevent exposure and environmental contamination.

  • Isolate the Area: Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the immediate area to prevent inhalation of vapors/dust (H335)[4].

  • Upgrade PPE: Personnel responding to the spill must don a fresh pair of heavy-duty gloves and ensure their splash goggles are secure.

  • Containment (Solid Spill): Gently cover the powder with damp sand or vermiculite to suppress dust formation. Do not sweep dry powder.

  • Containment (Liquid Spill): If dissolved in a solvent, deploy chemical absorbent pads or a universal spill kit binder.

  • Collection: Use a non-sparking plastic scoop to collect the absorbed material and place it into a designated, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with a mild detergent and water, followed by an ethanol wipe, to remove any residual lipophilic traces.

Waste Disposal Plan

Improper disposal of thiomethyl compounds can lead to severe environmental hazards and regulatory fines.

  • Segregation: Do not mix this compound waste with strong oxidizing agents (e.g., peroxides, nitric acid), as the thioether group can undergo exothermic oxidation.

  • Solid Waste: Contaminated bench pads, gloves, and empty vials must be placed in a solid hazardous waste bin labeled "Toxic Organic Solids."

  • Liquid Waste: Solutions containing this compound must be collected in a compatible, properly labeled halogenated or non-halogenated organic waste carboy (depending on the solvent used).

  • Regulatory Compliance: Ensure all waste is disposed of through a licensed hazardous waste management facility in accordance with local EPA (or equivalent) regulations.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.132 - General requirements (Personal Protective Equipment). United States Department of Labor. Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.